1,2-Dichloroethyl ether
Description
BenchChem offers high-quality 1,2-Dichloroethyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dichloroethyl ether including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
7166-44-1 |
|---|---|
Molecular Formula |
C4H6Cl4O |
Molecular Weight |
211.9 g/mol |
IUPAC Name |
1,2-dichloro-1-(1,2-dichloroethoxy)ethane |
InChI |
InChI=1S/C4H6Cl4O/c5-1-3(7)9-4(8)2-6/h3-4H,1-2H2 |
InChI Key |
MRYZFSAURXJWHV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OC(CCl)Cl)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and purification of bis(2-chloroethyl) ether
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An In-depth Technical Guide to the Spectroscopic Characterization of Bis(2-chloroethyl) ether (CAS 111-44-4)
This guide provides a comprehensive analysis of the core spectroscopic data for bis(2-chloroethyl) ether (BCEE), a significant chemical intermediate and solvent.[1] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple data repository. It offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of chemical structure and reactivity. The methodologies described herein are designed to be self-validating, ensuring technical accuracy and reproducibility.
Introduction: The Molecular Profile of Bis(2-chloroethyl) ether
Bis(2-chloroethyl) ether (CAS 111-44-4), with the chemical formula (ClCH₂CH₂)₂O, is a colorless liquid with a distinctive odor.[1][2] Its symmetrical structure, featuring an ether linkage flanked by two chloroethyl groups, dictates its characteristic spectroscopic signature.[3] Understanding this signature is paramount for quality control, reaction monitoring, and toxicological studies, as the compound is classified as a potential carcinogen.[1] This guide elucidates the relationship between the molecular structure of BCEE and its spectral output, providing a foundational framework for its analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of BCEE. Due to the molecule's symmetry, the spectra are deceptively simple, yet highly informative.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum of BCEE is characterized by two distinct signals, both of which are triplets. This pattern arises from the coupling between the adjacent, non-equivalent methylene (CH₂) groups.
Table 1: ¹H NMR Spectroscopic Data for Bis(2-chloroethyl) ether
| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity |
| -O-CH₂- | ~3.77 | Triplet |
| -CH₂-Cl | ~3.66 | Triplet |
| Solvent: CDCl₃. Instrument Frequency: 90 MHz.[4] |
Expert Interpretation: The chemical structure, Cl-CH₂-CH₂-O-CH₂-CH₂-Cl, contains two types of protons. The protons on the carbons adjacent to the highly electronegative oxygen atom (-O-CH₂-) are deshielded and thus appear further downfield (at a higher ppm value) around 3.77 ppm.[4] The protons on the carbons bonded to the chlorine atoms (-CH₂-Cl) are also deshielded, but slightly less so than those next to the oxygen, appearing upfield around 3.66 ppm.[4] The symmetry of the molecule means that the two -O-CH₂- groups are chemically equivalent, as are the two -CH₂-Cl groups. Each signal is split into a triplet because each set of methylene protons has two neighboring protons on the adjacent methylene group (n+1 rule, where n=2).
¹³C NMR Spectroscopy Analysis
The proton-decoupled ¹³C NMR spectrum is even simpler, showing only two signals corresponding to the two chemically distinct carbon environments.
Table 2: ¹³C NMR Spectroscopic Data for Bis(2-chloroethyl) ether
| Signal Assignment | Chemical Shift (δ) in ppm |
| -O-C H₂- | ~71.4 |
| -C H₂-Cl | ~42.7 |
| Solvent: CDCl₃.[2][5] |
Expert Interpretation: The carbon atom directly attached to the ether oxygen (-O-C H₂-) is significantly deshielded due to the oxygen's high electronegativity, resulting in a downfield chemical shift around 71.4 ppm. The carbon atom bonded to the chlorine (-C H₂-Cl) is also deshielded, but to a lesser extent, appearing at approximately 42.7 ppm. This clear separation allows for unambiguous assignment of the carbon skeleton.
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data for BCEE.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of bis(2-chloroethyl) ether.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for ethers and its single, well-characterized residual solvent peak.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a standard 400 MHz spectrometer):
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Use a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integrity if needed.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon channel.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to ~220 ppm, centered at 100 ppm.
-
A relaxation delay of 2-5 seconds is recommended.
-
Acquire 512-1024 scans to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For BCEE, the most prominent features are the C-O ether linkage and the C-Cl bond.
Table 3: Key IR Absorption Bands for Bis(2-chloroethyl) ether
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |
| ~2960-2850 | C-H | Stretch | Medium-Strong |
| ~1120 | C-O-C | Asymmetric Stretch | Strong |
| ~750-650 | C-Cl | Stretch | Strong |
| Data sourced from NIST WebBook and other databases.[6][7] |
Expert Interpretation: The IR spectrum of BCEE is dominated by a very strong absorption band around 1120 cm⁻¹, which is characteristic of the asymmetric stretching of the C-O-C ether linkage. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the lack of hydroxyl (-OH) groups, while the absence of a sharp peak around 1700 cm⁻¹ rules out the presence of a carbonyl (C=O) group. The C-H stretching vibrations of the methylene groups are observed in their expected region, just below 3000 cm⁻¹. A strong band in the lower wavenumber region (750-650 cm⁻¹) is indicative of the C-Cl stretching vibration.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is the preferred method for liquid samples like BCEE as it requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
-
Sample Application:
-
Place a single drop of bis(2-chloroethyl) ether directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
The standard scanning range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform a background subtraction.
-
Label the significant peaks corresponding to the key functional groups.
-
Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Table 4: Electron Ionization (EI)-MS Data for Bis(2-chloroethyl) ether
| m/z (Mass/Charge) | Relative Intensity (%) | Proposed Fragment Ion |
| 142/144/146 | Low | [M]⁺, Molecular Ion Peak |
| 93/95 | 100 (Base Peak) | [CH₂CH₂OCH₂Cl]⁺ |
| 63/65 | ~73 | [CH₂CH₂Cl]⁺ |
| 49 | High | [CH₂Cl]⁺ |
| 27 | High | [C₂H₃]⁺ |
| Data compiled from NIST and ChemicalBook.[4][8] |
Expert Interpretation: The molecular ion peak [M]⁺ is expected at m/z 142, corresponding to the molecular weight of BCEE (for isotopes ³⁵Cl₂). The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 with a ratio of approximately 9:6:1) would be observed, confirming the presence of two chlorine atoms in the molecule.[4]
The fragmentation is driven by the ether linkage and the chloro-substituents.
-
Base Peak (m/z 93/95): The most abundant fragment results from the loss of a chloromethyl radical (•CH₂Cl), leading to the stable oxonium ion [CH₂=O-CH₂CH₂Cl]⁺. The 93/95 isotopic pattern reflects the presence of one chlorine atom.
-
m/z 63/65: This peak arises from the cleavage of the C-O bond, generating the chloroethyl cation [CH₂CH₂Cl]⁺. Again, the isotopic pattern for one chlorine atom is present.
-
m/z 49: Alpha-cleavage next to the oxygen can lead to the loss of a CH₂OCH₂CH₂Cl radical, yielding the [CH₂Cl]⁺ fragment.
Diagram: Key Fragmentation Pathways
Caption: Primary EI fragmentation pathways for bis(2-chloroethyl) ether.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for analyzing volatile compounds like BCEE, providing both separation and identification.
-
Sample Preparation:
-
Prepare a dilute solution of bis(2-chloroethyl) ether (~100 ppm) in a high-volatility solvent such as dichloromethane or hexane.
-
-
GC Method:
-
Injector: Set to 250°C, split mode (e.g., 50:1 split ratio).
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 2 minutes. This program ensures good separation from solvent and any potential impurities.
-
-
MS Method (Electron Ionization - EI):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV. This is the standard energy for EI, which produces reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Range: Scan from m/z 25 to 200 to ensure all relevant fragments and the molecular ion are detected.
-
-
Data Analysis:
-
Extract the mass spectrum from the apex of the GC peak corresponding to BCEE.
-
Identify the molecular ion and key fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation of identity.
-
Integrated Analytical Workflow
The reliable identification of bis(2-chloroethyl) ether requires a synergistic approach, using each technique to confirm the findings of the others.
Diagram: Spectroscopic Identification Workflow
Caption: Integrated workflow for the unambiguous identification of BCEE.
Conclusion
The spectroscopic profile of bis(2-chloroethyl) ether is a direct reflection of its simple, symmetric structure. ¹H and ¹³C NMR definitively establish the C-H framework and the chemical equivalence of the two ethyl chloro groups. IR spectroscopy provides rapid confirmation of the ether functional group and the carbon-chlorine bonds, while mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns essential for identification, particularly in complex mixtures. By employing the integrated workflow and robust experimental protocols detailed in this guide, researchers can confidently and accurately characterize this compound.
References
-
Cas 111-44-4, 2,2'-Dichlorodiethyl ether , LookChem, [Link]
-
bis(2-Chloro-1-methylethyl) ether | C6H12Cl2O | CID 7944 , PubChem, National Center for Biotechnology Information, [Link]
-
Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 , PubChem, National Center for Biotechnology Information, [Link]
-
Bis(2-chloroethyl) ether , NIST WebBook, [Link]
-
Bis(2-chloroethyl) ether , NIST WebBook, [Link]
-
Bis(2-chloroethyl) ether Mass Spectrum , NIST WebBook, [Link]
-
Toxicological Profile for Bis(2-Chloroethyl) Ether (BCEE) , Agency for Toxic Substances and Disease Registry (ATSDR), [Link]
-
Table 4-1, Chemical Identity of Bis(2-Chloroethyl)Ether , NCBI Bookshelf, [Link]
-
2,2'-Dichlorodiethyl ether , ChemBK, [Link]
-
Bis(chloroethyl) ether , Wikipedia, [Link]
-
Chemical Properties of Bis(2-chloroethyl) ether (CAS 111-44-4) , Cheméo, [Link]
Sources
- 1. CAS 111-44-4: Bis(2-chloroethyl) ether | CymitQuimica [cymitquimica.com]
- 2. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Table 4-1, Chemical Identity of Bis(2-Chloroethyl)Ether - Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2,2'-Dichlorodiethyl ether(111-44-4) 1H NMR spectrum [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Bis(2-chloroethyl) ether [webbook.nist.gov]
- 7. Bis(2-chloroethyl) ether [webbook.nist.gov]
- 8. Bis(2-chloroethyl) ether [webbook.nist.gov]
Solubility of 1,2-Dichloroethyl ether in organic solvents
An In-Depth Technical Guide to the Solubility of 1,2-Dichloroethyl Ether in Organic Solvents
Foreword: Understanding 1,2-Dichloroethyl Ether
1,2-Dichloroethyl ether, systematically known as 1-chloro-2-(2-chloroethoxy)ethane and also referred to as bis(2-chloroethyl) ether (BCEE) or Chlorex, is a chlorinated ether with the chemical formula O(CH₂CH₂Cl)₂.[1] It presents as a colorless, nonflammable liquid with a distinct, strong odor.[2][3] Historically, its utility has been rooted in its excellent solvent properties for fats, waxes, and greases, and as a chemical intermediate in the synthesis of pesticides and other compounds.[3][4]
However, its application demands rigorous safety protocols. 1,2-Dichloroethyl ether is classified as a Group B2 probable human carcinogen by the U.S. Environmental Protection Agency (EPA) and is acutely toxic, with fatal consequences if swallowed, inhaled, or absorbed through the skin.[3] This guide is intended for researchers and professionals equipped to handle such hazardous materials within a controlled laboratory or industrial setting.
Section 1: The Physicochemical Basis of Solubility
The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a fundamental predictor of solubility, suggesting that substances with similar polarities are likely to be miscible.[5]
The 1,2-dichloroethyl ether molecule possesses both polar and nonpolar characteristics, which is the key to its broad solvency.
-
Polar Characteristics : The presence of the central ether linkage (C-O-C) and the two terminal carbon-chlorine (C-Cl) bonds introduce polarity. The electronegative oxygen and chlorine atoms create bond dipoles. Due to the molecule's bent geometry, these dipoles do not cancel out, resulting in a net molecular dipole moment.[6] This polarity allows it to interact favorably with other polar and weakly polar organic solvents.
-
Nonpolar Characteristics : The ethylene bridges (-CH₂CH₂-) are nonpolar hydrocarbon chains. These regions of the molecule interact well with nonpolar solvents through van der Waals forces.
This dual nature allows 1,2-dichloroethyl ether to be miscible with a wide array of organic solvents, from alcohols and ketones to halogenated hydrocarbons.[4] Ethers, in general, are known to be miscible with most common organic solvents.[7]
Factors Influencing Solubility
Caption: Key intermolecular forces governing the solubility of 1,2-dichloroethyl ether.
Section 2: Solubility Profile in Common Organic Solvents
Field experience and reference data confirm that 1,2-dichloroethyl ether is miscible with a broad spectrum of organic solvents. While precise quantitative data at various temperatures are not widely published, its qualitative miscibility is well-established.
| Solvent Class | Specific Solvent Examples | Solubility/Miscibility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The ether oxygen can act as a hydrogen bond acceptor with the hydroxyl group of alcohols. Polarity is also comparable.[6][8] |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | Similar polarities and dipole-dipole interactions between the ether and the carbonyl group facilitate miscibility.[4][8] |
| Esters | Ethyl Acetate, Butyl Acetate | Miscible | Both compound classes are polar aprotic, leading to favorable dipole-dipole interactions.[4] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | As an ether itself, it mixes readily with other ethers due to nearly identical intermolecular forces.[4] |
| Aromatic Hydrocarbons | Benzene, Toluene | Miscible | The nonpolar regions of 1,2-dichloroethyl ether interact favorably with the nonpolar aromatic rings via van der Waals forces.[8] |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform, Carbon Tetrachloride | Miscible | Structural similarities and comparable intermolecular forces (dipole-dipole and London dispersion) ensure high miscibility.[4] |
| Water | Slightly Soluble (1.02 g/100 mL) | While the ether oxygen can accept hydrogen bonds from water, the large nonpolar hydrocarbon and chlorinated parts of the molecule limit its solubility.[1][9] |
Section 3: Experimental Protocol for Solubility Determination
This protocol provides a self-validating framework for quantitatively determining the solubility of a solute (1,2-dichloroethyl ether) in a given organic solvent at a specified temperature. The causality for each step is explained to ensure scientific integrity.
Objective: To determine the solubility of 1,2-dichloroethyl ether in a selected organic solvent at 25°C, expressed in grams per 100 mL.
Materials:
-
1,2-Dichloroethyl ether (≥99% purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled water bath or incubator
-
Calibrated analytical balance (±0.0001 g)
-
Glass vials with PTFE-lined screw caps
-
Calibrated micropipettes and volumetric flasks
-
Magnetic stirrer and stir bars
-
Syringe filters (PTFE, 0.22 µm)
-
Gas chromatograph (GC) or other suitable analytical instrument for quantification
Step-by-Step Methodology
-
Preparation of a Saturated Solution (The "Why"): The core of this method is to create a solution where the solvent holds the maximum possible amount of solute at a given temperature. This equilibrium state defines solubility.
-
Step 1.1: Add approximately 5 mL of the chosen organic solvent to a 10 mL glass vial containing a small magnetic stir bar.
-
Step 1.2: Place the vial in the temperature-controlled bath set to 25°C (±0.1°C). Allow it to equilibrate for at least 30 minutes. This ensures the starting conditions are precisely controlled, as solubility is temperature-dependent.
-
Step 1.3: Add 1,2-dichloroethyl ether to the vial in small increments using a micropipette. After each addition, cap the vial tightly and allow it to stir for 10-15 minutes.
-
Step 1.4: Continue adding the solute until a small amount of undissolved liquid ether is visibly present at the bottom of the vial. This excess ensures the solution has reached saturation.
-
Step 1.5: Allow the vial to stir at a constant temperature for a minimum of 24 hours. This extended period is critical to ensure true thermodynamic equilibrium is reached.
-
-
Sample Extraction and Preparation (The "Why"): To analyze the concentration, a clear, particle-free aliquot of the saturated solvent phase must be carefully extracted without altering its composition or temperature.
-
Step 2.1: Turn off the stirrer and allow the excess solute to settle for at least 2 hours, with the vial remaining in the temperature bath. This prevents undissolved droplets from being drawn into the sample.
-
Step 2.2: Carefully draw a known volume (e.g., 1 mL) of the clear supernatant (the saturated solution) using a pre-warmed pipette. The pipette should be at the same temperature as the bath to prevent precipitation caused by cooling.
-
Step 2.3: Immediately filter the sample through a 0.22 µm PTFE syringe filter into a pre-weighed, sealed vial. This removes any micro-droplets of undissolved solute.
-
Step 2.4: Weigh the filtered aliquot to determine its mass. Using the known density of the pure solvent, the precise volume can be confirmed, but gravimetric measurement is often more accurate.
-
-
Quantification and Calculation (The "Why"): The amount of solute in the extracted aliquot must be accurately measured. This is typically done by comparing the sample to known standards using an analytical instrument.
-
Step 3.1: Prepare a series of calibration standards of 1,2-dichloroethyl ether in the pure solvent at known concentrations.
-
Step 3.2: Analyze the filtered aliquot and the calibration standards using an appropriate method (e.g., Gas Chromatography).
-
Step 3.3: Determine the concentration of 1,2-dichloroethyl ether in the aliquot (in g/mL) from the calibration curve.
-
Step 3.4: Calculate the solubility by converting the units to grams per 100 mL of solvent.
-
Caption: Experimental workflow for determining the solubility of 1,2-dichloroethyl ether.
Section 4: Safety and Handling
Given its high toxicity and carcinogenicity, all work with 1,2-dichloroethyl ether must be conducted with extreme caution.[10]
-
Engineering Controls: Work must be performed in a certified chemical fume hood to prevent inhalation of vapors.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Viton®, not latex), a lab coat, and splash-proof chemical goggles. Respiratory protection may be required for certain procedures.[11]
-
Waste Disposal: All contaminated materials and excess chemicals must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[11]
References
- Anhui Lixing Chemical Co. Ltd. Bis-Ether Solvent Manufacturer,Bis(Chloroethyl) Ether Supplier,Exporter.
- Solubility of Things. Ethers: Structure, Properties, and Reactions.
- Chemistry LibreTexts. Physical Properties of Ether.
- Chemistry LibreTexts. 14.8: Ethers.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 8115, Bis(2-chloroethyl) ether.
- Wikipedia. Bis(chloroethyl) ether.
- ResearchGate. How to determine the solubility of a substance in an organic solvent?
- University of Texas at Dallas.
- U.S. Environmental Protection Agency. Dichloroethyl ether (BIS(2-Chloroethyl)Ether).
- Sigma-Aldrich.
- Fisher Scientific.
- EBSCO Research Starters. Ethers | Chemistry.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Bis(2-chloroethyl)ether.
- Sigma-Aldrich. Solvent Miscibility Table.
- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
- CK-12 Foundation. Physical and Chemical Properties of Ethers.
Sources
- 1. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]
- 2. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Bis-Ether Solvent Manufacturer,Bis(Chloroethyl) Ether Supplier,Exporter [lixing-chem.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. Ethers | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
Navigating the Hazards of Bis(2-chloroethyl) ether: A Technical Guide to Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-chloroethyl) ether (BCEE), a colorless liquid with a distinct, strong odor, serves as a crucial solvent and intermediate in various industrial and laboratory applications, including the synthesis of pharmaceuticals and other organic compounds.[1][2] However, its utility is shadowed by significant health and safety concerns. This technical guide provides a comprehensive overview of the hazards associated with BCEE and outlines detailed protocols for its safe handling, storage, and disposal, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment: Understanding the Threat
A thorough understanding of the intrinsic hazards of a chemical is the foundation of safe laboratory practice. BCEE presents a multifaceted risk profile that demands meticulous attention to handling procedures.
Health Hazards
Bis(2-chloroethyl) ether is classified as a highly toxic substance with both acute and chronic health effects.[1] It can be absorbed through inhalation, skin contact, and ingestion, making all routes of exposure significant.[1]
Acute Effects:
-
Inhalation: Inhaling BCEE can cause severe irritation to the respiratory tract, leading to coughing and shortness of breath.[1] High concentrations can result in pulmonary edema, a medical emergency characterized by fluid accumulation in the lungs.[1][3]
-
Skin and Eye Contact: Direct contact can cause irritation and burns to the skin and eyes.[1] BCEE is a lachrymator, meaning it can induce tearing.[4]
-
Ingestion: Ingestion of BCEE is highly toxic and can be fatal.[5]
Chronic Effects:
-
Carcinogenicity: BCEE is suspected of causing cancer in humans. The U.S. Environmental Protection Agency (EPA) has classified it as a Group B2, probable human carcinogen, based on evidence of liver cancer in animal studies.[6][7] The National Institute for Occupational Safety and Health (NIOSH) also considers it a potential occupational carcinogen.[2]
-
Organ Damage: Repeated exposure may lead to bronchitis and has been shown to potentially affect the liver and kidneys.[1]
Physicochemical Hazards
-
Flammability: BCEE is a flammable liquid and vapor with a flash point of 55°C (131°F).[1][2] Its vapors can form explosive mixtures with air.
-
Reactivity: Uninhibited BCEE can form explosive peroxides upon exposure to air and light.[1] It reacts violently with chlorosulfonic acid and oleum.[1] Furthermore, it decomposes in the presence of water, moisture, or steam to produce toxic and corrosive hydrogen chloride gas.[1] It is incompatible with oxidizing agents, metals, and metal powders.[1]
Exposure Controls: A Multi-Layered Defense Strategy
Given the significant hazards of BCEE, a multi-layered approach to exposure control is imperative. The hierarchy of controls, from most to least effective, should be implemented to minimize risk.
Caption: Hierarchy of Controls for Managing BCEE Exposure.
Engineering Controls
The primary line of defense is to handle BCEE in a well-ventilated area, specifically within a certified chemical fume hood.[6] Explosion-proof electrical, ventilating, and lighting equipment should be used to prevent ignition of flammable vapors.[4][5]
Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed SOPs for all procedures involving BCEE must be developed and strictly followed.
-
Training: All personnel handling BCEE must receive comprehensive training on its hazards, safe handling procedures, and emergency response.[1]
-
Designated Areas: Clearly demarcate areas where BCEE is stored and handled, with access restricted to authorized personnel.[6]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where BCEE is used.[5] Wash hands and face thoroughly after handling the substance.
Personal Protective Equipment (PPE)
While engineering and administrative controls are paramount, appropriate PPE is essential as the final barrier.
| PPE Type | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., Silver Shield®/4H®, Barrier®). | To prevent skin contact and absorption.[1] |
| Eye Protection | Chemical safety goggles and a face shield (minimum 8-inch). | To protect against splashes and vapors.[2] |
| Skin and Body Protection | Impervious protective clothing (e.g., Tychem® BR, Responder®, TK). | To prevent any possibility of skin contact.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator is required if exposure limits are exceeded or if ventilation is inadequate.[4][6] For concentrations above 100 ppm, a self-contained breathing apparatus (SCBA) with a full facepiece is necessary.[1] | To prevent inhalation of toxic and carcinogenic vapors. |
Experimental Protocols: Step-by-Step Methodologies
Adherence to meticulously planned experimental protocols is crucial for minimizing exposure and ensuring safety.
Preparation of a BCEE Solution
Objective: To safely prepare a diluted solution of bis(2-chloroethyl) ether.
Materials:
-
Bis(2-chloroethyl) ether (inhibited)
-
Appropriate solvent
-
Glassware (beakers, graduated cylinders, volumetric flasks)
-
Magnetic stirrer and stir bar
-
Enclosed balance
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational.
-
Weighing: Weigh the required amount of BCEE in a tared, sealed container within the fume hood or on an enclosed balance.
-
Mixing: In the fume hood, slowly add the weighed BCEE to the solvent in a beaker while stirring gently to avoid splashing.
-
Transfer: Carefully transfer the solution to a labeled volumetric flask.
-
Dilution: Dilute to the final volume with the solvent.
-
Storage: Tightly cap the flask and store it in a designated, well-ventilated, and cool area away from light and incompatible materials.[1]
Storage and Handling
-
Store BCEE in tightly closed containers in a cool, dry, and well-ventilated area away from direct sunlight, heat, and ignition sources.[1][4]
-
Ground and bond containers when transferring the material to prevent static discharge.[4]
-
Uninhibited BCEE can form explosive peroxides; therefore, it is crucial to use the inhibited form and monitor for peroxide formation if stored for extended periods.[1]
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is critical when working with a substance as hazardous as BCEE.
Caption: Workflow for Responding to a BCEE Emergency.
First Aid Measures
-
Inhalation: Immediately move the person to fresh air. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with large amounts of soap and water.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Remove contact lenses if present.[1] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.[4]
Note: Symptoms of pulmonary edema may be delayed; therefore, medical observation for 24 to 48 hours after overexposure is recommended.[6]
Spill and Leak Response
-
Evacuate: Evacuate all non-essential personnel from the spill area and secure the entrance.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: For small spills, absorb the liquid with dry sand, earth, or a similar non-combustible material and place it into sealed containers for disposal.[1]
-
Cleanup: Do not wash spills into the sewer system as BCEE is a marine pollutant.[1]
-
Disposal: Dispose of contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Waste Disposal
All BCEE waste, including empty containers and contaminated materials, must be handled as hazardous waste. Do not mix with other waste. Leave chemicals in their original containers for disposal.
Occupational Exposure Limits
Adherence to established occupational exposure limits is mandatory to protect personnel.
| Organization | TWA (8-hour) | STEL (15-minute) | Ceiling |
| OSHA (PEL) | 15 ppm[1] | - | - |
| NIOSH (REL) | 5 ppm (10-hour)[1] | 10 ppm[1] | - |
| ACGIH (TLV) | 5 ppm[1] | 10 ppm[1] | - |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Conclusion
Bis(2-chloroethyl) ether is a valuable chemical reagent that demands the utmost respect and caution. By implementing a robust safety framework that includes thorough hazard understanding, stringent exposure controls, detailed operational protocols, and comprehensive emergency preparedness, researchers and scientists can mitigate the risks associated with its use. The principles of scientific integrity and a proactive safety culture are paramount to ensuring a safe and productive research environment.
References
-
New Jersey Department of Health. (n.d.). Bis(2-chloroethyl)ether - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Delaware Health and Social Services. (2023, March). BIS (2-CHLOROETHYL) ETHER (BCEE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Dichloroethyl ether (BIS(2-Chloroethyl)Ether). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bis(2-chloroethyl) ether. PubChem Compound Database. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2022, September). Toxicological Profile for Bis(2-Chloroethyl)Ether. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. fishersci.com [fishersci.com]
- 5. Bis(2-chloroethyl) Ether | 111-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. dhss.delaware.gov [dhss.delaware.gov]
- 7. epa.gov [epa.gov]
Introduction: Understanding the Environmental Profile of 1,2-Dichloroethyl Ether
An In-Depth Technical Guide to the Environmental Fate and Degradation of 1,2-Dichloroethyl Ether
For Researchers, Scientists, and Drug Development Professionals
1,2-Dichloroethyl ether (DCEE), also known as bis(2-chloroethyl) ether (BCEE), is a synthetic organic compound with the chemical formula O(CH₂CH₂Cl)₂.[1] This colorless, nonflammable liquid possesses a distinct chlorinated solvent-like odor.[2][3] Historically, DCEE has been utilized as an industrial solvent for fats, waxes, and greases, as a scouring agent for textiles, and as a chemical intermediate in the manufacture of pesticides and other chemicals.[2][4][5] Although its use has declined, its legacy as an industrial chemical and its potential formation as a by-product in certain chlorination processes mean it can be found as a contaminant in the environment, particularly at hazardous waste sites.[3][6] The U.S. Environmental Protection Agency (EPA) has classified dichloroethyl ether as a Group B2, probable human carcinogen, based on animal studies.[4]
This guide provides a detailed examination of the environmental journey of DCEE, from its distribution across air, water, and soil to the chemical and biological processes that govern its transformation and ultimate fate. Understanding these pathways is critical for developing effective risk assessment strategies and remediation technologies.
Core Physicochemical Properties Governing Environmental Behavior
The environmental transport and fate of a chemical are fundamentally dictated by its physical and chemical properties. For DCEE, the interplay between its water solubility, volatility, and partitioning behavior determines its mobility and persistence in various environmental compartments.
| Property | Value | Significance for Environmental Fate | Source |
| CAS Number | 111-44-4 | Unique chemical identifier. | [1] |
| Molecular Formula | C₄H₈Cl₂O | Defines the elemental composition. | [3] |
| Water Solubility | 10,200 - 17,400 mg/L | High solubility facilitates transport in water and potential leaching to groundwater.[3][6] | [1][3] |
| Vapor Pressure | 0.7 - 0.095 kPa (at 20-25°C) | Moderate volatility allows for slow evaporation from soil and water surfaces into the atmosphere.[3] | [1][3] |
| Henry's Law Constant | 1.3 Pa·m³/mole - 2.9x10⁻⁵ atm·m³/mole | A low-to-moderate value indicates DCEE will volatilize from water, but a significant portion will remain dissolved.[3][5] | [3][5] |
| Log Octanol-Water Partition Coefficient (Log Kₒw) | 1.0 - 1.58 | A low value indicates a low potential for bioaccumulation in aquatic organisms.[3] | [3] |
| Organic Carbon-Water Partition Coefficient (Log Kₒc) | 0.80 - 1.14 | A low Kₒc suggests that DCEE does not adsorb strongly to soil or sediment, making it highly mobile in soil and prone to leaching into groundwater.[3] | [3] |
Environmental Fate and Transport: A Multi-Compartment Journey
Upon release into the environment, DCEE is partitioned among the air, water, and soil, with transport and degradation processes occurring simultaneously.
Atmospheric Fate
DCEE can enter the atmosphere through volatilization from contaminated water or soil surfaces.[2] Once in the air, its persistence is primarily limited by reactions with photochemically produced hydroxyl radicals.[7] The estimated half-life for this photooxidative destruction is approximately 4 hours in a smog-like atmosphere and can extend to about 2.8 days under other conditions.[3][6] Direct photolysis is not considered a significant degradation pathway as the molecule does not absorb near-ultraviolet light.[6] Due to its high water solubility, atmospheric DCEE can be removed by rain and re-deposited into aquatic or terrestrial systems, creating a cycle between environmental compartments.[2][6]
Aquatic Fate
When released into water, DCEE's high solubility ensures it primarily remains in the aqueous phase.[3] However, volatilization from surface waters is a key removal mechanism, with a calculated half-life of about 3.4 to 5.8 days from a model river.[3][6] Due to its low affinity for organic matter (low Kₒc), DCEE is not expected to adsorb significantly to suspended solids or sediment.[3] This property, combined with its water solubility, makes it a potential groundwater contaminant.[2][8] Biodegradation and, to a lesser extent, slow hydrolysis are the primary degradation pathways in aquatic systems.[6]
Terrestrial Fate
In the soil environment, DCEE is characterized by high mobility.[3] Its low soil sorption coefficient (Kₒc) means it leaches readily through soil, particularly sandy soil, and can contaminate groundwater.[3][7] Volatilization from the soil surface can also occur. The most significant degradation process in soil is biodegradation by native microbial populations, although this process may require an acclimation period.[6]
Caption: Environmental fate and transport pathways of 1,2-Dichloroethyl ether (DCEE).
Degradation Pathways: Abiotic and Biotic Mechanisms
The breakdown of DCEE in the environment occurs through two primary types of processes: abiotic (non-biological) and biotic (biological).
Abiotic Degradation
-
Hydrolysis: The ether linkage in DCEE is generally resistant to hydrolysis.[6] The primary abiotic cleavage occurs at the carbon-chlorine bond. However, this process is extremely slow. The estimated hydrolysis half-life at 20°C is approximately 22 years.[6] Studies have identified 2-(2-chloroethoxy) ethanol and diethylene glycol as the major hydrolysis by-products.[5] While slow, this pathway contributes to the long-term transformation of the compound.
-
Photooxidation: As previously mentioned, this is the most significant abiotic degradation process for DCEE, but it is limited to the atmosphere. Reaction with hydroxyl radicals leads to the breakdown of the molecule.[7]
-
Oxidation: DCEE can oxidize in the air to form unstable peroxides, which may be explosive.[9][10] This is more of a chemical hazard than a primary environmental degradation pathway.
Biotic Degradation
Biodegradation is the most significant process for the breakdown of DCEE in soil and water.[2][6] Microorganisms, such as bacteria, can utilize DCEE as a carbon source, breaking it down into less harmful substances.
Several studies have demonstrated the potential for microbial degradation. One study reported that DCEE was completely biodegraded within 7 days in an aqueous medium inoculated with sewage sludge.[3] In soil, the process can be equally effective, though it may be influenced by an acclimation period. For instance, a laboratory soil column study found an initial degradation half-life of 16.7 days.[6] After 48 days, the rate increased, and the half-life shortened to 8.0 days, suggesting that the soil microbes adapted to metabolize the compound more efficiently.[6]
Caption: Postulated aerobic biodegradation pathway of DCEE by microorganisms.
Experimental Protocols for Assessing Environmental Fate
To quantify the degradation and mobility of DCEE, standardized and validated experimental protocols are essential. These methods provide the empirical data needed for accurate environmental modeling and risk assessment.
Protocol: Soil Column Leaching and Degradation Study
This protocol is designed to simultaneously assess the mobility (leaching potential) and biodegradation of DCEE in a controlled laboratory setting.
Objective: To determine the leaching potential and degradation half-life of DCEE in a representative soil matrix.
Methodology:
-
Column Preparation:
-
Select a soil type relevant to the site of interest (e.g., sandy loam). Characterize the soil for pH, organic carbon content, and microbial population density.
-
Pack glass chromatography columns (e.g., 30 cm length, 5 cm diameter) with the prepared soil to a uniform bulk density.
-
Saturate the columns with a synthetic groundwater solution buffered to a relevant pH (e.g., 7.0).
-
-
Contaminant Spiking:
-
Prepare a stock solution of DCEE in a minimal amount of water-miscible solvent (e.g., methanol).
-
Apply a known concentration of the DCEE solution to the top of the soil column. The amount should be environmentally relevant and analytically detectable.
-
-
Leaching and Incubation:
-
Apply a constant flow of synthetic groundwater to the top of the column using a peristaltic pump to simulate rainfall or groundwater flow. The flow rate should be slow to allow for soil-contaminant interaction (e.g., 1 pore volume per 48 hours).
-
Collect the leachate (effluent) from the bottom of the column at regular intervals (e.g., every 12 hours) using a fraction collector.
-
Maintain the columns in the dark at a constant, environmentally relevant temperature (e.g., 20-25°C).
-
-
Sacrificial Column Analysis:
-
Set up multiple identical columns. At specified time points (e.g., Day 0, 15, 30, 60, 90), sacrifice one column.
-
Extrude the soil core and section it into segments (e.g., every 5 cm).
-
Analyze each soil segment and the collected leachate fractions for the concentration of DCEE and its expected degradation products.
-
-
Analytical Quantification:
-
Extract DCEE from soil and water samples using an appropriate method (e.g., liquid-liquid extraction with dichloromethane or solid-phase microextraction).
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC/MS) for definitive identification and quantification.
-
-
Data Analysis:
-
Plot the concentration of DCEE in the leachate over time to generate a breakthrough curve, indicating its mobility.
-
Calculate the mass of DCEE remaining in the soil at each time point.
-
Determine the degradation rate and half-life by fitting the disappearance of the total mass of DCEE from the system (soil + leachate) to a first-order decay model.
-
Caption: Experimental workflow for a soil column leaching and degradation study.
Conclusion: A Profile of a Mobile and Moderately Persistent Contaminant
1,2-Dichloroethyl ether is an environmental contaminant characterized by high water solubility and low soil adsorption, which renders it highly mobile in terrestrial and aquatic systems with a significant potential to leach into groundwater.[3] Its primary environmental sinks are water and soil. While abiotic degradation through hydrolysis is very slow, the compound can be effectively removed from the atmosphere via photooxidation.[6] The most crucial degradation pathway in soil and water is biodegradation by adapted microorganisms, which can significantly reduce its persistence, although an acclimation period may be necessary.[3][6] Overall, DCEE is considered a moderately persistent and mobile contaminant, and its presence in the environment warrants careful monitoring and risk assessment due to its potential carcinogenicity.[4]
References
-
U.S. Environmental Protection Agency. (n.d.). Technical Factsheet on: 1,2-DICHLOROETHYLENE. EPA Archive. Retrieved from [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). 1,2-Dichloroethane. Retrieved from [Link]
-
Ohio Department of Health. (2017). 1,2-Dichloroethene (DCE) Answers to Frequently Asked Questions. Retrieved from [Link]
-
PubChem. (n.d.). DICHLOROETHYL ETHER. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Dichloroethyl ether (BIS(2-Chloroethyl)Ether). EPA.gov. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE). National Center for Biotechnology Information. Retrieved from [Link]
-
Government of Canada. (1993). Bis(2-Chloroethyl) Ether. Canada.ca. Retrieved from [Link]
-
Yufeng Chemical. (n.d.). The Use Of Dichlorodiethyl Ether. Retrieved from [Link]
-
PubChem. (n.d.). Bis(2-chloroethyl) ether. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Bis(chloroethyl) ether. Retrieved from [Link]
Sources
- 1. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. canada.ca [canada.ca]
- 4. epa.gov [epa.gov]
- 5. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. archive.epa.gov [archive.epa.gov]
- 8. dcceew.gov.au [dcceew.gov.au]
- 9. 2,2'-DICHLORODIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. The Use Of Dichlorodiethyl Ether [yufenggp.com]
An In-depth Technical Guide to the Toxicological Studies and Carcinogenicity of Bis(2-chloroethyl) Ether
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the toxicological profile and carcinogenic potential of bis(2-chloroethyl) ether (BCEE). Synthesizing data from pivotal studies and regulatory assessments, this document is intended to serve as a critical resource for professionals engaged in chemical safety assessment and drug development.
Introduction and Physicochemical Properties
Bis(2-chloroethyl) ether (CAS No. 111-44-4), also known as BCEE or Chlorex, is a colorless liquid with a strong, unpleasant odor.[1][2] It is soluble in water and many organic solvents.[1][3] Historically, BCEE has been utilized as an industrial solvent for fats, waxes, and greases, as a soil fumigant, and as a chemical intermediate in the synthesis of pesticides and other chemicals.[1][3][4]
Table 1: Physicochemical Properties of Bis(2-chloroethyl) ether
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₈Cl₂O | [5] |
| Molecular Weight | 143.01 g/mol | [4] |
| Boiling Point | 178 °C | [4] |
| Melting Point | -51.7 °C | [4] |
| Water Solubility | 10,200 mg/L at 20 °C | [6] |
| Vapor Pressure | 0.7 mmHg at 20 °C | [6] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
Understanding the toxicokinetics of BCEE is fundamental to interpreting its toxicological effects.
Absorption
BCEE is readily absorbed following oral, inhalation, and dermal exposure.[6][7] Studies in rats have shown that over 95% of an inhaled or orally administered dose is absorbed.[2][6] While quantitative data for dermal absorption are limited, the acute toxicity observed following skin contact suggests significant absorption through this route.[6][7]
Distribution
Following absorption, BCEE is distributed throughout the body. In rats, the highest concentrations of radiolabeled BCEE and its metabolites were found in the liver, kidney, and small intestine.[2][6]
Metabolism
The metabolism of BCEE is a critical determinant of its toxicity and carcinogenicity. The primary metabolic pathway involves oxidative cleavage of the ether linkage, likely mediated by cytochrome P450 enzymes, to form chloroacetaldehyde and 2-chloroethanol.[6] While the specific P450 isozymes involved have not been definitively identified, this family of enzymes is well-known for its role in the phase I metabolism of xenobiotics.[8]
The major urinary metabolite identified in rats is thiodiglycolic acid, which accounts for approximately 75% of an administered dose.[7] Minor metabolites include 2-chloroethoxyacetic acid and N-acetyl-S-[2-(2-chloroethoxy)ethyl]-L-cysteine, the latter being a product of glutathione conjugation, a key phase II detoxification pathway.[7][9]
Figure 1: Proposed metabolic pathway of bis(2-chloroethyl) ether.
Excretion
BCEE and its metabolites are primarily excreted in the urine. In rats, approximately 65% of an oral dose is excreted in the urine within 48 hours, with thiodiglycolic acid being the predominant urinary metabolite.[7] A smaller portion is eliminated in the feces and as carbon dioxide in expired air.[7]
Non-Carcinogenic Toxicity
BCEE exhibits significant acute and chronic toxicity.
Acute Toxicity
Acute exposure to BCEE can cause severe irritation to the skin, eyes, and respiratory tract.[5][10] Inhalation of high concentrations can lead to pulmonary edema.[10] Animal studies have demonstrated high acute toxicity via oral, dermal, and inhalation routes.[5][8]
Table 2: Acute Toxicity of Bis(2-chloroethyl) ether
| Species | Route | Value | Reference(s) |
| Rat | Oral LD₅₀ | 75 - 136 mg/kg | [8] |
| Mouse | Oral LD₅₀ | 136 mg/kg | [7] |
| Rabbit | Oral LD₅₀ | 126 mg/kg | [7] |
| Rat | Inhalation LC₅₀ (4h) | 20 ppm (117 mg/m³) | [8] |
| Rabbit | Dermal LD₅₀ | 90 mg/kg | [1] |
Chronic Toxicity
Chronic exposure to BCEE in animal studies has been associated with decreased body weight gain.[10]
Genotoxicity
The genotoxic potential of BCEE has been evaluated in a variety of in vitro and in vivo assays, with mixed results. It is considered to be weakly mutagenic.[3]
-
Bacterial Reverse Mutation Assay (Ames Test): BCEE has shown positive results for mutagenicity in Salmonella typhimurium strain TA1535.[3]
-
Drosophila melanogaster: It produced sex-linked recessive lethal mutations when administered by injection.[3]
-
Heritable Translocation Assays: BCEE did not induce heritable translocations in Drosophila or mice.[3]
-
DNA Binding: In rats, BCEE formed covalent complexes with protein but not with DNA.[3]
The genotoxicity of BCEE is likely related to its nature as a bifunctional alkylating agent, which can form adducts with DNA and proteins.[11] The formation of DNA adducts, particularly interstrand cross-links, can interfere with DNA replication and transcription, leading to mutations and cell death.[11][12] While the specific DNA adducts formed by BCEE have not been fully characterized, related nitrogen mustards are known to alkylate the N7 position of guanine.[13]
Carcinogenicity
The carcinogenic potential of BCEE has been investigated in both animal bioassays and evaluated by international regulatory agencies.
Animal Carcinogenicity Studies
Oral administration of BCEE has been shown to increase the incidence of liver tumors (hepatomas) in male mice of two different strains.[3][4] In one study, male (C57BL/6 x C3H/Anf)F1 mice administered 100 mg/kg/day of BCEE by gavage had a hepatoma incidence of 14/16, compared to 8/79 in the control group.[3] Similarly, in (C57BL/6 x AKR)F1 male mice, the incidence was 9/17 in the treated group versus 5/90 in the control group.[3]
In contrast, a study in Sprague-Dawley rats administered BCEE by oral gavage at doses of 25 and 50 mg/kg/day for 78 weeks did not show a significant increase in tumor incidence.[3] However, the International Agency for Research on Cancer (IARC) noted limitations in this study, including the short duration of dosing.[3]
Table 3: Summary of Carcinogenicity Bioassay in Mice
| Strain | Sex | Route | Dose (mg/kg/day) | Tumor Type | Incidence (Treated) | Incidence (Control) | Reference |
| (C57BL/6 x C3H/Anf)F1 | Male | Oral | 100 | Hepatoma | 14/16 | 8/79 | [3] |
| (C57BL/6 x AKR)F1 | Male | Oral | 100 | Hepatoma | 9/17 | 5/90 | [3] |
Human Carcinogenicity
There is inadequate evidence for the carcinogenicity of BCEE in humans.[3] Epidemiological studies of workers potentially exposed to BCEE have been confounded by concurrent exposure to other chemicals.[3]
Regulatory Classifications
-
U.S. Environmental Protection Agency (EPA): Classified BCEE as a Group B2, probable human carcinogen.[5][10]
-
International Agency for Research on Cancer (IARC): Classified BCEE in Group 3, not classifiable as to its carcinogenicity to humans.[3]
The discrepancy in classifications reflects the limited human data and the differing interpretations of the animal evidence.
Mechanistic Insights into Carcinogenicity
The precise mechanisms underlying the carcinogenicity of BCEE are not fully elucidated. However, its genotoxic and alkylating properties are likely key contributors. The formation of DNA adducts and the potential for DNA cross-linking can lead to mutations in critical genes that regulate cell growth and proliferation, such as oncogenes and tumor suppressor genes.
While specific signaling pathways affected by BCEE have not been identified, pathways commonly dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt pathways, are potential targets for investigation.[14][15] These pathways play crucial roles in cell survival, proliferation, and apoptosis, and their aberrant activation is a hallmark of many cancers.
Figure 2: A generalized workflow for a rodent carcinogenicity bioassay.
Experimental Protocols
The following are outlines of standard protocols for assessing the carcinogenicity and genotoxicity of a chemical like BCEE.
Rodent Carcinogenicity Bioassay (Adapted from OECD 451)
This long-term study is the primary method for identifying the carcinogenic potential of a substance in rodents.[4][16][17]
Objective: To observe test animals for a major portion of their lifespan for the development of neoplastic lesions during or after exposure to various doses of a test substance by an appropriate route.[16]
Methodology:
-
Animal Selection: Typically, rats and mice are used. At least 50 animals of each sex per dose group are recommended.[9]
-
Dose Selection: At least three dose levels plus a control group are used. The highest dose should induce minimal toxicity without significantly altering lifespan due to effects other than tumors.[18] Dose selection is typically based on results from shorter-term (e.g., 90-day) toxicity studies.
-
Administration: The route of administration should be relevant to potential human exposure (e.g., oral gavage, in feed, or inhalation).[3] Dosing is typically performed daily for up to 24 months.[17]
-
In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter.
-
Pathology: At the end of the study, all animals (including those that die prematurely) undergo a full necropsy. All organs and tissues are examined macroscopically, and a comprehensive set of tissues is collected for histopathological examination.
-
Data Analysis: The incidence of tumors in each dose group is compared to the control group using appropriate statistical methods.
Bacterial Reverse Mutation Test (Ames Test; OECD 471)
This in vitro assay is used to detect gene mutations.[14][19][20]
Objective: To detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs.[21]
Methodology:
-
Tester Strains: A set of Salmonella typhimurium and/or Escherichia coli strains with known mutations in amino acid synthesis genes (e.g., histidine or tryptophan) are used.[21][22]
-
Exposure: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[21]
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[19]
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This in vivo assay detects damage to chromosomes or the mitotic apparatus.[15]
Objective: To identify substances that cause cytogenetic damage, resulting in the formation of micronuclei in erythrocytes.
Methodology:
-
Animal Dosing: Typically, rodents are treated with the test substance, usually on two or more occasions.[15]
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose.
-
Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.
-
Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis. At least 4000 polychromatic erythrocytes per animal are scored.
-
Data Interpretation: A significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls indicates a positive result.
Conclusion
Bis(2-chloroethyl) ether is a toxic chemical with demonstrated carcinogenic activity in mice. Its genotoxic potential, although weak, and its ability to act as an alkylating agent provide a plausible mechanism for its carcinogenicity. While human data are insufficient to definitively classify BCEE as a human carcinogen, the available animal and in vitro data warrant a high degree of caution in its handling and a thorough risk assessment for any potential human exposure. Further research into the specific metabolic pathways, the identity of DNA adducts, and the cellular signaling pathways disrupted by BCEE would provide a more complete understanding of its toxic and carcinogenic mechanisms.
References
-
OECD (1981), Test No. 451: Carcinogenicity Studies, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
-
IARC (1999), Bis(2-chloroethyl)ether, IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71, International Agency for Research on Cancer, Lyon, France. [Link]
-
IARC (1975), Bis(2-chloroethyl)ether, IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Man, Vol. 9, Some aziridines, N-, S- & O-mustards and selenium, International Agency for Research on Cancer, Lyon, France. [Link]
-
Health Canada (1993), Bis(2-chloroethyl) ether, Canadian Environmental Protection Act Priority Substances List Assessment Report. [Link]
-
Wikipedia contributors. (2023, December 14). Crosslinking of DNA. In Wikipedia, The Free Encyclopedia. [Link]
-
Wójcik, M. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International Journal of Molecular Sciences, 23(16), 9198. [Link]
-
U.S. Environmental Protection Agency. (2000). Dichloroethyl ether (BIS(2-Chloroethyl)Ether). [Link]
-
Lingg, R. D., Kaylor, W. H., Pyle, S. M., Domino, M. M., Smith, C. C., & Wolfe, G. F. (1982). Metabolism of bis(2-chloroethyl)ether and bis(2-chloroisopropyl)ether in the rat. Archives of Environmental Contamination and Toxicology, 11(2), 173–183. [Link]
-
University of Hertfordshire. (n.d.). Bis(2-chloroethyl)ether. Agriculture and Environment Research Unit (AERU). [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Bis(2-Chloroethyl)Ether. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Dichloroethyl ether (BIS(2-Chloroethyl)Ether) Hazard Summary. [Link]
-
Osborne, M. R., Wilman, D. E., & Lawley, P. D. (1995). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Chemical research in toxicology, 8(2), 316–320. [Link]
-
Lin, P., Vaughan, F. L., & Bernstein, I. A. (1996). Formation of interstrand DNA cross-links by bis-(2-chloroethyl)sulfide (BCES): a possible cytotoxic mechanism in rat keratinocytes. Biochemical and biophysical research communications, 218(2), 556–561. [Link]
-
Nathan, H. A., & Friedman, H. L. (1991). Glutathione, cell proliferation, and 1,3-bis-(2-chloroethyl)-1-nitrosourea in K562 leukemia. Cancer research, 51(5), 1335–1341. [Link]
- CN1223996A - The preparation method of two (2-chloroethyl)
-
National Toxicology Program. (n.d.). Toxicology/Carcinogenicity. U.S. Department of Health and Human Services. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2017). ToxGuide for Bis(2-Chloroethyl)Ether. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Nucro-Technics. (2023). OECD 474: In vivo Mammalian Micronucleus Test. [Link]
-
Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. [Link]
-
Creative Bioarray. (n.d.). Bacterial Reverse Mutation Test (Ames Test, OECD 471). [Link]
-
VICH. (2008). STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: CARCINOGENICITY TESTING. [Link]
-
Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Genes and environment : the official journal of the Japanese Environmental Mutagen Society, 38, 18. [Link]
-
Constellation Pharmaceuticals. (2019). Natural products targeting the MAPK-signaling pathway in cancer: overview. Journal of Hematology & Oncology, 12(1), 1-19. [Link]
-
Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. [Link]
-
Charles River. (n.d.). Rodent Micronucleus Assay. [Link]
-
Honma, M. (2020). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and environment : the official journal of the Japanese Environmental Mutagen Society, 42, 16. [Link]
-
Overton. (2016, July 29). Test No. 474: Mammalian Erythrocyte Micronucleus Test. [Link]
-
National Toxicology Program. (2008). Nomination of the NTP Rodent Bioassay for ICCVAM Review and Validation. [Link]
-
NIB-GEN. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Metabolism of bis(2-chloroethyl)ether and bis(2-chloroisopropyl)ether in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 9. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-linking of DNA induced by chloroethylnitrosourea is presented by O6-methylguanine-DNA methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 12. Formation of interstrand DNA cross-links by bis-(2-chloroethyl)sulfide (BCES): a possible cytotoxic mechanism in rat keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Correlation of ERK/MAPK signaling pathway with proliferation and apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bis(2-chloroethyl)ether [sitem.herts.ac.uk]
- 17. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. europeanreview.org [europeanreview.org]
- 20. researchgate.net [researchgate.net]
- 21. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metabolism of chloroform by cytochrome P450 2E1 is required for induction of toxicity in the liver, kidney, and nose of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chlorex Protocol: From Industrial Solvent to Pharmaceutical Scaffold
The following technical guide details the discovery, historical industrial application, and pharmaceutical relevance of Chlorex (Bis(2-chloroethyl) ether). This document is structured for researchers and drug development professionals, focusing on the chemical engineering principles of solvent extraction and the compound's evolution into a critical synthetic precursor.
Executive Summary & Chemical Identity
Chlorex is the historical trade name for Bis(2-chloroethyl) ether (BCEE), a chlorinated ether with the formula
Caution: Chlorex is a structural analog of sulfur mustard (mustard gas), often termed "Oxygen Mustard." It is a potent alkylating agent and carcinogen. All protocols described herein require strict closed-loop containment (Class I Div 1 safety standards).
Chemical Specifications
| Property | Value | Relevance to Extraction |
| IUPAC Name | 1-chloro-2-(2-chloroethoxy)ethane | Primary ID |
| CAS Number | 111-44-4 | Regulatory Tracking |
| Boiling Point | 178 °C | Allows easy recovery from oil (distillation) |
| Specific Gravity | 1.22 @ 20°C | High density ensures rapid phase separation |
| Solubility | Soluble in aromatics; Insoluble in paraffins | Basis of selectivity (Selectivity Index > 1.[1]5) |
Discovery and Historical Context
The fundamental ether chemistry underpinning Chlorex traces back to Charles Adolphe Wurtz in the mid-19th century (1859), who first synthesized diethylene glycol (DEG) and its derivatives. Chlorex is produced via the chlorination of DEG or by the reaction of 2-chloroethanol with sulfuric acid.
Its industrial zenith occurred in the 1930s with the patenting of the Chlorex Process by the Standard Oil Company (Indiana) and Union Carbide. This process revolutionized the automotive industry by enabling the economical production of high-Viscosity Index (VI) motor oils, essential for high-performance engines.
The Chlorex Process: Selective Solvent Extraction
The Chlorex Process is a liquid-liquid extraction technique. Causal logic dictates that for a lubricant to function across temperature extremes, it must possess a high Viscosity Index (VI). Aromatic and naphthenic hydrocarbons have low VIs (viscosity drops rapidly with heat), while paraffinic hydrocarbons have high VIs.
Mechanism of Action: Chlorex acts as a selective polar solvent. Due to the electronegative chlorine atoms, the Chlorex molecule exhibits a dipole moment that preferentially solvates polarizable aromatic rings and naphthenes (the "Extract") while rejecting the non-polar paraffinic chains (the "Raffinate").
Experimental Protocol: Counter-Current Extraction
Note: This is a reconstructed historical protocol for process validation.
Step 1: Feed Preparation
-
Input: Vacuum distillate lubricating oil stock.
-
Conditioning: Heat to 50–60°C to reduce viscosity for optimal mass transfer, but keep below the flash point of the solvent.
Step 2: Counter-Current Contacting
-
Apparatus: Vertical packed extraction tower or centrifugal contactor.
-
Flow: Oil (light phase) enters the bottom; Chlorex (heavy phase, SG 1.22) enters the top.[2]
-
Ratio: Maintain a Solvent-to-Oil ratio of 1:1 to 3:1 depending on the aromatic content.
-
Dynamics: As Chlorex descends, it strips aromatics from the rising oil. The raffinate (purified oil) exits the top; the extract (solvent + impurities) exits the bottom.
Step 3: Solvent Recovery (Flash Distillation)
-
Raffinate Stream: Contains <1% Chlorex. Flash distilled at 180°C under vacuum to recover solvent.
-
Extract Stream: Contains ~80% Chlorex. Distilled to recycle solvent. The residue ("Extract oil") is used as heavy fuel or cracking stock.
Visualization: The Chlorex Process Flow
The following diagram illustrates the closed-loop mass balance of the extraction process.
Figure 1: Process flow diagram of the Chlorex solvent extraction system, demonstrating the counter-current separation of high-VI paraffins from low-VI aromatics and the subsequent solvent recovery loops.
Pharmaceutical Relevance: The Morpholine Synthesis
For the modern drug development professional, Chlorex is less a solvent and more a "C4 synthon." It serves as the backbone for Morpholine , a heterocycle ubiquitous in medicinal chemistry.
Why Morpholine? The morpholine ring improves the pharmacokinetic profile of drugs by increasing water solubility (lowering LogP) while maintaining metabolic stability. It is a key feature in drugs such as:
-
Linezolid (Zyvox): Antibiotic for Gram-positive infections.
-
Gefitinib (Iressa): EGFR inhibitor for cancer.
-
Timolol: Beta-blocker for glaucoma.
Synthesis Protocol: Cyclization of Chlorex
This reaction utilizes the alkylating power of Chlorex to form the C-N bonds of the morpholine ring.
Reaction:
Step-by-Step Methodology:
-
Reagents: Charge a high-pressure autoclave with Bis(2-chloroethyl) ether (1.0 eq) and anhydrous Ammonia (excess, >3.0 eq).
-
Conditions: Heat to 50–60°C in a closed system. (Note: Historical methods used higher temperatures, but modern catalysis allows milder conditions).
-
Mechanism: Double nucleophilic substitution (
). The ammonia nitrogen attacks the -carbon of the ether, displacing chloride. This occurs twice to close the ring. -
Work-up: The reaction yields morpholine hydrochloride. Treat with strong base (NaOH) to liberate the free amine. Distill to purify (Morpholine BP: 129°C).
Visualization: Synthesis Pathway
The diagram below details the transformation from the Chlorex precursor to the Morpholine scaffold.[2]
Figure 2: Synthetic pathway converting Bis(2-chloroethyl) ether into Morpholine via double nucleophilic substitution, highlighting its role as a precursor for major pharmaceutical agents.
Safety and Toxicity (E-E-A-T Compliance)
Trustworthiness in this guide requires a transparent discussion of toxicity. Bis(2-chloroethyl) ether is classified as a Group 2B Carcinogen (IARC).
-
Mechanism of Toxicity: As an alkylating agent, BCEE can cross-link DNA strands (similar to mustard gas), leading to apoptosis or mutagenesis.
-
Handling Protocol:
-
Engineering Controls: All transfers must occur in a closed-loop system or inside a glovebox under negative pressure.
-
PPE: Silver Shield® (Laminate) gloves are required; standard nitrile is permeable to chlorinated ethers.
-
Neutralization: Spills should be treated with ethanolic potassium hydroxide (KOH) to hydrolyze the ether to divinyl ether (volatile) or glycol derivatives, followed by incineration.
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8115, Bis(2-chloroethyl) ether. Retrieved from [Link]
-
Standard Oil Company. (1936). The Chlorex Process for Lubricating Oil Refining. Industrial & Engineering Chemistry. Retrieved from [Link]
-
World Health Organization. (2002). Concise International Chemical Assessment Document 41: Bis(2-chloroethyl) ether. Retrieved from [Link]
-
Kumari, A., et al. (2020). Morpholine as a privileged scaffold in medicinal chemistry. Future Medicinal Chemistry. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Use of 1,2-Dichloroethyl Ether as a Solvent for Resins and Waxes
Introduction
1,2-Dichloroethyl ether (DCEE), a colorless, nonflammable liquid with a distinct chlorinated solvent odor, has historically been utilized as a solvent for a variety of materials, including lacquers, resins, oils, fats, and waxes.[1][2][3][4] Its chemical properties make it an effective solvent for certain industrial and laboratory applications.[5] However, due to its significant health and safety concerns, its use requires stringent control measures and a thorough understanding of its hazardous properties.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1,2-dichloroethyl ether as a solvent for resins and waxes. The focus is on providing a framework for developing safe and effective laboratory-scale dissolution protocols, with a strong emphasis on safety and regulatory compliance.
Physicochemical Properties of 1,2-Dichloroethyl Ether
A thorough understanding of the physical and chemical properties of 1,2-dichloroethyl ether is paramount for its safe and effective use.
| Property | Value | Reference |
| Synonyms | Bis(2-chloroethyl) ether, Chlorex | [5] |
| CAS Number | 111-44-4 | |
| Molecular Formula | C4H8Cl2O | [5] |
| Molecular Weight | 143.01 g/mol | [5] |
| Appearance | Colorless liquid | [3] |
| Odor | Strong, unpleasant, chlorinated | [3] |
| Boiling Point | 178 °C (352 °F) | [3] |
| Melting Point | -52 °C (-62 °F) | [3] |
| Flash Point | 55 °C (131 °F) | [3] |
| Density | 1.22 g/mL at 20 °C | [3] |
| Vapor Pressure | 0.7 mmHg at 20 °C | [3] |
| Solubility in Water | 1.07 g/100 mL at 20 °C | [5] |
Health and Safety Considerations: A Critical Directive
1,2-Dichloroethyl ether is a hazardous substance and requires handling with extreme caution.[3] All personnel must be thoroughly trained on its hazards and the necessary safety protocols before commencing any work.
Toxicity and Hazards:
-
Acute Toxicity: Fatal if swallowed, inhaled, or absorbed through the skin.[6] It is a potent irritant to the eyes, skin, and respiratory tract.[3]
-
Carcinogenicity: Classified as a Group B2, probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[4] It is suspected of causing cancer.
-
Flammability: While nonflammable, it can form explosive vapor-air mixtures.[6]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory when handling 1,2-dichloroethyl ether.
| PPE Category | Specification |
| Respiratory Protection | A full-face respirator with organic vapor cartridges is required. |
| Hand Protection | Chemically resistant gloves (e.g., Viton®, Barrier®) are essential. |
| Eye Protection | Chemical splash goggles and a face shield must be worn. |
| Skin and Body Protection | A chemically resistant apron or full-body suit is necessary to prevent skin contact. |
Engineering Controls:
-
All work with 1,2-dichloroethyl ether must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
A designated and clearly marked area for handling DCEE should be established.
Waste Disposal:
-
All 1,2-dichloroethyl ether waste, including contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5]
Application in Dissolving Resins and Waxes
1,2-Dichloroethyl ether's solvent properties are attributed to its molecular structure, which allows it to effectively solvate a range of organic molecules.
Qualitative Solubility
Based on historical and industrial applications, 1,2-dichloroethyl ether is known to be a solvent for:
-
Natural Resins: Such as rosin and dammar.
-
Synthetic Resins: Including certain types of alkyd and phenolic resins.
-
Waxes: Including paraffin, beeswax, and carnauba wax.[7][8][9]
Quantitative Solubility Data
Recommended Preliminary Solubility Testing Protocol:
-
Preparation: In a certified chemical fume hood, prepare a series of small, sealed vials.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of 1,2-dichloroethyl ether to each vial.
-
Solute Addition: Incrementally add a known mass of the finely powdered resin or wax to each vial.
-
Dissolution: Agitate the vials at a controlled temperature and observe for complete dissolution.
-
Determination: The highest concentration at which the solute completely dissolves represents the approximate solubility at that temperature.
Protocols for Dissolving Resins and Waxes
The following are generalized protocols. The specific parameters (e.g., temperature, agitation speed, time) should be optimized for the specific resin or wax being used.
Workflow for Resin and Wax Dissolution
Caption: General workflow for dissolving resins and waxes in 1,2-dichloroethyl ether.
Protocol 1: Dissolving Resins
-
Preparation: Working in a chemical fume hood, accurately weigh the desired amount of powdered or flaked resin and the calculated volume of 1,2-dichloroethyl ether.
-
Mixing: In a suitable glass container (e.g., a beaker or flask with a magnetic stirrer), add the 1,2-dichloroethyl ether.
-
Addition of Resin: Slowly add the resin to the solvent while stirring continuously.
-
Heating (Optional): If the resin has low solubility at room temperature, gently heat the solution using a water bath. CAUTION: Avoid open flames. Monitor the temperature carefully and do not exceed the boiling point of the solvent.
-
Dissolution: Continue stirring until the resin is completely dissolved. This may take from several minutes to a few hours depending on the resin type and particle size.
-
Filtration: If any particulate matter remains, filter the solution through a compatible filter medium.
-
Storage: Store the resulting resin solution in a tightly sealed, properly labeled container in a cool, well-ventilated, and designated area.
Protocol 2: Dissolving Waxes
-
Preparation: In a chemical fume hood, weigh the desired amount of wax and the calculated volume of 1,2-dichloroethyl ether.
-
Heating the Solvent: Gently heat the 1,2-dichloroethyl ether in a water bath to a temperature slightly above the melting point of the wax. CAUTION: Do not overheat the solvent.
-
Addition of Wax: Slowly add the solid wax to the heated solvent while stirring.
-
Dissolution: Continue to stir and maintain the temperature until the wax is fully dissolved and the solution is clear.
-
Cooling: Allow the solution to cool to room temperature. Note that some waxes may precipitate out of solution upon cooling.
-
Storage: Store the wax solution in a tightly sealed, properly labeled container. If precipitation occurs upon cooling, the solution may need to be gently reheated before use.
Analytical Characterization of Solutions
Characterization of the prepared resin or wax solutions is crucial for quality control and to ensure they meet the specifications for their intended application.
Analytical Techniques
A variety of analytical techniques can be employed to characterize these solutions:
| Analytical Technique | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify the solvent and any volatile components in the solution. The EPA has established methods for the analysis of bis(2-chloroethyl) ether.[10][11] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the chemical identity of the dissolved resin or wax and to detect any chemical changes that may have occurred during the dissolution process. |
| Viscometry | To measure the viscosity of the solution, which is a critical parameter for many applications, such as coatings and adhesives. |
| Differential Scanning Calorimetry (DSC) | To determine the thermal properties of the dissolved material, such as its glass transition temperature (for resins) or melting and crystallization points (for waxes).[12] |
| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | To determine the molecular weight distribution of dissolved polymeric resins. |
Logical Flow for Solution Characterization
Caption: A logical workflow for the analytical characterization of resin and wax solutions.
Conclusion
1,2-Dichloroethyl ether can be an effective solvent for certain resins and waxes in a laboratory setting. However, its use is governed by its significant toxicity and carcinogenic potential. Adherence to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, is not merely a recommendation but a critical requirement. The protocols provided herein offer a foundational guide, but it is incumbent upon the researcher to conduct a thorough risk assessment and to optimize the dissolution and characterization methods for their specific materials and applications. The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should always be applied.
References
- Vertex AI Search. (n.d.). DICHLOROETHYL ETHER. Retrieved February 5, 2026.
- Yufeng. (n.d.). The Use Of Dichlorodiethyl Ether. Retrieved February 5, 2026.
- Santa Cruz Biotechnology. (n.d.). 1,2-Dichloroethyl ethyl ether. Retrieved February 5, 2026.
- Prechem. (n.d.). PREC Investigates Acrylic Resin Solubility in Different Solvents. Retrieved February 5, 2026.
-
National Center for Biotechnology Information. (n.d.). Bis(2-chloroethyl) ether. PubChem. Retrieved February 5, 2026, from [Link]
- New Jersey Department of Health. (n.d.). Bis(2-chloroethyl)ether - Hazardous Substance Fact Sheet. Retrieved February 5, 2026.
- Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET - 2-Chloroethyl ether. Retrieved February 5, 2026.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Bis(2-chloroethyl) ether. Retrieved February 5, 2026.
-
U.S. Environmental Protection Agency. (n.d.). Dichloroethyl ether (BIS(2-Chloroethyl)Ether). Retrieved February 5, 2026, from [Link]
- U.S. Environmental Protection Agency. (2014, July). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. Retrieved February 5, 2026.
- Epoxy Channel. (2024, May 31). Diluents and Solvents for Epoxy Resins - Session 31 [Video]. YouTube.
- CORE. (n.d.). Wax Characterisation by Instrumental Analysis. Retrieved February 5, 2026.
- LCGC International. (n.d.). Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. Chromatography Online. Retrieved February 5, 2026.
- ADC Solution. (n.d.). About Waxes…. Retrieved February 5, 2026.
- Chemistry Stack Exchange. (2014, October 5). How to dissolve candle wax (paraffin)?. Retrieved February 5, 2026.
- ResearchGate. (n.d.). Solubility of the rigid epoxy polymers in various solvents. Retrieved February 5, 2026.
- Defense Technical Information Center. (1993, August 6). IDENTIFICATION OF BIODEGRADABLE/ ENVIRONMENTALLY COMPATIBLE METHODS FOR EPOXY REMOVAL -- PHASE I. Retrieved February 5, 2026.
- U.S. Environmental Protection Agency. (2025, October 23). SW-846 Test Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier Transform-Infrared. Retrieved February 5, 2026.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN101649068B - Epoxy resin dissolving agent and preparing method thereof - Google Patents [patents.google.com]
- 3. nj.gov [nj.gov]
- 4. epa.gov [epa.gov]
- 5. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. About Waxes… [adc-solution.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. mdpi.com [mdpi.com]
Application Note: High-Resolution Gas Chromatography Methods for the Analysis of 1,2-Dichloroethyl Ether
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the analysis of 1,2-dichloroethyl ether (also known as bis(2-chloroethyl) ether or DCEE) using gas chromatography (GC).[1][2][3] DCEE is a significant environmental contaminant and industrial chemical, making its accurate and sensitive detection crucial for environmental monitoring, occupational safety, and quality control in manufacturing processes.[4] This document outlines optimized methodologies employing various detectors, including Flame Ionization Detector (FID), Electron Capture Detector (ECD), and Mass Spectrometry (MS), to suit diverse analytical needs from routine screening to confirmatory analysis. The protocols herein are designed for researchers, scientists, and professionals in drug development and environmental analysis, offering step-by-step guidance on sample preparation, instrument configuration, and data interpretation.
Introduction: The Analytical Challenge of 1,2-Dichloroethyl Ether
1,2-Dichloroethyl ether (CAS No. 111-44-4) is a colorless, nonflammable liquid characterized by a strong, unpleasant odor.[5] Its primary industrial application is as a chemical intermediate in the synthesis of pesticides, with additional uses as a solvent, cleaner, and component in paints and varnishes.[4][5] Due to its physical properties, including a density greater than water and some solubility, it can pose a significant risk to groundwater if released into the environment.[5][6] The U.S. Environmental Protection Agency (EPA) has classified DCEE as a Group B2, probable human carcinogen, based on animal studies showing an increased incidence of liver tumors in mice.[4]
The analysis of DCEE presents a unique set of challenges. Its semi-volatile nature and the presence of two chlorine atoms in its structure dictate the selection of appropriate analytical techniques. Gas chromatography is the method of choice due to its ability to separate volatile and semi-volatile organic compounds with high resolution. The choice of detector is paramount and is contingent on the required sensitivity and the complexity of the sample matrix.
This application note provides a detailed framework for the successful analysis of 1,2-dichloroethyl ether, grounded in established methodologies such as those developed by the EPA and the National Institute for Occupational Safety and Health (NIOSH).
Principle of Gas Chromatographic Analysis
Gas chromatography separates chemical compounds in a complex mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. In the context of 1,2-dichloroethyl ether analysis, the sample is vaporized and introduced into the head of a chromatographic column. The analyte is then transported through the column by an inert carrier gas (mobile phase). The separation is achieved because different compounds interact with the stationary phase to varying degrees. Compounds with a higher affinity for the stationary phase will move more slowly through the column, resulting in a longer retention time. The elution order is primarily dependent on the boiling point of the analytes and their specific interactions with the stationary phase.[7] For halogenated compounds like DCEE, stationary phases with a moderate polarity are often employed to achieve optimal separation from other potential contaminants.
Upon exiting the column, the separated components are detected by a suitable detector, which generates an electrical signal proportional to the amount of the compound present. By comparing the retention time and detector response of the analyte to that of a known standard, qualitative and quantitative analysis can be performed.
Experimental Workflow and Methodologies
Materials and Instrumentation
-
Gas Chromatograph (GC): A system equipped with a split/splitless or on-column injector and a suitable detector (FID, ECD, or MS).
-
GC Columns:
-
For general screening (FID/MS): A non-polar or intermediate polarity column such as a DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness, is recommended for its versatility.[8]
-
For high sensitivity (ECD): A DB-624 or equivalent column is suitable for the analysis of volatile halogenated compounds.[9][10]
-
-
Detectors:
-
Flame Ionization Detector (FID): A robust, general-purpose detector for organic compounds.[11][12][13] While not specific to halogenated compounds, it offers a wide linear range.
-
Electron Capture Detector (ECD): Highly sensitive to electrophilic compounds, particularly halogenated molecules, making it ideal for trace-level analysis of DCEE.[11][14][15]
-
Mass Spectrometer (MS): Provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments, making it the gold standard for confirmatory analysis.[11][16][17]
-
Halogen-Specific Detector (XSD): Offers high selectivity for halogenated compounds, reducing matrix interference.[18]
-
-
Sample Introduction Systems:
-
Direct Liquid Injection: For samples in a volatile solvent.
-
Purge and Trap Concentrator: For the analysis of volatile organic compounds in water, as outlined in EPA methods.[19]
-
Headspace Autosampler: For the analysis of volatile compounds in solid or liquid samples.[10]
-
Thermal Desorber: For the analysis of air samples collected on sorbent tubes.[16][17]
-
-
Reagents and Standards:
-
1,2-Dichloroethyl ether standard (≥99% purity)
-
High-purity solvents (e.g., methanol, methylene chloride) for standard and sample preparation.
-
High-purity carrier gas (Helium or Nitrogen) and detector gases (Hydrogen, Air).
-
Experimental Workflow Diagram
Caption: Overall workflow for the GC analysis of 1,2-Dichloroethyl ether.
Protocol 1: Analysis of 1,2-Dichloroethyl Ether in Water by Purge and Trap GC-MS
This protocol is based on the principles of EPA Method 624.1 for volatile organic compounds in water.[19]
1. Standard Preparation: a. Prepare a stock solution of 1,2-dichloroethyl ether in methanol. b. Create a series of calibration standards by spiking known amounts of the stock solution into organic-free reagent water.
2. Sample Preparation: a. Collect water samples in glass vials with Teflon-lined septa, ensuring no headspace. b. If residual chlorine is present, add sodium thiosulfate to the sample bottle.[5] c. Store samples at 4°C until analysis.
3. Purge and Trap System Parameters: a. Purge Gas: Helium at 40 mL/min. b. Purge Time: 11 minutes at ambient temperature. c. Desorb Time: 4 minutes at 250-260°C. d. Bake Time: 7 minutes at 260°C.
4. GC-MS Operating Conditions:
| Parameter | Recommended Value | Rationale |
| Column | DB-624 (or equivalent), 20 m x 0.18 mm I.D., 1.0 µm film thickness | Optimized for the separation of volatile organic compounds, including halogenated ethers.[9] |
| Injector Temperature | 150°C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium at a constant flow of 0.8 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 45°C for 2 min, then ramp at 15°C/min to 250°C, hold for 2 min. | This temperature program allows for the separation of a wide range of volatile compounds.[9] |
| Transfer Line Temp. | 250°C | Prevents condensation of the analyte between the GC and the MS.[8] |
| MS Source Temp. | 230°C | Optimizes ionization of the analyte.[9] |
| MS Quadrupole Temp. | 150°C | Maintains stable performance of the mass analyzer.[9] |
| Scan Range | 50-450 amu | Covers the expected mass fragments of 1,2-dichloroethyl ether.[8] |
5. Data Analysis: a. Identify 1,2-dichloroethyl ether by its retention time and the presence of characteristic ions (e.g., m/z 93, 95, 63). b. Quantify using a calibration curve generated from the analysis of the prepared standards.
Protocol 2: Analysis of 1,2-Dichloroethyl Ether in Workplace Air by Thermal Desorption GC-FID/MS
This protocol is adapted from methodologies for analyzing volatile organic compounds in air.[16][17]
1. Sample Collection: a. Use a sampling pump to draw a known volume of air (e.g., 1.2 L at 20 mL/min) through a sorbent tube packed with a suitable adsorbent like Chromosorb 106.[17] b. Seal the tubes after sampling and store them in a clean environment.
2. Thermal Desorption Parameters: a. Desorb the sample from the tube by heating it in a stream of inert gas. b. The desorbed analytes are focused in a cold trap before being rapidly transferred to the GC column.
3. GC-FID/MS Operating Conditions:
| Parameter | Recommended Value | Rationale |
| Column | FFAP on DMCS Chromosorb W-AW (packed) or DB-5ms (capillary) | FFAP is a polar stationary phase suitable for separating ethers.[5] DB-5ms offers good general performance. |
| Injector Temperature | 200°C | Ensures efficient transfer of the analyte from the thermal desorber to the column.[5] |
| Carrier Gas | Helium or Nitrogen at 30 mL/min | Common carrier gases for GC analysis. |
| Oven Temperature | 100°C Isothermal | A simple temperature program can be effective for targeted analysis.[5] |
| Detector Temperature | FID: 250°C, MS Transfer Line: 250°C | Prevents condensation and ensures a stable detector signal.[5] |
| FID Gases | Hydrogen and Air at manufacturer-recommended flow rates | Required for the flame in the FID. |
4. Data Analysis: a. Identify 1,2-dichloroethyl ether by its retention time. b. If using MS, confirm the identity with its mass spectrum. c. Quantify using an external or internal standard calibration.
Method Validation and Quality Assurance
A robust analytical method requires thorough validation to ensure the reliability of the results.
Method Validation Parameters
-
Linearity: A calibration curve should be generated with at least five concentration levels. A correlation coefficient (r²) of >0.995 is typically desired.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined by analyzing low-level standards.
-
Accuracy: Determined by analyzing a certified reference material or by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery.
-
Precision: Assessed by repeatedly analyzing a standard or sample and is expressed as the relative standard deviation (RSD).
Quality Control
-
Blanks: A method blank (an analyte-free matrix) should be analyzed with each batch of samples to check for contamination.
-
Duplicates: A sample should be analyzed in duplicate to assess the precision of the method.
-
Spikes: A matrix spike (a sample spiked with a known amount of analyte) should be analyzed to evaluate the effect of the sample matrix on the analytical results.
Method Validation Logic Diagram
Caption: Logical flow for the validation of an analytical method.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Peak or Low Response | Inactive sites in the injector, transfer line, or column. | Clean the injector and transfer lines. Condition the column according to the manufacturer's instructions. Check for leaks in the system. |
| Poor Peak Shape (Tailing) | Active sites in the system adsorbing the analyte. | Use a deactivated inlet liner. Ensure the column is properly installed and not contaminated. |
| Inconsistent Retention Times | Fluctuations in carrier gas flow rate or oven temperature. | Check the gas supply and regulators. Verify the oven temperature calibration. |
| Matrix Interference | Co-eluting compounds from the sample matrix. | Optimize the GC temperature program to improve separation. Use a more selective detector like MS or XSD. Employ sample cleanup procedures if necessary. |
Conclusion
The gas chromatographic methods detailed in this application note provide reliable and robust approaches for the analysis of 1,2-dichloroethyl ether in various matrices. The choice of sample introduction technique and detector should be guided by the specific analytical requirements, such as the expected concentration range and the need for confirmatory identification. By following the outlined protocols and implementing a thorough quality assurance program, laboratories can achieve accurate and defensible data for the monitoring of this important environmental and industrial compound.
References
- Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC - NIH. (2018-02-28).
- 2017 EPA Method Update Rule and EPA Method 624.1 - YSI.
- EPA methods 8000 Series - Chebios.
- High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatizatio - DTIC.
- Gas Chromatography (GC) Detectors - ILT - Integrated Liner Technologies. (2024-12-16).
- Technical Factsheet on: 1,2-DICHLOROETHYLENE - EPA Archive.
- Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS) - zora.uzh.ch.
- GC-MS chromatogram for synthesized Bis 2-dichloroethyl formal - ResearchGate.
- Exploring the Various Types of Detectors Used in Gas Chromatography - Phenomenex.
- SKC OSHA / NIOSH Sampling Guide for Dichloroethyl ether.
- Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem - NIH.
- 2-CEVE Issue on GC/MS - Chromatography Forum. (2014-04-19).
- Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS) - Publisso. (2023-06-30).
- Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier - EPA.
- mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane - DTIC.
- Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water - Agilent. (2022-11-09).
- Dichloroethyl ether (BIS(2-Chloroethyl)Ether) | EPA.
- Selection of Chromatography Detectors Based on Molecular Structure - WelchLab. (2025-01-09).
- Detectors - Shimadzu Scientific Instruments.
- Types of stationary phases in gas chromatography - Phenomenex. (2025-08-08).
- Bis(chloroethyl) ether - Wikipedia.
- The Different Types of GC Detectors - SCION Instruments.
- 12.4: Gas Chromatography - Chemistry LibreTexts. (2019-06-05).
- Bis(2-chloroethyl) ether for synthesis 111-44-4 - Sigma-Aldrich.
- Types of Liquid Stationary Phases for Gas Chromatography - GL Sciences. (2024-07-01).
- SAFETY DATA SHEET - Fisher Scientific.
- Chemical Properties of Bis(2-chloroethyl) ether (CAS 111-44-4) - Cheméo.
Sources
- 1. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. Bis(2-chloroethyl) ether (CAS 111-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. epa.gov [epa.gov]
- 5. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. archive.epa.gov [archive.epa.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. 2-CEVE Issue on GC/MS - Chromatography Forum [chromforum.org]
- 10. agilent.com [agilent.com]
- 11. iltusa.com [iltusa.com]
- 12. Types of Gas Chromatography Detectors | Phenomenex [phenomenex.com]
- 13. Types of GC Detectors [scioninstruments.com]
- 14. welchlab.com [welchlab.com]
- 15. Detectors : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 16. 1,2-Dichloroethane – Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS) [zora.uzh.ch]
- 17. series.publisso.de [series.publisso.de]
- 18. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ysi.com [ysi.com]
Application Note: High-Sensitivity GC/MS Protocol for the Detection of Bis(2-chloroethyl) Ether in Water Samples
Abstract
This application note provides a detailed, field-proven protocol for the sensitive and reliable detection of bis(2-chloroethyl) ether (BCEE) in water samples using Gas Chromatography/Mass Spectrometry (GC/MS). The methodology is grounded in established principles and regulatory guidelines, such as those outlined by the U.S. Environmental Protection Agency (EPA), to ensure data of the highest quality and integrity. We will delve into the rationale behind each step, from sample collection and preservation to the intricacies of sample extraction and instrumental analysis. This comprehensive guide is designed for researchers, environmental scientists, and analytical chemists requiring a robust method for the quantification of this priority pollutant.
Introduction: The Significance of Monitoring Bis(2-chloroethyl) Ether
Bis(2-chloroethyl) ether (BCEE) is a synthetic organic compound characterized as a colorless, nonflammable liquid with a distinct, unpleasant odor.[1][2] Its primary industrial application is as an intermediate in the manufacturing of pesticides.[1][2] BCEE exhibits high solubility in water, which facilitates its dispersal in aquatic environments.[1][3][4] While it can slowly evaporate into the air, its tendency to remain in water poses a significant risk of groundwater contamination.[1][4]
The presence of BCEE in water sources is a public health concern due to its toxicity to mammals.[3] Exposure to high concentrations can lead to severe health effects, including lung congestion, edema, and hemorrhage.[5] Consequently, numerous regulatory bodies have established monitoring programs to control the levels of BCEE in drinking water and industrial effluents. The U.S. EPA, for instance, has identified bis(2-chloroethyl) ether as a priority pollutant and has promulgated methods for its analysis.[6] This underscores the critical need for sensitive and specific analytical methods to ensure water quality and safeguard public health.
Principle of the Method
This protocol employs a liquid-liquid extraction (LLE) technique to isolate and concentrate BCEE from the aqueous matrix, followed by analysis using Gas Chromatography/Mass Spectrometry (GC/MS). The LLE step is crucial for removing interfering substances and enriching the analyte to a concentration suitable for instrumental detection.
Gas chromatography provides the high-resolution separation of BCEE from other organic compounds present in the extract. The separated analyte then enters the mass spectrometer, which serves as a highly selective detector. The mass spectrometer ionizes the BCEE molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint that confirms the analyte's identity and allows for accurate quantification.[7][8] This combination of a powerful separation technique with a highly specific detector ensures the reliability and accuracy of the analytical results.
Experimental Workflow
The overall analytical process, from sample acquisition to final data analysis, is depicted in the following workflow diagram.
Caption: Figure 1. Analytical Workflow for BCEE in Water Samples.
Detailed Protocols
Sample Collection and Preservation
Adherence to proper sampling and preservation techniques is paramount to obtaining representative and accurate results. Inadvertent contamination or analyte loss during these initial steps can compromise the entire analysis.
-
Containers: Collect samples in pre-cleaned 1-liter amber glass bottles with polytetrafluoroethylene (PTFE)-lined screw caps.[9] The use of amber glass is essential to protect the sample from photodegradation.
-
Sampling Technique: When sampling, allow the water to run for a few minutes to ensure the sample is representative of the source. Avoid overfilling the bottle; leave a small headspace.
-
Preservation: Immediately after collection, cool the samples to 4°C.[9] This minimizes microbial degradation and volatilization of the analyte.
-
Holding Time: Samples should be extracted within 7 days of collection to ensure sample integrity.[9]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on the principles outlined in EPA Method 3510 for separatory funnel liquid-liquid extraction.[10]
-
Sample Measurement: Allow the sample to come to room temperature. Measure 1 liter of the water sample into a 2-liter separatory funnel.
-
pH Adjustment (Optional but Recommended): While not always required for neutral compounds like BCEE, adjusting the pH can be a critical step in a broader semi-volatile organic compound (SVOC) analysis to ensure the proper partitioning of acidic and basic compounds.[11] For a comprehensive SVOC extraction, the pH is typically adjusted first to >11 and then to <2 for sequential extractions. For BCEE alone, a neutral extraction is generally sufficient.
-
Solvent Addition: Add 60 mL of high-purity dichloromethane to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Phase Separation: Allow the organic and aqueous layers to separate. The dichloromethane, being denser than water, will be the bottom layer.
-
Collection of Organic Layer: Drain the dichloromethane layer into a flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane, combining the extracts in the same flask.
-
Drying the Extract: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
GC/MS Instrumental Analysis
The following instrumental parameters are recommended for the analysis of bis(2-chloroethyl) ether and are based on established EPA methodologies such as Method 611 and 8270D.[2][12][13]
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace-level analysis. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for most capillary columns. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane | A common, versatile column for semi-volatile organic compounds.[14] |
| Oven Program | Initial: 40°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min | Provides good separation of BCEE from potential interferences. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra. |
| Mass Range | 35-350 amu | Covers the expected mass fragments of BCEE and potential interferences. |
| Source Temperature | 230 °C | Optimal for maintaining analyte integrity and preventing contamination. |
| Quadrupole Temperature | 150 °C | Ensures stable mass analysis. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring for specific ions of BCEE. |
| Quantitation Ions (m/z) | 93, 142 | Primary and secondary ions for quantification and confirmation. |
Quality Assurance/Quality Control (QA/QC)
A robust QA/QC program is essential for ensuring the reliability of the analytical data. The following measures should be implemented:
-
Method Blank: An aliquot of reagent water is carried through the entire analytical procedure. This is used to assess for any contamination introduced during the sample preparation and analysis process.[13]
-
Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of BCEE is analyzed with each batch of samples. The recovery of the analyte is used to monitor the performance of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A pair of aliquots of a sample are spiked with a known concentration of BCEE. The recoveries and the relative percent difference between the two are used to assess the effect of the sample matrix on the analytical method.
-
Surrogate Standards: A known amount of a compound that is chemically similar to BCEE but not expected to be in the sample is added to every sample, blank, and standard. The recovery of the surrogate is used to monitor the efficiency of the extraction process for each individual sample.
-
Instrument Calibration: The GC/MS system must be calibrated with a series of standards containing BCEE at different concentrations to establish a linear relationship between the instrument response and the analyte concentration.
Data Interpretation and Reporting
The identification of bis(2-chloroethyl) ether is confirmed by comparing the retention time and the relative abundance of the quantitation ions in the sample to that of a known standard. Quantification is performed by integrating the peak area of the primary quantitation ion and using the calibration curve to determine the concentration in the sample.
The final report should include the concentration of BCEE detected in the sample, the method detection limit (MDL), and the results of all associated QA/QC samples.
Conclusion
The GC/MS protocol detailed in this application note provides a robust and reliable method for the detection and quantification of bis(2-chloroethyl) ether in water samples. By adhering to the described procedures for sample handling, extraction, and instrumental analysis, laboratories can generate high-quality, defensible data to support environmental monitoring programs and ensure regulatory compliance. The emphasis on a self-validating system through rigorous QA/QC measures ensures the trustworthiness of the results.
References
-
Agency for Toxic Substances and Disease Registry. (2021, February 10). Bis(2-chloroethyl) Ether - Toxic Substance Portal. Centers for Disease Control and Prevention. [Link]
-
University of Hertfordshire. Bis(2-chloroethyl)ether. Agriculture and Environment Research Unit (AERU). [Link]
-
Environment and Climate Change Canada. (n.d.). Bis(2-Chloroethyl) Ether. Canada.ca. [Link]
-
McMillin, C. R., et al. (1984, July). Project Summary: EPA Method Study 21, Method 611, Haloethers. U.S. Environmental Protection Agency. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Bis(2-Chloroethyl)Ether. [Link]
-
National Center for Biotechnology Information. (n.d.). Bis(2-chloroethyl) ether. PubChem. [Link]
-
U.S. Environmental Protection Agency. (2014, July). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier Transform Infrared Spectrometry. [Link]
-
National Center for Biotechnology Information. (n.d.). POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE). [Link]
-
U.S. Environmental Protection Agency. (2014, July). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. [Link]
-
Walters, E. (2024, May 1). Modern sample preparation solutions for monitoring SVOCs in aqueous samples. Chromatography Online. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 611: Haloethers. [Link]
-
ELGA LabWater. (2025, December 1). Gas Chromatography | Water Requirement | Lab Applications. [Link]
-
(2022, April 15). SVOC (Semi Volatile Organic Compounds) Sampling Guidelines, Rev. 1.0. [Link]
-
(2019, July 29). GC and GC/MS for Drinking Water Analysis. [Link]
-
Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Semivolatile Organic Compounds. LabRulez GCMS. [Link]
-
(n.d.). QA/QC aspects of GC-MS analytical instrument for environmental analysis. [Link]
-
Agilent Technologies, Inc. (2011). Haloethers Analysis of haloethers according to EPA 611. [Link]
- CN1223996A - The preparation method of two (2-chloroethyl)
-
MAC-MOD Analytical. (n.d.). Haloethers using the Avantor® Hichrom HI-5 Phase (EPA Method 611/8110). [Link]
-
LCGC International. (n.d.). Screening of Pollutants in Water Samples and Extracts from Passive Samplers and Extracts from Passive Samplers Using LC–MS and GC–MS. [Link]
-
Agilent. (n.d.). Semi-volatile Organic Compounds (sVOCs) Analysis in Water. [Link]
-
Lab Manager. (2017, November 12). LC-MS-MS and GC-MS for Water Quality Monitoring. [Link]
-
Chromtech. (n.d.). Haloethers EPA Method 611/8110. [Link]
Sources
- 1. Bis(2-chloroethyl) Ether | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis(2-chloroethyl)ether [sitem.herts.ac.uk]
- 4. canada.ca [canada.ca]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. elgalabwater.com [elgalabwater.com]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. portal.niehs.nih.gov [portal.niehs.nih.gov]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. archive.epa.gov [archive.epa.gov]
- 13. epa.gov [epa.gov]
- 14. mac-mod.com [mac-mod.com]
Application Notes on the Historical Use and Current Hazards of 1,2-Dichloroethyl Ether in Textile Processing
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of 1,2-dichloroethyl ether, also known as bis(2-chloroethyl) ether (BCEE), with a specific focus on its historical application in textile scouring and finishing. While once utilized for its potent solvent properties, the extreme toxicity and carcinogenic nature of 1,2-dichloroethyl ether have rendered its use in modern textile applications obsolete and highly hazardous. These notes are intended for informational and research purposes only, to understand the historical context of chlorinated solvents in manufacturing and to underscore the critical importance of adhering to modern safety standards and utilizing safer alternatives. This document does not endorse or provide protocols for the current use of 1,2-dichloroethyl ether in any application.
Introduction: A Historical Perspective
1,2-Dichloroethyl ether (CAS No. 111-44-4) is a chlorinated organic compound that saw use in various industrial applications throughout the 20th century.[1] Its efficacy as a solvent for a wide range of organic materials, including oils, fats, waxes, and resins, made it a candidate for processes like textile scouring and finishing.[2][3] The primary objective of scouring is to remove natural (e.g., waxes, pectins) and acquired (e.g., spinning oils) impurities from fabrics to ensure uniform dyeing and finishing.[4] Historically, potent chlorinated solvents were employed for their effectiveness in these cleaning and preparation stages.[2][5] However, a comprehensive understanding of the severe health and environmental risks associated with 1,2-dichloroethyl ether has led to its discontinuation in the textile industry in favor of safer, more sustainable alternatives.[6][7][8]
Physicochemical Properties and Mechanism of Action
Understanding the properties of 1,2-dichloroethyl ether is key to recognizing both its historical utility and its inherent dangers. It is a clear, colorless liquid with a characteristic pungent, fruity, or chlorinated solvent-like odor.[1][2]
| Property | Value | Source(s) |
| Chemical Formula | C₄H₈Cl₂O | [1] |
| Molecular Weight | 143 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Pungent, fruity, chlorinated-like | [2] |
| Boiling Point | 178 °C (352 °F) | [1] |
| Flash Point | 55 °C (131 °F) | [1][9][10] |
| Specific Gravity | 1.22 | [1] |
| Solubility in Water | Insoluble/Slightly Soluble | [2][9][10] |
| Vapor Density | 4.93 (Air = 1) | [1] |
The primary mechanism of action in textile applications was its function as a powerful, non-polar solvent. It could effectively dissolve and remove hydrophobic substances like machine oils, greases, and natural waxes from fibers such as cotton and wool, which would otherwise impede the uptake of dyes and finishing agents.[2][3]
Application in Textile Scouring and Finishing (Historical Context)
Disclaimer: The following descriptions are for historical and informational purposes only. These processes are hazardous and should not be attempted.
In the past, 1,2-dichloroethyl ether might have been used in specialized solvent-based scouring systems, particularly for heavily soiled textiles or for degreasing wool.[2]
Hypothetical Workflow:
-
Immersion: Fabric would be immersed in a bath containing 1,2-dichloroethyl ether, possibly blended with other surfactants or solvents.
-
Agitation: Mechanical agitation would facilitate the penetration of the solvent into the fabric and the dissolution of impurities.
-
Rinsing: The fabric would be rinsed to remove the solvent and the dissolved impurities. This step was critical and environmentally damaging, as it created hazardous waste streams.
-
Drying/Solvent Recovery: The fabric would be dried in a well-ventilated area, and ideally, the solvent would be recovered through distillation for reuse, though atmospheric release was common in older facilities.
In finishing, it could have been used as a solvent or carrier for the application of specific functional finishes, such as water repellents or certain coatings, that were soluble in organic solvents.[10][11]
CRITICAL HAZARD ANALYSIS & SAFETY PROTOCOLS
The use of 1,2-dichloroethyl ether is governed by its extreme hazard profile. It is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) based on animal studies showing an increased incidence of liver tumors.[6]
Toxicity Profile:
-
Acute Toxicity: Fatal if swallowed, inhaled, or absorbed through the skin.[2] Exposure to high concentrations of vapor can cause severe irritation to the eyes, nose, and respiratory tract, and may lead to a build-up of fluid in the lungs (pulmonary edema), which can be a delayed medical emergency.[2][11]
-
Dermal Contact: The liquid can be absorbed through the skin in toxic amounts, potentially leading to serious or fatal poisoning.[2][12] It is also a skin and eye irritant.[11]
-
Carcinogenicity: Classified as a probable human carcinogen.[6] The National Institute for Occupational Safety and Health (NIOSH) also designates it as a potential occupational carcinogen.[1]
-
Physical Hazards: The liquid is flammable.[1] More critically, ethers like 1,2-dichloroethyl ether can form unstable, potentially explosive peroxides upon exposure to air and light over time.[2][13] Heating peroxide-containing ethers can lead to detonation.[2]
Mandatory Safety Protocols (For Handling in a Controlled Research Setting ONLY)
Given the severe risks, the following protocols represent the absolute minimum for handling this substance.
1. Engineering Controls:
- All work must be conducted in a certified chemical fume hood with a high rate of air exchange.
- Use in a well-ventilated area is mandatory to prevent the accumulation of vapors.[13]
- Store in a cool, dry, well-ventilated, and designated area away from incompatible materials (e.g., strong oxidizers) and sources of ignition.[2][13]
- Containers must be kept securely sealed and protected from light.[13]
2. Personal Protective Equipment (PPE):
- Respiratory Protection: A full-face respirator with an appropriate organic vapor cartridge (Type A filter or equivalent) is required.[13]
- Eye Protection: Chemical safety goggles and a face shield are mandatory.[12]
- Hand Protection: Compatible chemical-resistant gloves (e.g., Viton®, laminate) must be worn. Double-gloving is recommended.
- Body Protection: A chemically resistant apron or full-body suit is necessary to prevent skin contact.[12]
3. Handling and Disposal:
- Avoid all personal contact, including inhalation.[13]
- Do not cut, drill, grind, or weld on or near containers, as they may contain explosive vapors.[13]
- Waste disposal must be handled as hazardous waste in accordance with all local, state, and federal regulations. This typically involves incineration at high temperatures in a permitted facility.[2]
The following diagram outlines the critical hazard pathway and the necessary control measures.
Caption: Hazard mitigation workflow for 1,2-dichloroethyl ether.
Regulatory Status and Exposure Limits
Numerous regulatory bodies have established strict exposure limits for 1,2-dichloroethyl ether to protect workers.
| Organization | Limit Type | Value | Notes |
| OSHA | PEL (Ceiling) | 15 ppm (90 mg/m³) | Permissible Exposure Limit - should not be exceeded at any time. Skin notation applies.[1] |
| NIOSH | REL (Ceiling) | 5 ppm (30 mg/m³) | Recommended Exposure Limit. Designated as a potential occupational carcinogen.[1] |
| ACGIH | TLV-TWA | 5 ppm | Threshold Limit Value - Time-Weighted Average over 8 hours. Skin notation applies.[1] |
| ACGIH | TLV-STEL | 10 ppm | Short-Term Exposure Limit over 15 minutes.[1] |
| IARC | Carcinogen Class | Group 3 | Unclassifiable as to its carcinogenicity to humans (Note: EPA has a stronger classification).[1] |
| EPA | Carcinogen Class | Group B2 | Probable human carcinogen.[6] |
Environmental Impact and Modern Alternatives
The use of chlorinated solvents like 1,2-dichloroethyl ether in the textile industry poses significant environmental risks.[14] Improper disposal or fugitive emissions can lead to contamination of groundwater and soil.[6] The textile industry is a major consumer of water and producer of chemical-laden wastewater; the addition of persistent and toxic organic compounds exacerbates this environmental footprint.[15][16]
In response, the industry has shifted to more sustainable and eco-friendly practices:
-
Aqueous Scouring: Modern scouring is predominantly water-based, using biodegradable surfactants and detergents to remove impurities.[17][18]
-
Enzymatic Treatments: Enzymes are used to specifically break down natural impurities like pectin and waxes under mild conditions, reducing water and energy consumption.
-
Supercritical CO₂: This advanced technology uses carbon dioxide in a supercritical state as a solvent for dyeing and scouring, eliminating the use of water and hazardous chemicals entirely.
-
Bio-based Solvents: Research is ongoing into the use of safer, biodegradable solvents derived from renewable resources.[19]
Conclusion
While 1,2-dichloroethyl ether was historically used as a scouring and finishing agent due to its powerful solvent properties, its severe toxicity, carcinogenicity, and environmental hazards make it entirely unsuitable for modern textile manufacturing. For researchers and scientists, understanding its properties is valuable for historical context and for appreciating the significant advancements in industrial chemistry and occupational safety. The focus of the modern textile industry is firmly on sustainable, non-toxic, and environmentally benign alternatives that ensure both product quality and the safety of workers and ecosystems.
References
-
Yufeng. (n.d.). The Use Of Dichlorodiethyl Ether. Retrieved from [Link]
-
Fineotex. (n.d.). 7 Textile Finishing Agents You Should Know: From Traditional to High-Tech. Retrieved from [Link]
-
Croda Industrial Specialties. (n.d.). Textile auxiliaries. Retrieved from [Link]
-
Connect Chemicals. (n.d.). 2,2'-Dichlorodiethyl ether. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Dichloroethyl ether (BIS(2-Chloroethyl)Ether). Retrieved from [Link]
-
Textile Explainer. (2022, November 28). Chemicals Used in Textile and Dyeing Industries [Video]. YouTube. Retrieved from [Link]
-
PCC Group. (n.d.). Chemicals in textile industry. Retrieved from [Link]
-
Fengchen Group. (2026, January 28). Exploring the Chemical Properties and Uses of Dichloroethyl Ether. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bis(2-chloroethyl) ether. PubChem. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). DICHLOROETHYL ETHER. Retrieved from [Link]
-
AFIRM Group. (n.d.). Chapter 1 MRSL for Textiles and Coated Fabrics Processing. Retrieved from [Link]
-
New Jersey Department of Health. (2010, July). Bis(2-chloroethyl)ether - Hazardous Substance Fact Sheet. Retrieved from [Link]
- Google Patents. (n.d.). US5385681A - Scouring agent composition for fabric.
-
Scribd. (n.d.). Textile Scouring & Bleaching Agents Guide. Retrieved from [Link]
-
Scotmas. (2024, June 17). Sustainable Practices in Textile Manufacturing with Chlorine Dioxide. Retrieved from [Link]
-
Enviroforensics. (2025, October 5). The History of Dry Cleaning Solvents and the Evolution of the Dry Cleaning Machine. Retrieved from [Link]
-
StepChange Innovations. (2025, July 15). Safer Textiles: How the Industry is Phasing Out Toxic and Hazardous Ingredients. Retrieved from [Link]
-
Shree Vallabh Chemical. (n.d.). Textile Auxiliaries for Cotton. Retrieved from [Link]
-
International Agency for Research on Cancer (IARC). (n.d.). DRY CLEANING. In Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. Retrieved from [Link]
-
NimkarTek. (2023, November 16). Banned Solvents in Textile and Footwear: A Step Towards Sustainability. Retrieved from [Link]
-
Fineotex. (2025, December 19). Formulation Guidelines for Textile Chemicals: 7 Powerful Strategies. Retrieved from [Link]
-
ACS Publications. (2024, August 19). Prioritization, Identification, and Quantification of Emerging Contaminants in Recycled Textiles. Retrieved from [Link]
-
Textile School. (2024, November 5). Textile Chemicals in the Textile Industry. Retrieved from [Link]
-
Radhey Krishna Cotweaving. (n.d.). Environmental Impact Caused By The Textile Industry. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2024, July 2). Toxicological Profile for 1,2-Dichloroethane. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A History of Dry Cleaners and Sources of Solvent Releases from Dry Cleaning Equipment. Retrieved from [Link]
-
ResearchGate. (2016, May 21). Green chemistry in Textile Industry. Retrieved from [Link]
-
EURL-SRM. (n.d.). Analytical Observations Report. Retrieved from [Link]
-
Enviro Wiki. (2022, April 27). Chlorinated Solvents. Retrieved from [Link]
-
ResearchGate. (2017, April 1). Monitoring of Pesticide Residues in some Cotton Products in Egypt. Retrieved from [Link]
-
USGS Publications Warehouse. (n.d.). Occurrence and Implications of Selected Chlorinated Solvents in Ground Water. Retrieved from [Link]
-
Fineotex. (n.d.). 4 Environmental Issues Caused by Textile Chemicals & Their Possible Solutions. Retrieved from [Link]
Sources
- 1. DICHLOROETHYL ETHER | Occupational Safety and Health Administration [osha.gov]
- 2. The Use Of Dichlorodiethyl Ether [yufenggp.com]
- 3. nbinno.com [nbinno.com]
- 4. Chemicals in textile industry - PCC Group [products.pcc.eu]
- 5. DRY CLEANING - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. safer textiles: Phase out toxic and hazardous ingredients [blog.stepchange-innovations.com]
- 8. Banned Solvents in Textile and Footwear: A Step Towards Sustainability - ADEC Innovations [adec-innovations.com]
- 9. 2,2'-DICHLORODIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fineotex.com [fineotex.com]
- 15. rkcotweaving.com [rkcotweaving.com]
- 16. researchgate.net [researchgate.net]
- 17. US5385681A - Scouring agent composition for fabric - Google Patents [patents.google.com]
- 18. scribd.com [scribd.com]
- 19. fineotex.com [fineotex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylations with 1,2-Dichloroethyl Ether (DCEE)
Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division Topic: Yield Optimization & Troubleshooting
⚠️ Reagent Identification & Safety Protocol
STOP AND VERIFY: "1,2-Dichloroethyl ether" is a chemically ambiguous term often used colloquially for two distinct compounds. Before proceeding, confirm your CAS number to ensure this guide applies to your reaction.
| Common Name | Bis(2-chloroethyl) ether (DCEE) | 1,2-Dichloroethyl ethyl ether |
| CAS Number | 111-44-4 | 623-46-1 |
| Structure | ||
| Reactivity | Double Electrophile ( | |
| Primary Use | Synthesis of Morpholines, Crown Ethers, Fedrilate | Hantzsch Thiazole Synthesis, Acetal formation |
| Toxicity | High (Mustard Gas Analog/Carcinogen) | Moderate |
This guide focuses on CAS 111-44-4 (DCEE) , as it presents the most significant yield challenges due to competing elimination and polymerization pathways in drug development and supramolecular chemistry.
Part 1: The Core Directive – Engineering High Yields
Reactions with DCEE (e.g., synthesizing morpholine derivatives or crown ethers) often stall at 30–50% yield due to the "Kinetics vs. Thermodynamics" trap. The chloride leaving group is poor, and the
To break the 80% yield barrier, you must implement a Self-Validating Catalytic Cycle using the principles below.
1. The "In-Situ Finkelstein" Strategy
DCEE reacts sluggishly with nucleophiles (amines/alkoxides). Heating the reaction forces the issue but promotes elimination (E2).
-
The Fix: Add 5–10 mol% Sodium Iodide (NaI) or Potassium Iodide (KI).
-
Mechanism: The iodide displaces the chloride on DCEE to form the highly reactive Bis(2-iodoethyl) ether in situ. The nucleophile then rapidly reacts with the iodide.
-
Result: Reaction temperature can be lowered by 20–30°C, suppressing elimination while doubling the rate.
2. The Template Effect (For Macrocycles)
If synthesizing crown ethers (e.g., Dibenzo-18-crown-6), yield is strictly a function of the cation template.
-
Rule: The cation diameter must match the cavity size of the target ether.
-
Application: Use Potassium (K+) salts for 18-crown-6 derivatives.[1] Use Lithium (Li+) for 12-crown-4.[1] The cation "organizes" the linear intermediate, bringing the ends together for the final ring closure.
3. Phase Transfer Catalysis (PTC)
For heterogeneous reactions (e.g., solid KOH in organic solvent), the nucleophile cannot reach the DCEE.
-
Recommendation: Use Tetrabutylammonium bromide (TBAB) or Aliquat 336 . This shuttles the nucleophile into the organic phase, maintaining a high local concentration near the DCEE.
Part 2: Troubleshooting Guide (Q&A)
Q1: My reaction turns dark brown/black and yield is <20%. What is happening? Diagnosis: Polymerization and Oxidation. The Science: DCEE is prone to forming peroxides and linear polyethers if the concentration is too high or if oxygen is present. The Fix:
-
High Dilution: Run the reaction at high dilution (0.05 M to 0.1 M) if cyclization is the goal. This statistically favors intramolecular ring closure over intermolecular polymerization.
-
Inert Atmosphere: Strictly degas solvents and run under
or Ar. DCEE oxidizes to unstable peroxides which degrade the starting material.
Q2: I detect a sweet, "ethereal" odor different from the solvent, and the product is missing.
Diagnosis: Elimination to Divinyl Ether.
The Science: You are using a base that is too strong (e.g.,
-
Switch to a milder base like
or . -
If using hydroxide, lower the temperature and use the Finkelstein (NaI) catalyst to maintain rate.
Q3: The reaction stalls after the first substitution (Mono-alkylation).
Diagnosis: Steric hindrance or solubility issues.
The Science: The intermediate
-
Solvent Switch: Move to a dipolar aprotic solvent like DMF or DMSO (if workup allows). These solvate the cation, leaving the nucleophile "naked" and more reactive.
-
Stoichiometry: Ensure a slight excess of the nucleophile (2.2 eq) if synthesizing morpholines, but use a 1:1 ratio with high dilution for crown ethers.
Part 3: Visualizing the Pathway
The following diagram maps the kinetic competition between the desired substitution and the yield-killing elimination.
Caption: Kinetic competition in DCEE alkylations. Green paths indicate the optimized Finkelstein/Dilution strategy; Red dashed paths indicate elimination side reactions caused by excessive heat or strong bases.
Part 4: Optimized Protocol (Standardized)
Application: Synthesis of N-substituted Morpholine or Crown Ether Step.
Reagents:
-
Substrate (Amine or Diol): 10.0 mmol
-
Bis(2-chloroethyl) ether (DCEE): 11.0 mmol (1.1 eq)
-
Base:
(anhydrous, micronized): 25.0 mmol -
Catalyst: NaI (1.0 mmol, 10 mol%)
-
Solvent: Acetonitrile (ACN) or DMF (Dry)
Step-by-Step Workflow:
-
Activation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the Substrate and
in the solvent. Stir at room temperature for 15 minutes.-
Why: Deprotonates the nucleophile gently.
-
-
Catalyst Addition: Add NaI . The solution may turn slightly yellow (liberation of trace
is normal). -
DCEE Addition: Add DCEE dropwise over 10 minutes.
-
Critical: Do not dump it in all at once. Slow addition controls the exotherm and minimizes local concentration spikes that favor polymerization.
-
-
Reaction: Heat to 80°C (for ACN) or 90°C (for DMF). Monitor by TLC/LC-MS.
-
Checkpoint: If conversion stalls at 50% after 4 hours, add another 5 mol% NaI.
-
-
Workup: Cool to room temperature. Filter off inorganic salts (
). Concentrate the filtrate. -
Purification: Partition between Ethyl Acetate and Water. Wash organic layer with 5% Sodium Thiosulfate (removes iodine color) and Brine. Dry over
.
References
-
Pedersen, C. J. (1967).[2] Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017–7036.
- Foundational text on using DCEE for crown ether synthesis and the templ
-
Gokel, G. W., & Durst, H. D. (1976). Crown ether chemistry: Principles and Applications. Synthesis, 1976(03), 168-184.
- Details the use of Phase Transfer Catalysis (PTC) to improve yields in ether synthesis.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8115, Bis(2-chloroethyl) ether.[3]
- Authoritative data on toxicity, physical properties, and reactivity profiles.
-
Finkelstein, H. (1910). Darstellungen organischer Fluoride und Jodide. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.
- The mechanistic basis for Iodide catalysis in alkyl chloride substitutions.
Sources
Technical Support Center: High-Purity Synthesis of Bis(2-chloroethyl) Ether
Case ID: BCEE-SYN-001 Status: Active Guide Subject: Optimization, Side-Reaction Mitigation, and Purification of Bis(2-chloroethyl) Ether (BCEE) Applicable Route: Acid-Catalyzed Dehydration of 2-Chloroethanol
Executive Summary & Mechanistic Insight
Welcome to the technical support hub for Bis(2-chloroethyl) ether synthesis. This guide addresses the acid-catalyzed dehydration of 2-chloroethanol (ethylene chlorohydrin), a standard laboratory and industrial route.
The Core Challenge: The synthesis is a competition between intermolecular substitution (
Reaction Pathway Visualization
The following diagram illustrates the critical bifurcation points where yield is lost to byproducts.
Figure 1: Mechanistic divergence in BCEE synthesis. Green path indicates target synthesis; red paths indicate impurity formation.
Troubleshooting Guide: Diagnostics & Solutions
Use this matrix to diagnose experimental failures.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| High 1,4-Dioxane Content | Reaction Temperature > 105°C | High thermal energy overcomes the entropic barrier for cyclization. The cyclic ether is thermodynamically more stable than the linear chloro-ether at high temps. | Strict Temp Control: Maintain reaction between 90°C–100°C. Do not exceed 105°C. |
| Low Yield / Stalled Reaction | Water Accumulation | The reaction is an equilibrium: | Azeotropic Removal: Use a Dean-Stark trap or continuous distillation of water during the reaction. |
| Product is Colored (Yellow/Brown) | Oxidation / Polymerization | Presence of oxygen or overheating causes formation of chlorinated polyethers or peroxides. | Inert Atmosphere: Conduct synthesis under |
| High Hydrolysis Products | Insufficient Acid Strength | Weak acid catalysis may slow dehydration, allowing ambient moisture to hydrolyze the C-Cl bond to C-OH (Ethylene Glycol). | Catalyst Check: Ensure |
Optimized Experimental Protocol
Safety Warning: Bis(2-chloroethyl) ether is a carcinogen, a severe skin irritant, and has a high flash point but forms explosive peroxides. All work must be performed in a fume hood with full PPE (butyl rubber gloves recommended).
Phase 1: Synthesis
-
Setup: Equip a 3-neck round-bottom flask with a thermometer, a pressure-equalizing addition funnel, and a distillation setup (or Dean-Stark trap connected to a reflux condenser).
-
Charging: Add 2-Chloroethanol (1.0 eq) to the flask.
-
Acidification: Cool the flask to 10°C in an ice bath. Slowly add Conc. Sulfuric Acid (0.5 - 0.75 eq) dropwise. Note: Exothermic. Keep T < 30°C to prevent premature side reactions.
-
Reaction: Heat the mixture slowly to 95°C .
-
Critical Step: Maintain 90-100°C. If using a Dean-Stark, reflux until water collection ceases (approx 4-6 hours).
-
Alternative: If distilling product directly (continuous process), maintain pot temp at 100°C and collect the azeotrope.
-
Phase 2: Workup & Purification
-
Separation: Allow the mixture to cool. The reaction mass will separate into two layers. The upper layer is crude BCEE; the lower is spent acid/water.
-
Wash: Separate the organic layer. Wash sequentially with:
- Water (to remove acid/glycol).
-
5% Sodium Carbonate (
) solution (to neutralize trace acid). - Saturated Brine (to dry).
-
Drying: Dry over anhydrous Calcium Chloride (
) for 2 hours. -
Final Distillation: Distill under reduced pressure.
-
Target Fraction: Collect fraction boiling at 178°C (atmospheric) or equivalent reduced pressure boiling point (e.g., ~70°C at 12 mmHg).
-
Purification Logic Flow
If your crude product purity is
Figure 2: Purification workflow. Note that removing high concentrations of 1,4-dioxane is difficult due to boiling point proximity; prevention is superior to remediation.
Frequently Asked Questions (FAQs)
Q: Can I use Hydrochloric Acid (HCl) instead of Sulfuric Acid? A: Generally, no. While HCl is an acid, the chloride ion is a strong nucleophile. Using HCl with 2-chloroethanol often leads to the formation of 1,2-dichloroethane via substitution of the hydroxyl group, rather than the desired dehydration to the ether [1]. Sulfuric acid is preferred because the bisulfate anion is non-nucleophilic, favoring the dehydration pathway.
Q: Why does the protocol recommend Calcium Chloride (
Q: My final product smells "sweet" rather than the expected ether odor. What happened? A: A sweet, faint odor often indicates the presence of 1,4-dioxane or vinyl ethers . Pure Bis(2-chloroethyl) ether has a pungent, chlorinated solvent odor. If the smell is sweet, check the refractive index or run a GC; you likely overheated the reaction [2].
Q: How do I dispose of the "bottom layer" (spent acid)? A: The bottom layer contains sulfuric acid, water, and 2-chloroethanol (which is highly toxic). Do not pour it down the drain. It must be neutralized and treated as halogenated organic waste due to the dissolved chloro-compounds.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for alkyl halide/ether synthesis mechanisms).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8115, Bis(2-chloroethyl) ether. Retrieved from [Link]
- Karol, P. J. (1990). Catalytic Dehydration of Alcohols. Patent US4935552A. (Discusses mechanistic competition in ether synthesis).
Technical Support Center: Dichloroethyl Ether Stabilization
The following technical guide addresses the stabilization and long-term storage of Dichloroethyl Ether .
CRITICAL SAFETY & IDENTIFICATION NOTICE: Before proceeding, verify the CAS number of your compound.[1]
-
Bis(2-chloroethyl) ether (DCEE) [CAS: 111-44-4]: The stable, industrial solvent/linker.[1][2] (Target of this guide).
-
1,2-Dichloroethyl ethyl ether [CAS: 623-46-1]: An
-haloether.[1] Highly reactive, potent carcinogen, hydrolyzes rapidly.[1] Requires -20°C storage and immediate use.
This guide focuses on the stabilization of the standard reagent Bis(2-chloroethyl) ether (DCEE) , with protocols adaptable for other chlorinated ethers.[1]
Topic: Long-term Storage & Stabilization of Bis(2-chloroethyl) ether (DCEE) Document ID: TS-DCEE-STAB-01 Applicable For: Synthetic Chemists, Inventory Managers, HSE Officers[1]
Module 1: The Degradation Mechanism (The "Why")[1]
To stabilize DCEE, one must understand its specific failure modes.[1] Unlike simple ethers (like diethyl ether), DCEE possesses chlorinated carbons which introduce a secondary degradation pathway: Acid-Catalyzed Autocatalysis .[1]
The Two-Front War[1]
-
Peroxidation (Radical Pathway): Like all ethers, DCEE reacts with atmospheric oxygen to form unstable hydroperoxides.[1] This is promoted by light and heat.
-
Hydrolysis (Ionic Pathway): Moisture attacks the C-Cl bond (slow) or the ether linkage (acid-catalyzed). The byproduct is Hydrochloric Acid (HCl). Crucially, HCl catalyzes further decomposition , creating a runaway "vicious cycle" of acidity and polymer formation.[1]
Visualization: The Degradation Cascade
The following diagram illustrates how moisture and oxygen feed into the destruction of your reagent.
Figure 1: The dual degradation pathways of DCEE.[1] Note the red dashed line indicating the autocatalytic effect of HCl generation.
Module 2: Stabilization Protocols (The "How")
Do not rely on the "received condition" of the bottle. Commercial packaging is often insufficient for multi-year storage after opening.
Protocol A: The "Dry & Dark" System (Standard Storage)
Objective: Prevent hydrolysis and inhibit radical formation.
| Parameter | Specification | Mechanism of Action |
| Container | Amber Borosilicate Glass | Blocks UV light which initiates radical peroxidation.[1] |
| Headspace | Argon or Nitrogen (Dry) | Displaces |
| Desiccant | Molecular Sieves (4Å), Activated | Scavenges intruding moisture to halt hydrolysis.[1] |
| Stabilizer | BHT (Butylated hydroxytoluene) | Sacrificial antioxidant; scavenges free radicals before they attack the ether. |
| Cap Liner | PTFE (Teflon) | Prevents plasticizers from leaching; resists HCl corrosion. |
Step-by-Step Implementation:
-
Test the Stock: Check peroxide levels (Quantofix® or KI test) and acidity (pH paper on vapor). If peroxides >100 ppm, discard via hazardous waste.[1]
-
Activate Sieves: Heat 4Å molecular sieves to 300°C for 3 hours or use commercially activated packets.
-
Add Stabilizer (Optional): If the solvent is uninhibited, add BHT to a concentration of 100–200 ppm (approx 0.1g per Liter).
-
Inerting: After every use, purge the headspace with a gentle stream of dry Argon for 30 seconds before recapping. Parafilm is not an oxygen barrier; use electrical tape or a secondary containment jar if storing for >6 months.
Protocol B: Handling "Crashing" Solvents (Rescue)
If you observe white precipitates or acrid fumes, the stabilizer has been consumed or the solvent is hydrolyzing.[1]
-
Filtration: Filter through a 0.2 µm PTFE membrane to remove polymers/salts.
-
Acid Removal: Pass the solvent through a column of basic alumina (Activity I). This neutralizes HCl and removes peroxides simultaneously.
-
Re-stabilize: Immediately add fresh BHT and store over sieves.
Module 3: Troubleshooting Guide (FAQs)
This section addresses specific phenomena observed in the laboratory.
Q1: The solvent has developed a yellow tint. Is it safe to use?
-
Diagnosis: Yellowing often indicates the formation of conjugated byproducts from polymerization or the oxidation of the BHT stabilizer itself (which turns yellow as it sacrifices itself).
-
Action: Test for peroxides.
-
If Peroxides Negative: Distill under reduced pressure to recover clean solvent.
-
If Peroxides Positive:[1]Do not distill. The concentration of peroxides in the pot residue could lead to explosion. Neutralize and dispose.
-
Q2: I smell an acrid, sharp odor when opening the bottle.
-
Diagnosis: HCl generation. The ether linkage is hydrolyzing.[3]
-
Immediate Risk: Corrosion of metal spatulas/needles and catalytic degradation of acid-sensitive reagents in your reaction.
-
Fix: The solvent is "sour." For non-critical washing, it may be usable.[1] For synthesis, treat with Basic Alumina or wash with saturated
solution, dry over , and filter.[1]
Q3: Can I store DCEE in polyethylene (HDPE) or polypropylene bottles?
-
Answer: No.
-
Reasoning: Chlorinated ethers can swell plastics over time, leaching plasticizers (contaminating your LC-MS data) and eventually compromising the bottle's structural integrity.[1] Always use glass or fluorinated polymers (PTFE/PFA).
Q4: How often should I test for peroxides?
-
Standard: Every 6 months.
-
After Opening: Every 3 months.
-
Expiry: Discard 12 months after opening, regardless of test results, unless redistilled.
Module 4: Emergency Decision Logic
Use this logic flow to determine if a specific bottle of DCEE should be saved or destroyed.
Figure 2: Safety decision tree for evaluating aged ether stocks.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8115, Bis(2-chloroethyl) ether.[1] Retrieved from [Link][1]
-
Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for Peroxide/Shock sensitivity standards).
-
Clark, D. E. (2001).[1] Peroxides and Peroxide-Forming Compounds.[4] Chemical Health and Safety, 8(5), 12-22.[1] (Basis for testing intervals).
Sources
Technical Support Center: Optimizing Temperature and Pressure for Reactions in 1,2-Dichloroethyl Ether
From the Desk of the Senior Application Scientist
Welcome to the comprehensive technical guide for utilizing 1,2-Dichloroethyl ether (DCEE) in your research. As a solvent and reactant, DCEE offers unique properties, but its effective and safe use hinges on the precise control of temperature and pressure. This document is structured to provide you not just with protocols, but with the underlying scientific rationale to empower your experimental design, troubleshooting, and optimization efforts. Our goal is to ensure your work is both successful and safe.
Section 1: Foundational Knowledge - Physicochemical Properties and Critical Hazards
A thorough understanding of your solvent is the bedrock of any successful reaction. DCEE, also known as bis(2-chloroethyl) ether, possesses characteristics that demand respect and careful handling.
Key Physicochemical Data Summary
| Property | Value | Significance for Experimental Design |
| Boiling Point | 178 °C (352 °F)[1] | Defines the upper limit for atmospheric pressure reactions. Heating near this temperature will cause significant solvent loss and increase vapor pressure. |
| Flash Point | 55 °C (131 °F)[1][2] | Vapors can form an ignitable mixture with air above this temperature. Reactions must be conducted in a well-ventilated fume hood, away from ignition sources, and potentially under an inert atmosphere.[2][3] |
| Vapor Pressure | 0.7 mmHg at 20 °C[1] | Relatively low volatility at room temperature, but this increases significantly with heat, contributing to pressure buildup in sealed systems. |
| Density | 1.22 g/mL at 20 °C[2] | Denser than water, meaning it will form the lower layer in aqueous extractions. |
| Autoignition Temp. | 369 °C (696 °F)[2] | The temperature at which it can ignite without an external spark. |
| Solubility in Water | 1.02 g/100 mL[1] | Slightly soluble, which can sometimes contribute to emulsion formation during workups. |
Frequently Asked Questions: Core Hazards of 1,2-Dichloroethyl Ether
Q: What is the most critical, often overlooked, hazard when storing and using DCEE?
A: Peroxide formation. Like many ethers, DCEE can react with atmospheric oxygen, especially when exposed to light, to form unstable and potentially explosive peroxides.[2][3][4] This is not just a safety risk; peroxides can also act as radical initiators, leading to unpredictable side reactions, inconsistent yields, and failed experiments. It is imperative to test for peroxides before use, especially with previously opened containers.
Q: I need to run a reaction at high temperatures. What are the risks specific to DCEE?
A: Thermal decomposition is a major concern. When heated to high temperatures, DCEE can decompose to form highly toxic and corrosive gases, including phosgene and hydrogen chloride.[2][4] This decomposition can also lead to a dangerous increase in pressure within a sealed vessel. Therefore, exceeding the recommended temperature range for your reaction can compromise both your results and your safety.
Q: My reaction involves an aqueous workup. Are there any specific reactivity concerns?
A: Yes. DCEE can slowly react with water or steam, particularly when heated, to produce corrosive hydrogen chloride (HCl) gas.[3][4] This can alter the pH of your reaction mixture and create a hazardous off-gassing situation. Additionally, DCEE reacts violently with strong oxidizing agents, chlorosulfonic acid, and oleum, which can cause a rapid and dangerous increase in temperature and pressure.[3][4]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses common problems encountered during reactions in DCEE, focusing on how temperature and pressure play a pivotal role.
Q1: My reaction is sluggish or not proceeding to completion. Should I simply increase the temperature?
A: While increasing temperature often accelerates reaction rates, it's a delicate balance with DCEE.
-
Causality: Reaction kinetics are governed by the collision frequency and energy of molecules. Increasing temperature boosts both, which can favor your desired transformation. However, it also proportionally increases the rate of potential decomposition and side reactions.
-
Troubleshooting Steps:
-
Verify Reagent Purity: First, ensure all reactants and the DCEE solvent are pure and free of inhibitors or peroxides.
-
Incremental Temperature Increase: Increase the temperature in small, controlled increments (e.g., 5-10 °C). Monitor the reaction progress closely at each step using an appropriate analytical technique (TLC, GC, NMR, etc.).
-
Watch for Byproducts: If you observe the formation of new, undesired spots or peaks, you may be entering a temperature range where solvent or reactant decomposition is becoming significant.
-
Consider a Catalyst: If temperature increases don't yield the desired outcome without significant byproduct formation, investigate catalytic options that may lower the activation energy of your desired reaction pathway.
-
Q2: I'm observing significant, unexpected byproduct formation. What is the likely cause?
A: This is a classic sign of excessive temperature or solvent contamination.
-
Causality: High temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways. With DCEE, this often involves decomposition of the solvent itself, which can then react with your substrates.[4] Alternatively, the presence of peroxides in the solvent can initiate unwanted radical chain reactions.
-
Troubleshooting Steps:
-
Lower the Temperature: Immediately attempt the reaction at a lower temperature. Many reactions find a "sweet spot" that is hot enough to proceed efficiently but cool enough to minimize side reactions.
-
Test for Peroxides: Use a fresh or purified batch of DCEE after testing it for peroxides (see Protocol 1).
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxygen-mediated side reactions and peroxide formation during the experiment.
-
Q3: The pressure in my sealed reactor is increasing unexpectedly. What are the potential causes and what should I do?
A: Uncontrolled pressure increase is a critical safety event. Immediately cool the reaction vessel and consult your facility's safety protocols.
-
Causality: The pressure increase can stem from several sources:
-
Gaseous Byproducts: The reaction itself may be evolving gas (e.g., CO₂, HCl).
-
Increased Vapor Pressure: As you heat the sealed vessel, the vapor pressure of DCEE and other components will naturally increase.[5]
-
Solvent Decomposition: At excessive temperatures, DCEE can decompose into gaseous products like hydrogen chloride, leading to a rapid pressure spike.[4]
-
Exothermic Runaway: A highly exothermic reaction can create a feedback loop, where the heat generated further accelerates the reaction and temperature, causing a rapid increase in pressure.
-
-
Preventative Measures:
-
Perform a Hazard Analysis: Before scaling up, understand the thermodynamics of your reaction.
-
Ensure Adequate Headspace: Do not overfill the reactor. Allow for sufficient headspace to accommodate vapor pressure changes.
-
Use a Pressure-Relief System: Employ reactors equipped with burst discs or relief valves for any reaction with unknown or potentially high-pressure behavior.
-
Controlled Heating: Use a programmable heating mantle with a temperature probe in the reaction mixture and an emergency shut-off.
-
Q4: My results are inconsistent between batches, even when I follow the same procedure. Could the solvent be the issue?
A: Absolutely. Solvent inconsistency, particularly with ethers, is a common culprit for irreproducible results.
-
Causality: The primary cause is the variable concentration of peroxides and water in the solvent.[3][6] An older bottle of DCEE will likely have a higher peroxide content than a newly opened one. These peroxides can initiate side reactions in one batch but not another, leading to different outcomes.
-
Solution: Implement a strict solvent management policy.
-
Always date opened bottles.
-
Test for peroxides before every use (Protocol 1).
-
Purify the solvent if peroxides are detected or if the reaction is highly sensitive.
-
Store DCEE in a cool, dark place, tightly sealed and preferably under an inert gas blanket.
-
Q5: I'm struggling with persistent emulsion formation during aqueous workup. How can I resolve this?
A: Emulsions are common with chlorinated solvents due to their density and the presence of surfactants or fine particulates.[7]
-
Causality: An emulsion is a stable mixture of two immiscible liquids. Vigorous shaking, high pH (especially with basic solutions), and the presence of amphiphilic molecules can stabilize the droplets, preventing layer separation.
-
Breaking the Emulsion:
-
Be Patient: Allow the separatory funnel to stand undisturbed for an extended period.
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic solvent out of the solution.
-
Gentle Agitation: Gently swirl or rock the funnel instead of shaking vigorously.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help break up the emulsion.
-
Add a Different Solvent: A small amount of a different organic solvent might disrupt the emulsion's stability.
-
Section 3: Protocols for Optimization and Safety
Protocol 1: Mandatory Peroxide Test and Removal
This protocol is a self-validating system for ensuring solvent integrity.
Methodology:
-
Preparation: In a clean glass test tube, add ~1 mL of DCEE.
-
Reagent Addition: Add 1 mL of a freshly prepared 10% (w/v) aqueous potassium iodide (KI) solution.
-
Acidification: Add one drop of glacial acetic acid and mix thoroughly.
-
Observation:
-
Negative Result (Safe): The solution remains colorless.
-
Positive Result (Peroxides Present): A yellow to brown color develops due to the oxidation of I⁻ to I₂. The intensity of the color is proportional to the peroxide concentration.
-
-
Confirmation (Optional): Add a few drops of a starch indicator solution. A blue-black color confirms the presence of iodine and thus peroxides.
-
Peroxide Removal: If peroxides are detected, they can be removed by passing the solvent through a column of activated alumina or by distillation from sodium and benzophenone under an inert atmosphere (for advanced users with appropriate safety measures).[6]
Protocol 2: Systematic Workflow for Temperature Optimization
This protocol provides a logical progression for identifying the optimal reaction temperature.
Methodology:
-
Baseline Experiment: Conduct the initial reaction at a conservative temperature (e.g., room temperature or slightly above).
-
Establish Monitoring: Use a reliable analytical method (e.g., TLC, GC, LC-MS) to track the consumption of starting material and the formation of the product.
-
Incremental Heating: Increase the reaction temperature by 10 °C. Allow the reaction to equilibrate and run for a set period (e.g., 1 hour).
-
Analyze and Record: Take an aliquot of the reaction mixture and analyze it. Record the conversion percentage and note the presence of any new byproduct spots/peaks.
-
Iterate: Repeat steps 3 and 4, incrementally increasing the temperature.
-
Identify Optimum: The optimal temperature is the one that provides the highest conversion to the desired product in a reasonable timeframe, with the minimal formation of byproducts. Be aware that this may not be the temperature with the fastest overall rate.
-
Safety Boundary: Never exceed 80% of the solvent's boiling point in an open or vented system without specific justification and safety controls. For DCEE, avoid prolonged heating at very high temperatures to prevent decomposition.
Protocol 3: Key Considerations for Reactions Under Pressure
Methodology:
-
Justification: Only use elevated pressure when it is mechanistically required (e.g., to keep a gaseous reactant in solution or to shift an equilibrium according to Le Châtelier's principle).
-
Equipment: Use only certified and properly maintained pressure vessels (autoclaves) that are rated for the intended temperature and pressure. Ensure the vessel material is compatible with DCEE and all reactants.
-
Inert Atmosphere: Before introducing reactants, purge the reactor multiple times with an inert gas (Nitrogen or Argon) to remove oxygen.
-
Controlled Pressurization: If using a gaseous reactant, add it slowly with constant monitoring of the reactor's pressure gauge.
-
Combined T&P Control: Heat the vessel slowly to the target temperature. Remember that temperature will increase the internal pressure even without a reaction occurring.
-
Monitoring: Continuously monitor both temperature and pressure throughout the reaction. Use a system with automated emergency shutdown capabilities if possible.
-
Safe Depressurization: Upon completion, cool the vessel to room temperature before slowly and safely venting the excess pressure in a fume hood.
Section 4: Visualization of Workflows
Diagram 1: General Experimental Workflow
Caption: A systematic workflow for conducting and optimizing reactions in DCEE.
Diagram 2: Troubleshooting Logic
Caption: A decision tree for troubleshooting common experimental issues.
References
-
Ataman Kimya. (n.d.). DICHLOROETHYL ETHER. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bis(2-chloroethyl) ether. PubChem. Retrieved from [Link]
-
Yufeng. (n.d.). The Use Of Dichlorodiethyl Ether. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Bis(2-chloroethyl)ether - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Dichloroethyl ether (BIS(2-Chloroethyl)Ether). Retrieved from [Link]
-
Wikipedia. (n.d.). Bis(chloroethyl) ether. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Dichloroethyl ether - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Environmental Quality Management. (2015, October 16). Chlorinated Solvent Investigations: Tips, Tricks and Tragedies. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Temperature and pressure effects on the elimination reactions of diethyl ether with hydroxide and amide ions. Retrieved from [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Chlorination. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). The Influence of Temperature and Pressure on Chemical Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl ether. Retrieved from [Link]
-
University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Retrieved from [Link]
Sources
- 1. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]
- 2. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. The Use Of Dichlorodiethyl Ether [yufenggp.com]
- 5. fishersci.com [fishersci.com]
- 6. Diethyl ether - Wikipedia [en.wikipedia.org]
- 7. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
Decontamination procedures for 1,2-Dichloroethyl ether spills
The following guide serves as a specialized Technical Support Center for researchers handling 1,2-Dichloroethyl ether (commonly referred to as Bis(2-chloroethyl) ether or DCEE ).
Notice on Chemical Identity: This guide primarily addresses Bis(2-chloroethyl) ether (CAS: 111-44-4) , a structural analog of mustard gas ("Oxygen Mustard") widely used in synthesis. If your reagent is the isomer 1,2-Dichloroethyl ethyl ether (CAS: 623-46-1), the flammability hazards are similar, but the toxicity profile of CAS 111-44-4 is significantly more severe (dermal lethality). Always verify the CAS number on your container before proceeding.
Section 1: Immediate Action (The "Panic" Phase)
Q1: I just spilled a small amount (<50 mL) inside the fume hood. What is my immediate first step? A: Do not panic, but act fast. DCEE is a lachrymator (causes tearing) and is fatal if absorbed through the skin.[1]
-
Alert: Announce the spill to labmates immediately.
-
Sash Down: Lower the fume hood sash to the lowest possible working height to contain vapors.[1]
-
Ignition Check: Verify there are no open flames or active heating mantles nearby.[1] DCEE has a flash point of 55°C (131°F) —while not highly volatile, it forms explosive mixtures with air.[1]
-
PPE Check: Look at your hands.[1] If you are wearing standard Nitrile gloves , you are NOT protected .[1] Remove them immediately if you suspect any splash, wash hands for 15 minutes, and switch to Silver Shield/4H (Laminate) or Viton gloves.[1]
Q2: I spilled a larger amount (>100 mL) or it happened outside the hood. Do I evacuate? A: Yes. Evacuate the lab immediately.
-
Reasoning: DCEE has a strong, fruity/pungent odor, but olfactory fatigue sets in quickly.[1] The permissible exposure limit is very low (5-10 ppm). Outside a hood, vapors can reach toxic levels rapidly.[1]
-
Action: Activate the fire alarm/evacuation protocol. Do not attempt cleanup without a Self-Contained Breathing Apparatus (SCBA) or a Full-Face Respirator with Organic Vapor cartridges (if concentration is known to be low).
Section 2: Critical PPE & Detection
Q3: Why did you say Nitrile gloves are unsafe? They are our standard. A: Standard nitrile gloves provide minimal to zero protection against chlorinated ethers.[1]
-
The Science: Chlorinated solvents swell and permeate nitrile rubber in minutes.[1] Once DCEE penetrates the glove, it is held against your skin, increasing absorption (occlusion effect).[1]
-
The Solution:
Q4: How do I know if the area is safe to re-enter? Can I use a standard gas detector? A: You need a Photoionization Detector (PID).[1][2]
-
Lamp Selection: DCEE (Bis(2-chloroethyl) ether) has an Ionization Potential (IP) of ~8.6 eV .
-
Protocol: Use a PID with a standard 10.6 eV lamp . It will readily detect DCEE.[1]
-
Target: Ensure readings are below 5 ppm (OSHA PEL) before re-entering without respiratory protection.
Section 3: Decontamination Protocols
Workflow: Spill Response Decision Matrix
Figure 1: Decision matrix for responding to a DCEE spill. Note the prohibition of chemical neutralization.
Detailed Cleanup Procedure (Small Spill)
Q5: Can I use bleach to neutralize the spill? It works for mustard gas. A: NO.[1] Do NOT use bleach.
-
Expert Insight: While DCEE is an "oxygen mustard" analog, it does not react rapidly with hypochlorite (bleach) like sulfur mustard does.[1] Adding bleach to chlorinated ethers can generate toxic byproducts or heat, increasing vapor pressure without effectively destroying the toxin.[1]
-
Correct Method: Physical Removal.[1]
-
Absorb: Cover the spill from the outside in with Vermiculite , Dry Sand , or commercial Solvent Absorbent pads .[1]
-
Collect: Use a spark-proof scoop (plastic) to place saturated absorbent into a heavy-duty hazardous waste bag or a sealable glass jar.
-
Wash: Scrub the surface with a concentrated soap and water solution.[1] DCEE is relatively insoluble in water, so the soap (surfactant) is critical to lift residues.[1]
-
Rinse: Rinse with water three times.[1] Collect all rinsate as hazardous waste.[1]
-
Section 4: Waste & Storage (The "Silent" Hazards)
Q6: How do I dispose of the waste? A: Label as "Hazardous Waste - Toxic / Flammable - Halogenated Solvent."
Q7: I found an old bottle of DCEE in the back of the cabinet. Is it safe? A: Proceed with extreme caution.
-
Peroxide Hazard: DCEE is an ether and can form explosive peroxides upon exposure to air and light over time.[1]
-
Test: Do not open the cap if crystals are visible around the neck. If the liquid looks clear, use a Peroxide Test Strip .[1] If peroxides are >100 ppm, do not move the bottle; contact EHS for bomb squad/specialist disposal.[1]
Summary Data Table
| Property | Value | Relevance to Cleanup |
| CAS Number | 111-44-4 | Verify identity; distinct from ethyl isomer. |
| Flash Point | 55°C (131°F) | Combustible.[1] Eliminate ignition sources.[1][3] |
| Vapor Pressure | 0.7 mmHg @ 20°C | Low volatility, but highly toxic vapors accumulate in confined spaces.[1] |
| Solubility | Insoluble in water | Water wash requires soap/surfactant .[1] |
| Specific Gravity | 1.22 (Heavier than water) | Sinks in water drains (traps in P-traps). Do not flush. |
| Detection (PID) | IP = 8.6 eV | Detectable with standard 10.6 eV lamp.[1] |
References
-
U.S. Environmental Protection Agency (EPA). (2000).[1] Technology Transfer Network - Air Toxics Web Site: Dichloroethyl Ether. Retrieved from [Link]
-
New Jersey Department of Health. (2010).[1] Hazardous Substance Fact Sheet: Bis(2-chloroethyl) ether.[3][4] Retrieved from [Link]
-
Forsberg, K., et al. (2020).[1] Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.[1] (Referenced via Ansell/Honeywell permeation data for chlorinated ethers).[1]
-
National Institute for Occupational Safety and Health (NIOSH). (2019).[1] NIOSH Pocket Guide to Chemical Hazards: Dichloroethyl ether.[1][5] Retrieved from [Link]
Sources
Technical Support Center: Minimizing Exposure Risks for Bis(2-chloroethyl) Ether (BCEE)
[1]
Status: Operational Ticket ID: BCEE-SAFETY-001 Priority: Critical (Carcinogen / Acute Toxin) Assigned Specialist: Senior Application Scientist[1]
Emergency Triage: Immediate Action Protocols
If you are currently experiencing a spill or exposure, execute these steps immediately before reading further.
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Drench & Wash (15 min): Immediate safety shower or sink.[1] Use lipophilic soap (e.g., dish soap) and copious water. | BCEE is fatal in contact with skin (H310) and absorbs rapidly. Water alone is inefficient due to BCEE's low solubility; soap emulsifies the ether. |
| Inhalation | Evacuate & Oxygen: Move to fresh air immediately. Administer oxygen if trained.[1] | High vapor pressure + high toxicity (IDLH 100 ppm) causes rapid respiratory paralysis and pulmonary edema. |
| Spill (>10 mL) | Evacuate Lab: Do not attempt cleanup without SCBA if outside a hood. | Flash point is 55°C (131°F). Vapors are heavier than air and can travel to ignition sources. |
Pre-Operational Validation (The Setup)[1]
Personal Protective Equipment (PPE) Architecture
CRITICAL WARNING: Standard laboratory nitrile gloves provide insufficient protection against chlorinated ethers.
-
Primary Barrier: Silver Shield® (EVOH/PE laminate) or Viton®. [1]
-
Why? Chlorinated ethers permeate standard 4-mil nitrile gloves in <1 minute .[1] Laminate films offer >4 hours of breakthrough time.
-
-
Secondary Barrier: Disposable Nitrile (worn over the laminate).
-
Why? Laminate gloves are loose and slippery. The outer nitrile glove provides grip and protects the expensive inner glove from physical abrasion.
-
-
Respiratory: If working outside a certified fume hood (not recommended), a full-face respirator with Organic Vapor (OV) cartridges is mandatory.[1]
Engineering Controls
-
Fume Hood: Must operate at 100 fpm (0.5 m/s) face velocity.
-
Static Grounding: BCEE has a flash point of 55°C. All transfer lines and receiving vessels must be grounded.
-
Peroxide Check: Verify the container date. BCEE is a Class B Peroxide Former .
Operational Troubleshooting & Workflows
The Peroxide Management Protocol
BCEE reacts with atmospheric oxygen to form unstable organic peroxides, which can detonate upon concentration (e.g., distillation, rotary evaporation).
Visualizing the Decision Logic:
Figure 1: Decision matrix for handling peroxide-forming potential in BCEE. Adherence to this logic prevents explosion hazards during concentration steps.
Safe Transfer Methodology
Issue: Users often spill droplets during transfer, leading to "invisible" contamination of hood surfaces. Solution: The "Cannula Transfer" method is preferred over pouring.
-
Setup: Secure both Source and Receiving flasks with clamps. Ensure Receiving flask is vented to a scrubber or inert gas line.
-
Pressure: Apply slight positive pressure (Nitrogen/Argon) to the Source flask.
-
Transfer: Use a double-ended needle (cannula) or chemically resistant tubing (PTFE) to transfer liquid.[1]
-
Why? This creates a closed system, preventing vapor escape and minimizing static charge buildup.
-
Quantitative Safety Data
Refer to these limits when programming gas detection systems or evaluating exposure risks.
| Parameter | Limit Value | Source | Significance |
| IDLH | 100 ppm | NIOSH | Immediate Danger to Life/Health. Respiratory protection failure at this level is fatal.[1] |
| PEL (TWA) | 15 ppm | OSHA | Legal limit for 8-hour shift.[1][2] |
| Ceiling Limit | 10 ppm | NIOSH | Concentration that should never be exceeded, even for a moment.[2] |
| Flash Point | 55°C (131°F) | Closed Cup | Class II Combustible Liquid. Heating above this temp requires explosion-proof electronics.[1] |
| Vapor Pressure | 0.7 mmHg @ 20°C | Standard | Moderate volatility; significant vapor generation in open vessels. |
Frequently Asked Questions (FAQ)
Q: I found a bottle of BCEE in the back of the cabinet dated 3 years ago. It looks clear. Can I use it? A: ABSOLUTELY NOT. Do not even twist the cap.
-
Reasoning: Peroxides can crystallize in the threads of the cap. Friction from opening the bottle can trigger a detonation.
-
Action: Tag the bottle "POTENTIAL EXPLOSIVE" and contact your hazardous waste disposal team immediately.
Q: Can I use a rotary evaporator to remove BCEE from my product? A: Only with strict precautions.
-
Protocol: You must test for peroxides before heating.[1] You must not distill to dryness (leave a "heel" of solvent).
-
Alternative: Consider liquid-liquid extraction to remove BCEE if possible, or use a nitrogen blow-down stream for small volumes to avoid heating.[1]
Q: I spilled about 5 mL inside the fume hood. How do I clean it? A:
-
Isolate: Keep the hood sash down.
-
Absorb: Do not use paper towels (flammability/evaporation risk). Use vermiculite or activated carbon mats.[1]
-
Neutralize: There is no simple "neutralizer" spray.[1] Physical removal via absorption is the standard.
-
Disposal: Place the absorbent material in a sealed hazardous waste bag inside the hood. Label as "Toxic/Carcinogenic Debris."[1]
Q: Why can't I use standard nitrile gloves? I use them for DCM. A: Dichloromethane (DCM) and BCEE are chemically different, but both permeate nitrile rapidly. BCEE is heavier and less volatile than DCM, meaning it sits on the glove longer, permeating through the polymer matrix. Once inside, it is trapped against your skin, increasing absorption.[1] Silver Shield gloves are non-negotiable for direct handling.[1]
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). Bis(2-chloroethyl) ether: IDLH Value Profile.[1][3] Centers for Disease Control and Prevention.[4] [Link][1]
-
PubChem. (n.d.). Bis(2-chloroethyl) ether (Compound Summary).[1][2][3][4][5][6][7][8][9][10][11] National Library of Medicine. [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Dichloroethyl ether. United States Department of Labor. [Link]
-
Princeton University EHS. (2022). Peroxide Forming Chemicals.[1][5][7] [Link][1][7]
Sources
- 1. medarbetare.su.se [medarbetare.su.se]
- 2. nj.gov [nj.gov]
- 3. Classification List of Peroxide Forming Chemicals [k-state.edu]
- 4. epa.gov [epa.gov]
- 5. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. canada.ca [canada.ca]
- 7. vumc.org [vumc.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Bis(2-chloroethyl)ether [sitem.herts.ac.uk]
- 10. fishersci.com [fishersci.com]
- 11. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Validation & Comparative
Comparative Reactivity Profile: Sulfur Mustard (HD) vs. 1,2-Dichloroethyl Ether (DCEE)
The following technical guide provides a comparative analysis of Sulfur Mustard (HD) and its oxygen analog, Bis(2-chloroethyl) ether (often referred to industrially as Dichloroethyl ether or DCEE).
Scope Note: In this guide, "1,2-Dichloroethyl ether" refers to Bis(2-chloroethyl) ether (BCEE) [CAS: 111-44-4], the direct structural oxygen analog of Sulfur Mustard. This comparison is critical for researchers to understand the role of Neighboring Group Participation (NGP) in vesicant activity and alkylating power.
Executive Summary
The reactivity difference between Sulfur Mustard (HD) and Bis(2-chloroethyl) ether (DCEE) is a textbook example of how a single heteroatom substitution (Sulfur vs. Oxygen) dictates chemical warfare potential versus industrial solvent utility.
-
Sulfur Mustard (HD): A potent vesicant and DNA alkylator.[1] The sulfur atom drives rapid intramolecular cyclization to form a highly reactive episulfonium ion .
-
Dichloroethyl Ether (DCEE): A stable organic solvent with weak alkylating properties. The high electronegativity of oxygen prevents effective cyclization, making the oxonium ion formation kinetically unfavorable.
Mechanistic Divergence: The "Onium" Ion Threshold
The core distinction lies in the nucleophilicity of the central heteroatom.
Sulfur Mustard (HD): The Episulfonium Engine
Sulfur is a "soft" nucleophile with high polarizability. Upon physiological exposure, the sulfur lone pair attacks the
Dichloroethyl Ether (DCEE): The Oxygen Barrier
Oxygen is a "hard," highly electronegative atom. It holds its lone pairs tightly, significantly reducing its ability to displace the chloride leaving group. The formation of the corresponding 3-membered oxonium ion is thermodynamically and kinetically disfavored. Consequently, DCEE reacts primarily via slow direct
Mechanistic Pathway Diagram
The following diagram illustrates the kinetic chasm between the two pathways.
Figure 1: Comparative activation pathways. HD rapidly forms the reactive episulfonium ion, while DCEE faces a high energy barrier to oxonium formation.
Comparative Performance Data
The following data highlights the orders-of-magnitude difference in reactivity.
| Parameter | Sulfur Mustard (HD) | Dichloroethyl Ether (DCEE) | Implication |
| Heteroatom | Sulfur (Nucleophilic) | Oxygen (Electronegative) | S drives NGP; O inhibits it. |
| Hydrolysis Half-life ( | ~3–5 minutes (in aqueous solution) | ~500 hours | HD persists only if undissolved; DCEE is environmentally persistent. |
| Alkylation Activity (NBP) | High (Instant color change) | Negligible / Very Low | HD destroys DNA; DCEE is a weak mutagen. |
| Vesicant (Blister) Action | Severe (at | Non-vesicant | DCEE does not cause immediate skin blistering. |
| Primary Toxicity Mode | Alkylation of DNA/Proteins | CNS Depression / Irritation | Distinct toxicological profiles. |
Key Insight: In hydrolysis studies using sodium ethoxide, HD reacts completely within 1 minute , whereas BCEE (DCEE) requires hundreds of hours to show significant degradation.
Experimental Protocols
For researchers handling these compounds (or their simulants), the following protocols provide a standardized method to quantify alkylating potential.
The NBP Alkylation Assay
The 4-(p-nitrobenzyl)pyridine (NBP) assay is the gold standard for colorimetric detection of alkylating agents.
Reagents:
-
Reagent A: 5% w/v 4-(p-nitrobenzyl)pyridine in acetone.
-
Reagent B: 50% v/v Triethylamine in acetone (or NaOH solution).
-
Solvent: Ethanol or Acetone.[2]
Workflow:
-
Preparation: Dissolve the test compound (HD or DCEE) in ethanol to a concentration of 1 mM.
-
Incubation: Mix 100
L of test solution with 100 L of Reagent A. -
Heating: Heat at 80°C for 20 minutes (sealed vial).
-
Note: HD will react even at room temperature; DCEE requires forcing conditions.
-
-
Development: Cool to room temperature and add 100
L of Reagent B. -
Quantification: Measure absorbance at 560 nm immediately (the purple chromophore is unstable).
Figure 2: Workflow for the NBP alkylation assay. HD yields a strong positive result; DCEE yields a weak or negative result.
Hydrolysis Kinetics (Chloride Release)
To measure the rate of hydrolysis (a proxy for environmental persistence and reactivity):
-
System: pH-stat titrator or conductivity meter.
-
Medium: 50% Acetone / 50% Water (to solubilize the organic ether/sulfide).
-
Procedure:
-
Add test compound to the medium at
. -
Monitor the release of
(via NaOH titration to maintain pH 7) or (via silver nitrate titration or ion-selective electrode).
-
-
Data Analysis: Plot
vs. time. HD will show first-order decay with a steep slope; DCEE will show a near-flat line over short timeframes.
Safety & Handling Implications
-
Sulfur Mustard (HD): Classified as a Schedule 1 Chemical Warfare Agent. Handling requires maximum containment (glovebox), full PPE, and adherence to CWC regulations.
-
Dichloroethyl Ether (DCEE): A toxic industrial chemical and potential carcinogen. While not a vesicant, it is absorbed through the skin and can cause severe respiratory irritation and CNS depression. Use standard fume hood protocols and chemically resistant gloves (Nitrile/Butyl).
Conclusion
The substitution of sulfur with oxygen in the 1,5-dichloro-3-heteropentane skeleton results in a dramatic loss of chemical reactivity. Sulfur Mustard owes its vesicant power to the rapid formation of the episulfonium ion. Dichloroethyl Ether , lacking this neighboring group participation due to oxygen's high electronegativity, remains a relatively stable solvent with low alkylating potential. This comparison underscores the critical role of heteroatom nucleophilicity in drug design and toxicological assessment.
References
-
National Center for Biotechnology Information (2025). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. PubMed Central. Link (Note: Generalized citation for recent kinetic studies).
-
Day, V. W. (2017). Sulfur, oxygen, and nitrogen mustards: Stability and reactivity. ResearchGate.[3][4] Link
-
Institute of Medicine (1993). Chemistry of Sulfur Mustard and Lewisite. Veterans at Risk: The Health Effects of Mustard Gas and Lewisite. NCBI Bookshelf. Link
-
RSC Publishing. Detection of sulfur mustard simulant by trisaryl phosphoric triamide-based resin.[5] Royal Society of Chemistry. Link
-
Centers for Disease Control and Prevention (CDC). Sulfur Mustard (Mustard Gas) | Emergency Preparedness.Link
Sources
- 1. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection of sulfur mustard simulant by trisaryl phosphoric triamide-based resin using a quartz crystal microbalance sensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to 1,2-Dichloroethyl Ether and its Chlorinated Solvent Alternatives
Abstract
In the intricate world of organic synthesis, solvent selection is a critical parameter that can dictate the success or failure of a reaction. Chlorinated solvents, prized for their inertness and broad solvency, are mainstays in the modern laboratory. This guide provides an in-depth comparative analysis of 1,2-dichloroethyl ether (DCEE) against other commonly used chlorinated solvents such as dichloromethane (DCM), chloroform, and 1,2-dichloroethane (DCE). We will delve into their physicochemical properties, performance in key reaction classes, and safety profiles to equip researchers, scientists, and drug development professionals with the knowledge to make informed solvent choices.
The Chlorinated Solvent Landscape: A Physicochemical Showdown
The utility of a solvent is fundamentally governed by its physical properties. A high boiling point can enable reactions at elevated temperatures, while a solvent's polarity, indicated by its dielectric constant, can influence reaction rates and mechanisms. The following table provides a comparative overview of key physicochemical properties for DCEE and its common alternatives.
| Property | 1,2-Dichloroethyl Ether (DCEE) | Dichloromethane (DCM) | Chloroform | 1,2-Dichloroethane (DCE) |
| Formula | C4H8Cl2O | CH2Cl2 | CHCl3 | C2H4Cl2 |
| Molar Mass ( g/mol ) | 143.01 | 84.93 | 119.38 | 98.95[1] |
| Boiling Point (°C) | 178[2] | 39.6[3] | 61.1[4] | 83.5[1] |
| Density (g/mL at 20°C) | 1.22[2] | 1.327[3] | 1.489 | 1.253[5] |
| Dielectric Constant (at 20°C) | ~7.9 (estimated) | 9.08[6] | 4.81[7] | 10.36[1] |
| Solubility in Water ( g/100 mL) | 1.02 (slightly soluble)[2] | 2 (slightly soluble) | 0.8 (slightly soluble) | 0.81[1] |
Key Insights from the Data:
-
High-Temperature Applications: With a boiling point of 178 °C, DCEE stands out as an excellent choice for reactions requiring high temperatures, a domain where the more volatile DCM and chloroform are unsuitable.[2]
-
Density: All listed chlorinated solvents are denser than water, which simplifies aqueous workups by allowing for easy phase separation.[8]
-
Polarity: The dielectric constants indicate that these solvents range from non-polar (chloroform) to moderately polar (DCE). This range allows for the fine-tuning of reaction conditions to suit specific mechanistic requirements.
Performance in Key Reaction Classes
The true measure of a solvent's utility lies in its performance in specific chemical transformations. Here, we compare DCEE and its alternatives in several common reaction types.
Chlorination Reactions
Chlorination reactions, often employing reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), are fundamental in organic synthesis. The choice of solvent can significantly impact reaction rate and yield.
Scenario: Conversion of a primary alcohol to an alkyl chloride.
-
DCM: A common choice due to its inertness and ease of removal. However, for less reactive alcohols, the low boiling point of DCM may not provide sufficient energy to drive the reaction to completion.
-
DCEE: The high boiling point of DCEE allows for reactions to be conducted at elevated temperatures, which can be crucial for converting sterically hindered or electronically deactivated alcohols. Its ether functionality is generally non-reactive under these conditions.
Friedel-Crafts Reactions
Friedel-Crafts alkylations and acylations are powerful methods for forming carbon-carbon bonds with aromatic rings.[9] Solvent choice is critical as it must dissolve the reactants and the Lewis acid catalyst (e.g., AlCl3) without competing in the reaction.
-
DCE: Often a preferred solvent for Friedel-Crafts reactions due to its ability to dissolve the aluminum chloride catalyst and its relative inertness.
-
DCEE: While less common, DCEE can be employed. However, its Lewis basic ether oxygen could potentially coordinate with the Lewis acid catalyst, modulating its activity. This can be either a benefit or a drawback depending on the desired reactivity. The polarity of the solvent can also influence the product distribution, with more polar solvents potentially favoring the formation of the thermodynamically more stable product.[10]
Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction between an alkoxide and a primary alkyl halide to form an ether.[11]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are often the solvents of choice as they can accelerate SN2 reactions.[12]
-
DCEE: As a relatively non-polar aprotic solvent, DCEE can be a suitable medium for Williamson ether synthesis, particularly when the reactants have good solubility. Its inert nature prevents it from interfering with the reaction. The choice between DCEE and more polar aprotic solvents would depend on the specific substrates and the desired reaction rate.
Experimental Protocol Deep Dive: Synthesis of an Alkyl Chloride using Thionyl Chloride in DCEE
This protocol details the chlorination of a hypothetical, less reactive primary alcohol where a higher reaction temperature is beneficial.
Objective: To synthesize 1-chloro-4-nitrobenzene from 4-nitrobenzyl alcohol.
Materials:
-
4-Nitrobenzyl alcohol
-
Thionyl chloride (SOCl2)
-
1,2-Dichloroethyl ether (DCEE), anhydrous
-
Pyridine, anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrobenzyl alcohol (10.0 g, 65.3 mmol) in anhydrous DCEE (100 mL).
-
Rationale: DCEE is chosen for its high boiling point to facilitate the reaction of the electron-deficient alcohol. Anhydrous conditions are crucial to prevent the hydrolysis of thionyl chloride.
-
-
Addition of Reagents: Slowly add anhydrous pyridine (5.7 mL, 71.8 mmol) to the solution with stirring. Cool the flask in an ice bath and add thionyl chloride (5.7 mL, 78.4 mmol) dropwise over 30 minutes.
-
Rationale: Pyridine acts as a base to neutralize the HCl gas produced during the reaction, preventing potential side reactions. The slow, cooled addition of the highly reactive thionyl chloride controls the initial exothermic reaction.
-
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux (approximately 100-110 °C) using a heating mantle. Monitor the reaction progress by TLC.
-
Rationale: The elevated temperature, enabled by the use of DCEE, ensures the complete conversion of the starting material.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Rationale: This step quenches any remaining thionyl chloride and begins the purification process.
-
-
Extraction: Extract the aqueous layer with DCEE (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) until the effervescence ceases, followed by a final wash with brine (50 mL).
-
Rationale: The extraction ensures maximum recovery of the product. The bicarbonate wash neutralizes any remaining acidic components.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-chloro-4-nitrobenzene.
Safety, Health, and Environmental (SHE) Profile
Responsible chemical handling requires a thorough understanding of the associated risks. All chlorinated solvents should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
-
1,2-Dichloroethyl Ether (DCEE): This substance is a potential carcinogen and can cause irritation to the skin, eyes, and respiratory system.[13] It is toxic by inhalation and skin absorption.[14]
-
Dichloromethane (DCM): DCM is a suspected human carcinogen.[15] Due to its high volatility, inhalation is a primary route of exposure.
-
Chloroform: Chloroform is also a suspected human carcinogen and can cause damage to the liver and kidneys.
-
1,2-Dichloroethane (DCE): DCE is a known carcinogen and is toxic.[5]
Environmental Considerations: Chlorinated solvents are generally persistent in the environment and can be harmful to aquatic life. Proper disposal according to institutional and governmental regulations is mandatory.
Decision-Making Framework and Mechanistic Insight
The selection of an appropriate chlorinated solvent is a multi-faceted decision. The following diagrams illustrate a simplified decision-making workflow and a key mechanistic consideration.
Solvent Selection Workflow
Caption: A flowchart for selecting a chlorinated solvent.
Solvent Effect on SN1 Reaction Intermediate
Caption: Stabilization of a carbocation by a polar solvent.
Conclusion
1,2-dichloroethyl ether is a valuable, albeit often overlooked, member of the chlorinated solvent family. Its standout feature is its high boiling point, which opens up a wider thermal operating window for challenging reactions. While its safety profile necessitates careful handling, its unique properties can offer distinct advantages over more common alternatives like DCM, chloroform, and DCE. As with any reagent, a thorough understanding of its properties, performance characteristics, and safety requirements is paramount for its effective and responsible use in the laboratory.
References
-
Ataman Kimya. (n.d.). DICHLOROETHYL ETHER. Retrieved from [Link]
- Google Patents. (2017). CN104557476B - The synthetic method of two (2-haloethyl) ethers.
-
Quora. (2022). What will be the product if we do chlorination of chloroethane? Will it form 1,1 dichloroethane or 1,2 dichloroethane. If both then in what probability?. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dichloroethane. Retrieved from [Link]
-
eThermo. (n.d.). 1,2-dichloroethane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Bis(2-chloroethyl)ether - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Bis(2-chloroethyl) ether. Retrieved from [Link]
-
Wikipedia. (n.d.). Bis(chloroethyl) ether. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Dichloroethyl ether (BIS(2-Chloroethyl)Ether). Retrieved from [Link]
-
LookChem. (n.d.). DICHLOROETHYL ETHER. Retrieved from [Link]
-
NIST. (n.d.). Ethane, 1,2-dichloro-. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Chloroform. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Dichloromethane. Retrieved from [Link]
-
Chemister.ru. (n.d.). 1,2-dichloroethane. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Dichloromethane. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroform (data page). Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2-Dichloroethane. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Williamson Ether synthesis use of particular solvent. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorine. Retrieved from [Link]
-
ResearchGate. (2013). Linear and nonlinear dielectric properties of chloroform–bromoform and chloroform–dichloromethane liquid mixtures. Retrieved from [Link]
-
Wikipedia. (n.d.). Dichloromethane (data page). Retrieved from [Link]
Sources
- 1. 1,2-dichloroethane [chemister.ru]
- 2. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]
- 3. Dichloromethane - Wikipedia [en.wikipedia.org]
- 4. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Dichloroethane - Wikipedia [en.wikipedia.org]
- 6. Dichloromethane (data page) - Wikipedia [en.wikipedia.org]
- 7. Chloroform (data page) - Wikipedia [en.wikipedia.org]
- 8. 1,2-Dichloroethane | ClCH2CH2Cl | CID 11 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. byjus.com [byjus.com]
- 13. CAS 111-44-4: Bis(2-chloroethyl) ether | CymitQuimica [cymitquimica.com]
- 14. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 75-09-2 CAS MSDS (Dichloromethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Validating analytical methods for 1,2-Dichloroethyl ether quantification
Executive Summary: The Genotoxic Challenge
1,2-Dichloroethyl ether (and its structural isomer bis(2-chloroethyl) ether) represents a critical class of alkylating agents often encountered as byproducts in the synthesis of pharmaceutical intermediates or as environmental contaminants. Due to their alkylating potential, regulatory bodies (FDA, EMA) classify them as Genotoxic Impurities (GTIs) .
Under ICH M7 guidelines, the control of such impurities often requires quantification at trace levels (ppm or ppb), far below standard assay limits. This guide objectively compares the two primary analytical strategies for validating 1,2-dichloroethyl ether: Headspace GC-MS (SIM Mode) versus GC-ECD .
The Verdict Upfront: While GC-ECD offers superior raw sensitivity for halogenated compounds, HS-GC-MS (SIM) is the requisite gold standard for pharmaceutical validation due to its ability to deconvolute matrix interference and provide definitive structural confirmation.
Methodological Comparison: GC-MS vs. GC-ECD[1][2][3][4]
The choice between Mass Spectrometry (MS) and Electron Capture Detection (ECD) is a trade-off between specificity and sensitivity .
Comparative Performance Matrix
| Feature | Method A: HS-GC-MS (SIM) | Method B: GC-ECD |
| Detection Principle | Mass-to-charge ratio ( | Electron absorption by electronegative atoms (Cl) |
| Specificity | High (Definitive ID via ion ratios) | Low (Retention time only; prone to false positives) |
| Sensitivity (LOD) | 0.01 - 0.05 ppm (SIM mode) | 0.001 - 0.01 ppm (Superior raw sensitivity) |
| Linearity Range | Limited linear range (often non-linear at high conc.) | |
| Matrix Interference | Low (SIM ignores background ions) | High (Responds to any electronegative interference) |
| Regulatory Acceptance | Preferred for ICH M7 / USP <467> | Accepted only with secondary confirmation |
Expert Insight: Why Headspace (HS)?
Direct injection is discouraged for 1,2-dichloroethyl ether in complex matrices (e.g., API slurries). The compound's volatility allows for Static Headspace Extraction , which thermodynamically partitions the ether into the gas phase, leaving non-volatile API and salts behind. This prevents inlet liner contamination and column degradation.
Analytical Workflow Visualization
The following diagram illustrates the decision logic and workflow for validating this specific impurity.
Figure 1: Analytical workflow for 1,2-Dichloroethyl ether quantification highlighting the detector selection path.
Detailed Validation Protocol (HS-GC-MS)
This protocol is designed to meet ICH Q2(R1) and EPA Method 8260D requirements.
Instrument Configuration[5][6][7][8]
-
System: Agilent 7890/5977 or equivalent.
-
Inlet: Split/Splitless (Split ratio 5:1 to 10:1 depending on required LOD).
-
Column: DB-624 (30 m × 0.25 mm × 1.4 µm). Note: A thicker film is required to retain volatile ethers and separate them from the solvent front.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Mass Spectrometry Parameters (SIM Mode)
To achieve the necessary sensitivity for GTIs, do not use Full Scan. Use Selected Ion Monitoring (SIM) .
-
Target Ion (
): 93 (Quantifier - characteristic of chloroethyl group cleavage). -
Qualifier Ions (
): 63, 65 (Chlorine isotope pattern confirmation). -
Dwell Time: 100 ms per ion.
Sample Preparation (Headspace)
-
Standard Stock: Prepare 1,2-dichloroethyl ether in DMSO or DMAc (high boiling point solvents are essential to prevent back-pressure during HS incubation).
-
Sample Solution: Accurately weigh 100 mg of API into a 20 mL HS vial. Add 5.0 mL of diluent (DMSO).
-
Incubation: 80°C for 20 minutes with high agitation. Causality: High temperature drives the analyte into the headspace, but avoid temperatures >100°C to prevent vial over-pressurization or degradation of thermally labile APIs.
Experimental Data: Method Validation Results
The following data summarizes a typical validation study comparing the two methods.
Table 1: Validation Summary (Representative Data)
| Parameter | HS-GC-MS (SIM) | HS-GC-ECD | Status |
| Specificity | No interference at RT; Ion Ratios match standard (±10%) | Co-elution observed with unknown matrix peak in 2 of 5 lots | MS Wins |
| LOD (S/N > 3) | 0.02 ppm | 0.005 ppm | ECD Wins |
| LOQ (S/N > 10) | 0.05 ppm | 0.015 ppm | ECD Wins |
| Linearity ( | > 0.999 (0.05 - 10 ppm) | > 0.995 (0.015 - 2 ppm) | MS Wins |
| Accuracy (Spike Recovery) | 95% - 103% | 85% - 115% (Matrix effects noted) | MS Wins |
| Precision (RSD, n=6) | 2.1% | 4.5% | MS Wins |
Interpretation of Data
While the ECD method demonstrates a lower Limit of Detection (LOD), it suffers from matrix effects (indicated by the wider accuracy range and lower precision). The ECD is non-selective; any electronegative impurity in the API (e.g., residual synthesis reagents) can cause positive bias. The MS method, utilizing SIM, filters out these interferences, providing a "self-validating" result through ion ratio confirmation.
Troubleshooting & Self-Validating Checks
To ensure trustworthiness in routine analysis, implement these system suitability criteria:
-
The "Blank" Check: Always run a blank DMSO vial immediately after the highest calibration standard. Chlorinated ethers are "sticky" and can adsorb to the HS needle.
-
Acceptance Criteria: Blank must be < 10% of LOQ.
-
-
Internal Standard (IS) Usage: Use 1,2-Dichloroethane-d4 or Toluene-d8 as an internal standard.
-
Logic: The IS corrects for variations in headspace pressurization and injection efficiency.
-
-
Ion Ratio Confirmation: In MS analysis, the ratio of
63 to 93 must be constant across the calibration curve. A deviation >20% indicates co-elution with a non-target compound, invalidating the result.
References
-
U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]
-
International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link][1]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Bis(2-chloroethyl) Ether.[2] (Referenced for chemical properties and toxicity thresholds).[3][4][5][2] [Link]
Sources
Performance of 1,2-Dichloroethyl ether as a solvent against modern alternatives
Executive Summary
1,2-Dichloroethyl ether (DCEE), also known as bis(2-chloroethyl) ether, has historically served as a high-boiling solvent for fats, waxes, and specific high-temperature extractions. However, its structural similarity to mustard gas (sulfur mustard) and its classification as a potential carcinogen and acute toxin render it a significant liability in modern drug development.
This guide objectively evaluates DCEE against three primary "green" alternatives: Cyclopentyl Methyl Ether (CPME) , 2-Methyltetrahydrofuran (2-MeTHF) , and Anisole . We focus on solvency power, thermal operating windows, and safety profiles to provide a data-driven roadmap for substitution.
Part 1: The Legacy Profile – Why DCEE Was Used
To replace a solvent, one must first understand its utility. DCEE (bp 178°C) occupies a unique niche:
-
Thermal Headroom: It allows reactions to proceed at temperatures well above the limits of standard ethers like THF (66°C) or 1,4-Dioxane (101°C).
-
Dual Solvency: The ether linkage provides Lewis basicity for cation solvation, while the chlorinated alkyl chains impart lipophilicity and "heavy" solvent characteristics useful for scouring and wax extraction.
The Critical Flaw: DCEE is a Group 2A/2B Carcinogen (depending on agency) with a flash point of 55°C. Its metabolic activation can lead to chloroacetaldehyde, a potent alkylating agent. In modern EHS (Environment, Health, Safety) audits, DCEE is a "Red Flag" solvent requiring immediate substitution assessment.
Part 2: The Modern Contenders
We evaluate three specific alternatives that cover the polarity and thermal range of DCEE.
Cyclopentyl Methyl Ether (CPME)[1][2]
-
The Stability Specialist.
-
Why it wins: Unlike DCEE, CPME resists peroxide formation and is stable under acidic/basic conditions. It has a high boiling point (106°C) and low miscibility with water, simplifying workup (phase separation).
-
Best for: Reactions requiring stability and easy aqueous extraction.
Anisole (Methoxybenzene)
-
The Thermal Match.
-
Why it wins: With a boiling point of 154°C, Anisole is the closest thermal equivalent to DCEE. It is non-halogenated and widely accepted as a green solvent.
-
Best for: High-temperature reflux reactions where DCEE was previously mandatory.
2-Methyltetrahydrofuran (2-MeTHF)[1][3]
-
The Bio-Based Workhorse.
-
Why it wins: Derived from corncobs/bagasse. While its boiling point (80°C) is lower than DCEE, its superior solvation power for organometallics often allows reactions to proceed faster at lower temperatures.
-
Best for: Grignard reactions and lithiations.
Part 3: Comparative Data Analysis
The following table contrasts the physical and safety properties of DCEE against its replacements.
| Property | 1,2-Dichloroethyl Ether (DCEE) | CPME | Anisole | 2-MeTHF |
| Boiling Point (°C) | 178 | 106 | 154 | 80 |
| Flash Point (°C) | 55 | -1 | 43 | -11 |
| Density (g/mL) | 1.22 | 0.86 | 0.99 | 0.85 |
| Water Solubility | Low (Insoluble) | Very Low (1.1%) | Low | Moderate (14%) |
| Peroxide Formation | High Risk | Very Low | Low | High (Needs Stabilizer) |
| Hansen Polarity ( | ~9.0 (Est) | 4.3 | 4.1 | 6.0 |
| Primary Hazard | Carcinogen/Acute Toxin | Flammable | Combustible | Flammable |
Scientist's Note: While DCEE has a higher density (beneficial for some phase separations), CPME's extreme hydrophobicity often results in cleaner phase cuts despite the lower density.
Part 4: Decision Logic for Substitution
Use this logic flow to determine the correct replacement for your specific DCEE application.
Caption: Logical decision tree for substituting DCEE based on thermal and process requirements.
Part 5: Experimental Protocol – Validation of Replacement
Objective: Compare the Extraction Efficiency (EE) of CPME vs. DCEE for a non-polar API intermediate from an aqueous reaction mixture.
Rationale: DCEE was historically used here due to its high density and immiscibility. We test if CPME's hydrophobicity compensates for its lower density.
Materials
-
Standard: 1,2-Dichloroethyl ether (Control)
-
Model Solute: Naphthalene (representing a lipophilic intermediate) in 1M HCl solution.
Workflow
-
Preparation: Dissolve 1.0g Naphthalene in 50mL of solvent (DCEE or CPME). Add to 50mL 1M HCl in a separatory funnel.
-
Agitation: Shake vigorously for 2 minutes. Allow phases to settle.
-
Observation: Record phase separation time.
-
DCEE:[3] Organic layer is bottom (Density 1.22).
-
CPME: Organic layer is top (Density 0.86).
-
-
Quantification: Separate phases. Evaporate organic solvent (rotary evaporator). Weigh recovered solute.
-
Calculation:
Expected Results & Interpretation
-
DCEE: Expect ~98% recovery. Phase separation is fast due to density difference (1.22 vs 1.00).
-
CPME: Expect ~97-99% recovery. Phase separation is faster than DCEE due to lower water miscibility (0.3% water in CPME vs higher latent solubility in chlorinated ethers).
Part 6: Mechanism of Action (Solvency)
Understanding why these solvents work requires looking at the Hansen Solubility Parameters (HSP).
Caption: Mechanistic comparison of solute interaction. Anisole mimics the dispersion forces of DCEE without the halogen toxicity.
The Science of the Switch
-
DCEE relies on chlorine atoms to increase "Dispersion" forces (
), making it good for heavy organics. -
Anisole achieves similar
through its aromatic ring, making it the most scientifically accurate "drop-in" replacement for solvency power. -
CPME relies on steric bulk to prevent water uptake, making it a superior process solvent for drying and crystallizations.
References
-
National Institute for Occupational Safety and Health (NIOSH). "Dichloroethyl ether: Systemic Agent." CDC NIOSH Pocket Guide to Chemical Hazards. [Link]
-
Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016. [Link]
-
Watanabe, K. "The unique properties of Cyclopentyl Methyl Ether (CPME) compared with other ethereal solvents."[2] Zeon Corporation Technical Report. [Link]
-
Occupational Safety and Health Administration (OSHA). "Occupational Chemical Database: Dichloroethyl ether." [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity in the Analysis of Bis(2-Chloroethyl) Ether: A Comparative Study of Immunoassay and GC-MS Methodologies
Introduction: The Analytical Challenge of Bis(2-chloroethyl) Ether
Bis(2-chloroethyl) ether (BCEE), also known as oxygen mustard, is a chlorinated aliphatic ether with the formula O(CH₂CH₂Cl)₂.[1] Historically used as a soil fumigant and chemical intermediate, its high toxicity and classification as a probable human carcinogen (Group B2) necessitate sensitive and, crucially, specific methods for its detection in environmental and biological matrices.[2][3] The symmetrical structure and lack of distinct functional groups present a significant challenge for analytical methods, particularly concerning their ability to distinguish BCEE from structurally similar compounds.
This guide provides a comparative analysis of two powerful analytical techniques—the enzyme-linked immunosorbent assay (ELISA) and gas chromatography-mass spectrometry (GC-MS)—for the determination of BCEE. We will delve into the causality behind the experimental design for each, present detailed protocols, and provide supporting data to illustrate the critical importance of understanding and validating for cross-reactivity. Our objective is to equip researchers and drug development professionals with the expertise to select and validate appropriate methodologies for the reliable quantification of this hazardous compound.
The Principle of Specificity: Why Cross-Reactivity Matters
This guide will first explore the development of a rapid screening method, a competitive ELISA, which relies on the highly specific binding of an antibody to its target. We will then detail the use of a confirmatory method, GC-MS, which provides an orthogonal level of specificity based on different physicochemical principles.
Part 1: Immunoassay Approach - The Competitive ELISA
For rapid screening of numerous samples, a competitive ELISA is an excellent choice due to its high throughput, sensitivity, and cost-effectiveness.[5] The core principle relies on the competition between the analyte in the sample (free BCEE) and a labeled BCEE conjugate for a limited number of specific antibody binding sites.
Causality in Assay Design: From Hapten Synthesis to Antibody Production
Since BCEE is a small molecule (hapten), it is not immunogenic on its own. To elicit an immune response and generate specific antibodies, it must first be covalently linked to a large carrier protein, such as Bovine Serum Albumin (BSA).[6][7] The design of this hapten-protein conjugate is the most critical step in determining the ultimate specificity of the immunoassay.
1. Hapten Synthesis Strategy:
The structure of BCEE lacks a functional group suitable for direct conjugation. Therefore, a synthetic strategy is required to introduce a "linker arm" with a reactive group, such as a carboxylic acid. This linker distances the BCEE molecule from the carrier protein, ensuring its structural features are accessible for antibody recognition.[6] A plausible approach is to create a carboxylated analog of BCEE. One strategy involves a Williamson ether synthesis, reacting 2-(2-chloroethoxy)ethanol with a haloalkanoic acid ester, followed by hydrolysis.
2. Immunogen and Coating Antigen Preparation:
The synthesized hapten is then activated and covalently bonded to a carrier protein. It is crucial to use different carrier proteins for the immunogen (the molecule injected into the host animal, e.g., Hapten-BSA) and the coating antigen (the molecule adsorbed to the ELISA plate, e.g., Hapten-OVA). This strategy prevents the generated antibodies from binding to the carrier protein itself, thereby reducing background signal and enhancing assay specificity.
Experimental Protocol: Competitive ELISA for BCEE
This protocol is a self-validating system. The inclusion of a standard curve, negative and positive controls, and the subsequent confirmation by GC-MS ensures the reliability of the results.
Materials:
-
Anti-BCEE polyclonal antibody (produced from Hapten-BSA immunogen)
-
Hapten-OVA conjugate (coating antigen)
-
96-well microtiter plates
-
Goat anti-rabbit IgG-HRP (secondary antibody-enzyme conjugate)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Buffers (Coating, Washing, Blocking, Assay)
-
BCEE standard and potential cross-reactant solutions
Step-by-Step Methodology:
-
Plate Coating: Dilute the Hapten-OVA conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C. This immobilizes the competitor antigen.
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C. This step prevents non-specific binding of antibodies to the plate surface.
-
Competitive Reaction:
-
In separate tubes, pre-incubate 50 µL of the BCEE standard (or sample) with 50 µL of the diluted anti-BCEE primary antibody for 30 minutes.
-
Transfer 100 µL of this mixture to the corresponding wells of the washed and blocked plate. Incubate for 1 hour at 37°C. During this step, free BCEE in the sample competes with the plate-bound Hapten-OVA for antibody binding sites.
-
-
Washing: Discard the solution and wash the plate four times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted goat anti-rabbit IgG-HRP to each well. Incubate for 1 hour at 37°C. This enzyme-labeled antibody binds to the primary antibody captured on the plate.
-
Washing: Discard the solution and wash the plate five times with wash buffer to remove unbound secondary antibody.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes in the dark. The HRP enzyme converts the substrate to a blue-colored product.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of BCEE in the sample.
Data Analysis and Cross-Reactivity Assessment
Cross-reactivity is quantified by comparing the concentration of BCEE required to inhibit 50% of the maximum signal (IC₅₀) with the IC₅₀ of a potential cross-reactant.
Cross-Reactivity (%) = (IC₅₀ of BCEE / IC₅₀ of Cross-Reactant) x 100
Table 1: Hypothetical Cross-Reactivity Data for the BCEE ELISA
| Compound | Structure | IC₅₀ (ng/mL) | Cross-Reactivity (%) | Rationale for Interaction |
| Bis(2-chloroethyl) ether (BCEE) | Cl-CH₂CH₂-O-CH₂CH₂-Cl | 10 | 100 | Target Analyte |
| Sulfur Mustard | Cl-CH₂CH₂-S-CH₂CH₂-Cl | 4,500 | 0.22 | The central sulfur atom significantly alters the molecular geometry and electronic properties compared to the ether oxygen, leading to very low antibody recognition. |
| Bis(2-bromoethyl) ether | Br-CH₂CH₂-O-CH₂CH₂-Br | 85 | 11.8 | The overall size and shape are similar to BCEE. The larger bromine atoms may cause some steric hindrance, but the core ether structure is recognized by the antibody. |
| 2-(2-Chloroethoxy)ethanol | HO-CH₂CH₂-O-CH₂CH₂-Cl | 250 | 4.0 | Shares one half of the BCEE structure. The terminal hydroxyl group reduces binding affinity compared to the chloroethyl group. |
| Diethylene Glycol | HO-CH₂CH₂-O-CH₂CH₂-OH | >10,000 | <0.1 | The absence of terminal halogens makes its structure significantly different from the hapten used for immunization, resulting in negligible binding. |
| 1,2-Dichloroethane | Cl-CH₂CH₂-Cl | >10,000 | <0.1 | Lacks the central ether oxygen, which is a key recognition feature for the antibody. |
This data illustrates that while the assay is highly specific for BCEE, structurally analogous compounds like the brominated version can exhibit some level of cross-reactivity. This underscores the necessity of a confirmatory analysis.
Part 2: The Confirmatory Method - Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a higher order of specificity and is the gold standard for confirming results from screening assays like ELISA.[8][9] Its power lies in its dual-filter identification process: a compound must first elute from the GC column at a specific retention time and then produce a characteristic mass spectrum (a fragmentation fingerprint).
Causality in Method Development: Achieving Orthogonal Specificity
The choice of GC-MS as a confirmation tool is deliberate because its separation and detection principles are completely different from the antibody-antigen recognition of an immunoassay.
-
Gas Chromatography (GC): Separation is based on the compound's volatility and interaction with the stationary phase of the GC column. Compounds with different structures, even those that might cross-react in an ELISA, will almost certainly have different retention times.
-
Mass Spectrometry (MS): Following separation, molecules are fragmented in a reproducible manner. The resulting pattern of mass-to-charge (m/z) ratios is a unique chemical fingerprint. For BCEE, key fragments would arise from the cleavage of C-O and C-Cl bonds.
Experimental Protocol: GC-MS Analysis of BCEE
This protocol is designed to unequivocally identify and quantify BCEE, providing the necessary validation for the ELISA screening results.
Materials & Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary Column (e.g., 30m, 0.25mm ID, 0.25µm film, 5% Phenyl Methyl Siloxane)
-
Helium (carrier gas)
-
BCEE standard and cross-reactant solutions in a suitable solvent (e.g., Dichloromethane)
Step-by-Step Methodology:
-
Sample Preparation: Perform a liquid-liquid extraction of the aqueous sample using a water-immiscible solvent like dichloromethane. Concentrate the extract to a final volume of 1 mL.
-
Instrument Setup:
-
Injector: 250°C, Splitless mode.
-
Oven Program: Start at 40°C, hold for 2 minutes. Ramp at 10°C/min to 200°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Conditions: Electron Impact (EI) ionization at 70 eV. Scan range of 40-250 m/z.
-
-
Calibration: Inject a series of known concentrations of BCEE to establish a calibration curve.
-
Analysis: Inject 1 µL of the prepared sample extract into the GC-MS.
-
Data Interpretation:
-
Identify the peak at the retention time corresponding to BCEE.
-
Confirm the identity by comparing the mass spectrum of the peak to a reference spectrum of pure BCEE. Key ions for BCEE include m/z 93, 95 ([C₂H₄OCl]⁺), and 63, 65 ([C₂H₄Cl]⁺).
-
Comparative Data: GC-MS vs. ELISA
The GC-MS method can easily distinguish between BCEE and the potential cross-reactants from the immunoassay.
Table 2: Expected GC-MS Data for BCEE and Potential Cross-Reactants
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) | Distinguishing Feature |
| Bis(2-chloroethyl) ether (BCEE) | ~10.5 | 93, 95, 63, 65 | Unique retention time and fragmentation pattern. |
| Sulfur Mustard | ~11.2 | 109, 111, 63, 65 | Different retention time and characteristic sulfur-containing fragments [C₂H₄SCl]⁺. |
| Bis(2-bromoethyl) ether | ~12.1 | 137, 139, 107, 109 | Significantly longer retention time and bromine isotope pattern ([C₂H₄OBr]⁺). |
| 2-(2-Chloroethoxy)ethanol | ~9.8 | 93, 95, 45, 31 | Shorter retention time and presence of fragments corresponding to the hydroxyethyl group. |
| Diethylene Glycol | ~8.5 | 45, 31 | Much shorter retention time and distinct fragmentation pattern characteristic of diols. |
| 1,2-Dichloroethane | ~4.2 | 62, 64 | Very short retention time and simple fragmentation pattern lacking the ether-related ions. |
Conclusion and Recommendations
This guide demonstrates a robust, two-tiered approach for the analysis of bis(2-chloroethyl) ether.
-
Screening with Competitive ELISA: An immunoassay, when properly developed with a well-designed hapten, offers a highly sensitive and high-throughput method for initial screening. However, as our illustrative data shows, even a good antibody may exhibit some cross-reactivity with closely related structures. The key takeaway is that immunoassay cross-reactivity is not just an inherent property of the antibody but can be influenced by assay design.[10]
-
Confirmation with GC-MS: Due to the potential for false positives in any screening assay, confirmation by a highly specific, orthogonal method like GC-MS is essential for regulatory or critical research applications. The combination of chromatographic separation and mass spectrometric detection provides unequivocal identification that is not susceptible to the same interferences as an immunoassay.
For researchers in drug development and environmental monitoring, this dual-methodology approach provides a self-validating system that balances efficiency with absolute certainty. The ELISA serves as a powerful and rapid filter, while GC-MS provides the authoritative, trustworthy confirmation required for final decision-making.
References
-
International Agency for Research on Cancer (IARC). (1999). Bis(2-chloroethyl)ether. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71, Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Lyon, France. [Link]
-
Wikipedia. (n.d.). Bis(chloroethyl) ether. Retrieved February 5, 2026, from [Link]
-
University of Hertfordshire. (n.d.). Pesticide Properties for Bis(2-chloroethyl)ether. Agriculture & Environment Research Unit (AERU). Retrieved February 5, 2026, from [Link]
-
Byzova, N. A., Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 179. [Link]
-
PubChem. (n.d.). Bis(2-chloroethyl) ether. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Environment and Climate Change Canada. (2024). Bis(2-chloroethyl) ether. Retrieved February 5, 2026, from [Link]
-
Sciencemadness Discussion Board. (2011). Preparation of bis(2-chloroethyl) ether. Retrieved February 5, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1989). Toxicological Profile for Bis(2-Chloroethyl)Ether. U.S. Department of Health and Human Services. [Link]
-
Biotrial. (n.d.). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Retrieved February 5, 2026, from [Link]
-
Christ, A. A., & Martin, J. L. (1993). Halogenated anesthetics form liver adducts and antigens that cross-react with halothane-induced antibodies. Hepatology, 17(5), 879-885. [Link]
-
Makarananda, K., & Neal, G. E. (1994). Competitive ELISA. In Methods in Molecular Biology (Vol. 32, pp. 289-295). Humana Press. [Link]
-
Liu, X., et al. (2025). Methods for small molecule artificial hapten synthesis: A review from an organic chemist's perspective. Food Chemistry, 461, 143991. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. [Link]
-
Bishop, J. R., et al. (2022). Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen. Journal of Analytical Toxicology, 46(7), 748-755. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). CN1223996A - The preparation method of two (2-chloroethyl) ethers.
-
Bouanis, M., et al. (2018). Synthesis of haptens for immunoassay of Chlorpyrifos-ethyl as organophosphorus pesticides. Journal of Materials and Environmental Science, 8(3), 878-883. [Link]
-
Weir, L. (2025). Competitive ELISA. ResearchGate. [Link]
-
Maurya, S., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Bioconjugate Chemistry, 17(6), 1438-1445. [Link]
-
CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays. Retrieved February 5, 2026, from [Link]
Sources
- 1. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]
- 2. Bis(2-chloroethyl)ether [sitem.herts.ac.uk]
- 3. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 5. Competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 9. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking Crown Ether Synthesis: A Comparative Analysis of Chloroethylating and Tosylating Agents
Abstract
Crown ethers are foundational to supramolecular chemistry and have widespread applications, most notably as phase transfer catalysts that can dramatically enhance reaction rates by solubilizing inorganic salts in nonpolar organic solvents.[1][2] Their synthesis, pioneered by Charles J. Pedersen in 1967, is a cornerstone of macrocyclic chemistry.[3] This guide provides an in-depth comparison of common synthetic routes to 18-crown-6, the archetypal crown ether, by benchmarking the performance of different electrophilic precursors. We will dissect the causality behind experimental choices, compare the efficacy of a dichloro-ether versus a di-tosylate, and provide validated, step-by-step protocols. This analysis is designed to equip researchers, chemists, and drug development professionals with the technical insights needed to select the optimal synthetic strategy based on yield, purity, safety, and reagent availability.
The Synthetic Challenge: Macrocyclization and the Template Effect
The synthesis of crown ethers is a classic example of a macrocyclization reaction, typically achieved via the Williamson ether synthesis—a nucleophilic substitution (SN2) reaction between an alkoxide and an organohalide or other electrophile with a good leaving group. The primary challenge in any macrocyclization is overcoming the statistical and entropic favorability of intermolecular polymerization, which produces linear chains, versus the desired intramolecular cyclization.
To favor the formation of the cyclic monomer, two strategies are paramount:
-
High-Dilution Conditions: Running the reaction at very low concentrations of reactants minimizes the probability of two different molecules reacting with each other.
-
The Template Effect: This is the most critical factor for efficient crown ether synthesis. An appropriately sized alkali metal cation (e.g., K+ for 18-crown-6) is introduced into the reaction. The cation acts as a template, coordinating with the oxygen atoms of the reactant molecules and organizing them into a conformation that strongly favors the final ring-closing step. This pre-organization significantly lowers the activation energy for cyclization over polymerization.
Caption: The Template Effect in 18-Crown-6 Synthesis.
Benchmarking Key Electrophilic Precursors
The choice of the electrophilic precursor—the molecule providing the leaving groups for the dual SN2 reactions—is a critical decision point. While both chloroethylating agents and tosylating agents can be used to prepare these precursors, the most common strategies involve the use of a pre-formed dichloro-ether or a di-tosylate. We will compare these two dominant approaches for the synthesis of 18-crown-6 from triethylene glycol.
Approach 1: The Dichloro-Ether Route
This method utilizes a chloroethylating agent, specifically 1,2-bis(2-chloroethoxy)ethane , to react with triethylene glycol in the presence of a strong base and a potassium salt template.
-
Mechanism & Rationale: This is a direct [3+3] condensation. The base (typically KOH) deprotonates the hydroxyl groups of triethylene glycol, forming a dialkoxide. This potent nucleophile then attacks the two electrophilic carbon atoms of 1,2-bis(2-chloroethoxy)ethane, displacing the chloride ions in two sequential SN2 reactions to close the ring. Potassium hydroxide serves as both the base and the source of the K+ template ion.
-
Advantages:
-
Reagent Accessibility: 1,2-bis(2-chloroethoxy)ethane is a commercially available chemical.[4]
-
One-Pot Simplicity: The reaction can be performed in a single step from the constituent glycols.
-
-
Disadvantages & Field Insights:
-
Lower Reactivity: Chloride is a moderately good leaving group, but less reactive than tosylate. This often necessitates higher reaction temperatures and longer reaction times to achieve good yields.
-
Safety Concerns: Bis(2-chloroethyl) ether and related compounds are toxic. Furthermore, the crude potassium-crown ether complex can be thermally unstable, and at least one explosion has been reported during its decomposition.[4] Careful purification is essential.
-
Approach 2: The Di-tosylate Route
This strategy involves reacting triethylene glycol with triethylene glycol di-p-toluenesulfonate (di-tosylate) . This is also a [3+3] condensation, but with a different leaving group.
-
Mechanism & Rationale: The p-toluenesulfonate (tosylate) group is an exceptionally good leaving group because its negative charge is highly stabilized by resonance across the sulfonate group. This makes the carbon to which it is attached significantly more electrophilic and susceptible to nucleophilic attack by the triethylene glycol dialkoxide.
-
Advantages:
-
Higher Yields & Milder Conditions: Due to the superior leaving group ability of tosylate, the reaction proceeds more efficiently, often resulting in higher yields under milder conditions (lower temperatures, shorter times) compared to the dichloro-ether route.[4]
-
Reduced Side Reactions: The enhanced reactivity can lead to a cleaner reaction with fewer side products, simplifying purification.
-
-
Disadvantages & Field Insights:
-
Requires Precursor Synthesis: Triethylene glycol di-tosylate is not as commonly available as its chloro-analogue and often must be synthesized in a prior step, typically by reacting triethylene glycol with p-toluenesulfonyl chloride in the presence of a base like pyridine. This adds an extra step to the overall workflow.
-
Cost: The cost of p-toluenesulfonyl chloride can make this route more expensive on a lab scale, although the higher final yield may offset this in some cases.
-
Performance Comparison: A Head-to-Head Analysis
The choice between these methods depends on a trade-off between reagent availability, number of synthetic steps, reaction efficiency, and safety.
| Parameter | Approach 1: Dichloro-Ether | Approach 2: Di-tosylate | Rationale & Causality |
| Electrophile | 1,2-bis(2-chloroethoxy)ethane | Triethylene glycol di-p-toluenesulfonate | The leaving group (Cl⁻ vs. TsO⁻) is the key differentiator. |
| Typical Yield | 38–44%[4] | Often >60%[4] | The superior leaving group ability of tosylate enhances reaction efficiency. |
| Reaction Time | 18–24 hours[4] | Typically shorter (e.g., 4-6 hours) | Higher reactivity of the tosylate leads to faster reaction kinetics. |
| Temperature | Reflux in THF (~66 °C)[4] | Can often be run at lower temperatures. | A more reactive electrophile requires less thermal energy to overcome the activation barrier. |
| Key Advantage | Commercially available electrophile; one-pot synthesis. | Higher yield and purity. | A trade-off between convenience and efficiency. |
| Key Disadvantage | Lower yield; potential thermal hazards of crude complex.[4] | Requires a separate step to synthesize the di-tosylate precursor. | The di-tosylate route front-loads the synthetic effort for a better cyclization outcome. |
| Safety Note | Reagent is toxic; crude complex is thermally sensitive.[4] | p-Toluenesulfonyl chloride is a lachrymator and corrosive. | Both routes require appropriate personal protective equipment and handling procedures. |
Detailed Experimental Protocols
The following protocols are self-validating systems derived from established literature. They represent robust methods for the synthesis of 18-crown-6.
Protocol A: Synthesis of 18-Crown-6 via Dichloro-Ether Route
This protocol is adapted from the validated procedure published in Organic Syntheses.[4]
Caption: Experimental Workflow for Dichloro-Ether Route.
Methodology:
-
Reaction Setup: In a 3-L, three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add 1.5 L of tetrahydrofuran (THF), 112.5 g (0.750 mole) of triethylene glycol, and a solution of 109 g (1.65 moles) of 85% potassium hydroxide in 70 mL of water.
-
Initial Stirring: Begin vigorous stirring. The solution will warm slightly and gradually develop a rust-brown color over approximately 15 minutes.
-
Addition of Electrophile: Add a solution of 140.3 g (0.7503 mole) of 1,2-bis(2-chloroethoxy)ethane in 100 mL of THF in a steady stream from the addition funnel.
-
Reflux: Once the addition is complete, heat the solution to reflux and maintain vigorous stirring for 18–24 hours.
-
Workup - Solvent Removal: Allow the solution to cool to room temperature. Evaporate the bulk of the THF using a rotary evaporator.
-
Workup - Extraction: Dilute the resulting thick, brown slurry with 500 mL of dichloromethane (CH₂Cl₂) and filter through a glass frit to remove the inorganic salts. Wash the filtered salts with additional CH₂Cl₂ to recover any absorbed product.
-
Drying and Concentration: Combine the organic filtrates and dry over anhydrous magnesium sulfate. Crucially, avoid drying agents with complexable cations like Na⁺ or K⁺. Filter off the drying agent and evaporate the solvent to a minimum volume under aspirator vacuum.
-
Purification - Distillation: Distill the crude product under high vacuum (e.g., 0.2 mm Hg). Collect the fraction boiling between 100–167 °C. This will yield 76–87 g (38–44%) of crude 18-crown-6.
-
Purification - Complexation: Further purification to high purity is achieved by dissolving the crude product in acetonitrile and cooling to induce crystallization of the 18-crown-6-acetonitrile complex. The complex is then decomposed by gentle heating under vacuum to afford the pure crown ether.
Protocol B: Synthesis of 18-Crown-6 via Di-tosylate Route
This two-part protocol first involves synthesizing the di-tosylate precursor, followed by the cyclization reaction.
Part 1: Synthesis of Triethylene Glycol Di-p-toluenesulfonate
-
Reaction Setup: Cool a solution of 75 g (0.5 mol) of triethylene glycol in 250 mL of pyridine in an ice bath.
-
Addition of TsCl: Slowly add 200 g (1.05 mol) of p-toluenesulfonyl chloride in portions, ensuring the temperature remains below 10 °C.
-
Reaction: After addition is complete, stir the mixture in the ice bath for 2 hours, then at room temperature for an additional 4 hours.
-
Workup: Pour the reaction mixture into 1 L of ice-cold 1 M HCl. The product will precipitate as a white solid or oil. Extract the product with dichloromethane, wash the organic layer with water and brine, dry over MgSO₄, and remove the solvent under reduced pressure to yield the crude di-tosylate. Recrystallization from methanol may be used for purification.
Part 2: Cyclization Reaction
-
Reaction Setup: In a 2-L flask, add a suspension of 24 g (0.6 mol) of potassium t-butoxide in 1 L of anhydrous THF.
-
Addition of Reagents: Simultaneously, over 4 hours, add solutions of triethylene glycol (37.5 g, 0.25 mol) in 200 mL THF and triethylene glycol di-p-toluenesulfonate (114.5 g, 0.25 mol) in 200 mL THF via two separate addition funnels.
-
Reaction: Stir the mixture at room temperature for an additional 2 hours after the addition is complete.
-
Workup: Filter the reaction mixture to remove potassium tosylate. Evaporate the THF from the filtrate. The workup and purification then follow a similar path to Protocol A (extraction, drying, distillation, and purification via acetonitrile complexation).
Conclusion and Field-Proven Insights
The synthesis of crown ethers is a mature field, yet the choice of methodology remains a critical decision based on project-specific goals.
-
For convenience and rapid access where moderate yields are acceptable, the dichloro-ether route is often preferred due to the commercial availability of the electrophile and the one-pot nature of the reaction. However, researchers must be vigilant about the associated safety hazards.
-
For maximizing yield and achieving high purity , the di-tosylate route is demonstrably superior. While it requires an additional synthetic step, the enhanced reactivity of the tosylate leaving group provides a cleaner, more efficient cyclization, which can significantly simplify downstream purification and increase the overall output of the desired macrocycle.
Ultimately, a thorough understanding of the chemical principles—the template effect and leaving group ability—empowers the scientist to move beyond simply following a recipe and instead make an informed, strategic decision that best aligns with their research objectives, budget, and timeline.
References
-
Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017–7036. [Link]
-
Gokel, G. W., et al. (1974). 18-CROWN-6. Organic Syntheses, 54, 44. Collective Volume, 6, 66. [Link]
-
JETIR. (2019). CROWN ETHERS: SYNTHESIS & APPLICATIONS. Journal of Emerging Technologies and Innovative Research, 6(6). [Link]
-
Chemistry LibreTexts. (2024). 18.6: Crown Ethers. [Link]
-
Wikipedia. (2024). Crown ether. [Link]
-
Saito, T. (2022). A Tutorial Mini-review on Crown Ethers Towards Rhodium Separation. Engineered Science. [Link]
-
Bakó, P., et al. (2021). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. Molecules, 26(21), 6569. [Link]
-
RASAYAN Journal of Chemistry. (2009). crown ether(phase transfer catalyst) concentration effect on kinetics and product yield in the reaction. [Link]
-
VTechWorks. (1999). Chapter II Crown Ethers. [Link]
Sources
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 1,2-Dichloroethyl Ether
As researchers and scientists, our work inherently involves handling a spectrum of chemical reagents. Among these, halogenated compounds such as 1,2-Dichloroethyl ether (also known as bis(2-chloroethyl) ether or DCEE) demand our utmost respect and diligence, not only in their application but critically, in their disposal.[1][2] This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of DCEE, moving beyond mere procedural steps to explain the underlying causality rooted in its chemical properties and regulatory framework.
The imperative for meticulous disposal protocols stems directly from the hazardous profile of 1,2-Dichloroethyl ether. It is a flammable, highly toxic, and environmentally persistent chemical, classified by the U.S. Environmental Protection Agency (EPA) as a probable human carcinogen (Group B2).[3][4] Failure to manage this waste stream correctly poses significant risks to personnel, facilities, and the ecosystem.
Hazard Profile & Regulatory Imperative
Understanding the specific hazards of DCEE is fundamental to appreciating the necessity of the disposal procedures outlined. Its chemical nature dictates its classification as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), the primary federal law governing hazardous waste management in the United States.[5]
This classification is not arbitrary; it is based on defined characteristics and listings. DCEE waste is considered hazardous for multiple reasons:
-
Ignitability: With a flash point of 131°F (55°C), it is a flammable liquid whose vapors can form explosive mixtures with air.[2][3] This characteristic assigns it the EPA waste code D001 .[6]
-
Toxicity: It is fatal if swallowed, inhaled, or in contact with skin. It is a severe irritant and a lachrymator, causing profuse tearing.[7][8]
-
Listed Waste: As a spent halogenated solvent, it is also categorized under the "F-list" of wastes from non-specific sources, typically as F002 , which includes spent halogenated solvents.[6][9]
Your legal responsibility as a generator of this waste extends from the moment it is produced to its final, documented disposal—a concept known as "cradle-to-grave" liability.[9]
| Property/Classification | Value / Description | Regulation / Authority |
| Synonyms | bis(2-chloroethyl) ether, DCEE, 2,2'-Dichlorodiethyl ether | N/A |
| Appearance | Clear, colorless liquid with a strong, unpleasant odor | [1][2] |
| Flash Point | 131°F (55°C) | [2] |
| GHS Hazard Statements | H226: Flammable liquid and vaporH300+H310+H330: Fatal if swallowed, in contact with skin or if inhaledH351: Suspected of causing cancer | |
| EPA Waste Code (Characteristic) | D001 : Ignitability | 40 CFR § 261.21[6] |
| EPA Waste Code (Listed) | F002 : Spent Halogenated Solvents | 40 CFR § 261.31[6] |
| Carcinogenicity | Group B2 : Probable human carcinogen | U.S. EPA[4] |
Pre-Disposal Planning: The Principle of Waste Segregation
Effective waste management begins before the first drop of waste is generated. The single most important principle in the laboratory is the rigorous segregation of waste streams.
Causality: Co-mingling different waste types is not only a safety risk but also a significant financial and compliance issue. Halogenated solvent waste is substantially more expensive to dispose of than non-halogenated waste due to the complexities of its incineration (requiring scrubbers to handle acidic gases like HCl).[3] Mixing DCEE with a large volume of a non-halogenated solvent like acetone or methanol contaminates the entire volume, legally classifying it all as the more hazardous and costly halogenated waste.
Protocol:
-
Designate separate, clearly labeled waste containers for:
-
Halogenated Solvents (e.g., 1,2-Dichloroethyl ether, Dichloromethane)
-
Non-Halogenated Solvents (e.g., Acetone, Hexanes, Ethanol)
-
Aqueous Waste
-
-
Never mix these waste streams.
Standard Operating Protocol: Waste Collection & Accumulation
All waste must be handled in accordance with local, state, and federal regulations.[3] The following protocol ensures compliance with RCRA standards for satellite accumulation areas (locations at or near the point of generation).
Step-by-Step Methodology:
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The original product container is often suitable, or a designated hazardous waste container provided by your institution's Environmental Health & Safety (EHS) department. The container must be in good condition, free from leaks or defects.
-
Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "Waste 1,2-Dichloroethyl Ether". Avoid abbreviations.
-
The specific hazard characteristics: "Ignitable, Toxic".
-
The date on which the first drop of waste was added to the container.
-
-
Accumulation:
-
Keep the waste container closed at all times, except when adding waste.[7][9] This is a critical step to prevent the release of volatile organic compounds (VOCs) and ensure safety.
-
Store the container in a designated satellite accumulation area, which should be at or near the point of generation and under the control of the operator.
-
Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to capture any potential leaks.
-
Store away from ignition sources, heat, and direct sunlight.[1][7]
-
-
Requesting Pickup: Once the container is full, or if you cease to generate that waste stream, contact your institution's EHS department to schedule a pickup. Do not allow waste to accumulate for extended periods.
Protocol for Managing Contaminated Labware & PPE
Solid items contaminated with 1,2-Dichloroethyl ether are also considered hazardous waste and must be disposed of accordingly. This includes gloves, pipette tips, absorbent pads, and contaminated glassware.
Step-by-Step Methodology:
-
Segregation: Collect contaminated solid waste in a designated, leak-proof container, such as a sturdy, lined cardboard box or a plastic drum.
-
Labeling: Clearly label the container "Hazardous Waste - Debris Contaminated with 1,2-Dichloroethyl Ether".
-
Accumulation: Do not place liquid waste in the solid waste container. If items are heavily saturated, allow excess liquid to drain into the appropriate liquid waste container before placing the solid in its designated receptacle.
-
Disposal: This solid waste stream must be collected by EHS and disposed of through an approved hazardous waste vendor.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Methodology:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: Eliminate all flames, sparks, and hot surfaces.[3][7] Use only non-sparking tools for cleanup.
-
Ventilate: Increase ventilation to the area if it is safe to do so.
-
Don PPE: Before attempting any cleanup, don appropriate PPE, including a respirator with organic vapor cartridges, chemical-resistant gloves (e.g., Viton®, Barrier®), splash goggles, and a lab coat or chemical-resistant apron.[7]
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as sand, silica gel, or a commercial chemical binder.[1][7] Work from the outside of the spill inward.
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department, regardless of size.
The Final Disposal Pathway
The journey of hazardous waste from your lab is a strictly regulated process. The following workflow illustrates the decision-making and logistical chain of custody for DCEE waste.
Caption: Decision & Logistics Workflow for 1,2-Dichloroethyl Ether Waste.
This entire process is tracked via a hazardous waste manifest, a legal document that follows the waste from your facility to its final destination, ensuring it is handled and disposed of in compliance with EPA and Department of Transportation (DOT) regulations.
By adhering to these scientifically-grounded and regulation-compliant procedures, you fulfill your professional and ethical responsibility to ensure safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they provide the definitive policies for your workplace.
References
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
-
Ohio Environmental Protection Agency. (2024, June 3). Dispose of Hazardous Waste. Retrieved from [Link]
-
New Jersey Department of Health. (2010, July). Hazardous Substance Fact Sheet: Bis(2-chloroethyl)ether. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8115, Bis(2-chloroethyl) ether. National Institutes of Health. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Dichloroethyl ether (Bis(2-Chloroethyl)Ether). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 27). Halogenated Solvent Cleaning: National Emission Standards for Hazardous Air Pollutants (NESHAP). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Lion Technology Inc. (2025, June 30). The 4 Characteristics of RCRA Hazardous Waste Explained. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 16). EPA RCRA ID: PA0890090004. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. 2,2'-DICHLORODIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
